Quinocide
Description
Propriétés
IUPAC Name |
1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14/h4,6,8-11,17H,3,5,7,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAFIBBHADOTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045706 | |
| Record name | Quinocide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
525-61-1 | |
| Record name | Quinocide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=525-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinocide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinocide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinocide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUINOCIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNG7995Y4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Quinocide: A Technical Deep Dive into its Discovery, Mechanism, and Historical Role in Malaria Therapy
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Quinocide, an 8-aminoquinoline (B160924) derivative, represents a significant chapter in the history of antimalarial drug discovery. Synthesized in the Soviet Union in 1952, it was extensively utilized for the treatment and prophylaxis of Plasmodium vivax malaria. This technical guide provides a comprehensive overview of the discovery of this compound, its historical context within malaria research, and a detailed examination of its chemical synthesis, mechanism of action, and clinical application based on available data. The document is intended for researchers, scientists, and drug development professionals, offering a structured presentation of quantitative data, experimental protocols, and visual representations of key pathways and workflows to facilitate a deeper understanding of this historically important antimalarial agent.
Historical Context: The Quest for Anti-Relapse Antimalarials
The development of this compound is rooted in the broader scientific endeavor to combat malaria, a disease that has afflicted humanity for millennia. Following the isolation of quinine (B1679958) from cinchona bark in 1820, a new era of chemotherapy for infectious diseases began.[1][2] However, the challenge of relapsing malaria, caused by the dormant liver stages (hypnozoites) of P. vivax, necessitated the search for new classes of compounds.
The 8-aminoquinolines emerged as a promising class of drugs with activity against these persistent liver stages. Pamaquine, the first synthetic 8-aminoquinoline, was developed in the 1920s, followed by the less toxic and more effective primaquine (B1584692) in the 1940s.[3][4] It was within this scientific landscape that Soviet researchers developed this compound, an isomer of primaquine, in 1952.[5][6] The E.I. Martsinovsky Institute of Medical Parasitology and Tropical Medicine in Moscow was a key institution in the USSR's extensive research and efforts to control and eradicate malaria.[7][8]
Discovery and Development of this compound in the USSR
This compound, chemically known as 8-(4-aminopentylamino)-6-methoxyquinoline, was synthesized and subsequently subjected to intensive investigation by Soviet scientists.[5][6] A comprehensive review of this work was presented by A.Y. Lysenko in the Bulletin of the World Health Organization in 1960, providing the most detailed account of its development and clinical application to the international scientific community.[5][6]
Soviet researchers conducted a range of studies, from laboratory investigations of its parasiticidal activity and tolerance in animals to extensive clinical trials in humans for both the treatment of acute P. vivax malaria and for preventing relapses.[5][6] These studies established this compound as a key component of the Soviet Union's malaria control strategy.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy and administration of this compound, primarily derived from the review by A.Y. Lysenko (1960). It is important to note that the level of detail in this historical documentation may not always meet contemporary clinical trial reporting standards.
Table 1: this compound Dosage Regimens for P. vivax Malaria
| Indication | Drug Regimen | Duration |
| Anti-relapse Treatment | This compound | 10 or 14 days |
| Pre-epidemic Prophylaxis | This compound | 10 or 14 days |
| Comparative Regimen | Acriquine with Plasmocide | Lengthy course |
Source: Lysenko, A.Y. (1960). Use of this compound in treatment and prophylaxis of vivax malaria. Bulletin of the World Health Organization, 22(6), 641–662.[5][6]
Table 2: Reported Efficacy and Side Effects of this compound
| Parameter | Observation |
| Efficacy | A short course of this compound was reported to be as effective as a lengthy course of acriquine with plasmocide for both anti-relapse treatment and pre-epidemic prophylaxis. |
| Side Effects | Side-effects were reported as "infrequent," "transient," and generally did not necessitate the suspension of treatment. |
Source: Lysenko, A.Y. (1960). Use of this compound in treatment and prophylaxis of vivax malaria. Bulletin of the World Health Organization, 22(6), 641–662.[5][6]
Experimental Protocols
Chemical Synthesis of this compound
A method for the synthesis of this compound (8-(4-aminopentylamino)-6-methoxyquinoline) is detailed in Chinese patent CN105481766A. The following is a summary of the key steps outlined in the patent.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound Hydrochloride.
Detailed Methodology (based on CN105481766A):
-
Michael Addition: Nitroethane and methyl acrylate undergo a Michael addition reaction catalyzed by triethylamine at 30-40°C to yield 4-nitro-methyl valerate.
-
Hydrolysis: The resulting 4-nitro-methyl valerate is hydrolyzed using 6M hydrochloric acid under reflux to produce 4-nitro-valeric acid.
-
Amide Formation: 4-nitro-valeric acid is coupled with 8-amino-6-methoxyquinoline in chloroform to form the amide intermediate, 8-(4-nitro-valeryl amido)-amino-6-methoxyquinoline.
-
Reduction: The nitro group of the amide intermediate is reduced to an amine to yield the free base of this compound.
-
Salt Formation: The this compound free base is dissolved in ethanol and treated with concentrated hydrochloric acid to precipitate the hydrochloride salt.
In Vitro Antimalarial Activity Assay (General Protocol)
Standard protocols for assessing the in vitro activity of antimalarial compounds against P. falciparum are well-established. While specific protocols for this compound from the Soviet era are not detailed in the available literature, a typical modern protocol is outlined below.
Experimental Workflow: In Vitro Antiplasmodial Assay
Caption: General workflow for in vitro antimalarial drug screening.
Methodology:
-
P. falciparum Culture: A chloroquine-sensitive (e.g., NF54) or resistant (e.g., K1) strain of P. falciparum is maintained in continuous culture in human red blood cells using RPMI-1640 medium supplemented with serum and incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: A stock solution of this compound is prepared and serially diluted in culture medium in a 96-well microtiter plate.
-
Assay Initiation: Synchronized ring-stage parasites are added to the wells containing the drug dilutions.
-
Incubation: The plates are incubated for 48-72 hours.
-
Measurement of Parasite Growth: Parasite growth inhibition is quantified using various methods, such as DNA-intercalating fluorescent dyes (e.g., SYBR Green I), enzyme-based assays (e.g., pLDH assay), or microscopic counting of parasitemia.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the drug concentration.
Signaling Pathways and Mechanism of Action
The precise molecular target of 8-aminoquinolines, including this compound, is not fully elucidated. However, the prevailing hypothesis for their mechanism of action against the liver stages of Plasmodium involves metabolic activation and the generation of reactive oxygen species (ROS).
Signaling Pathway: Hypothesized Mechanism of Action of 8-Aminoquinolines
Caption: Hypothesized mechanism of 8-aminoquinoline antimalarial activity.
Description of the Pathway:
-
Metabolic Activation: 8-aminoquinolines like this compound are pro-drugs that require metabolic activation within the host's hepatocytes, primarily by cytochrome P450 enzymes such as CYP2D6.[10]
-
Formation of Reactive Metabolites: This metabolic process generates reactive intermediates, such as quinone-imine compounds.
-
Generation of Reactive Oxygen Species (ROS): These reactive metabolites undergo redox cycling, leading to the production of high levels of reactive oxygen species (ROS), including superoxide (B77818) anions and hydrogen peroxide.[10]
-
Induction of Oxidative Stress: The surge in ROS induces significant oxidative stress within the infected hepatocyte and the resident Plasmodium hypnozoite.
-
Parasite Damage and Death: This oxidative stress is thought to damage parasite macromolecules and organelles, particularly the mitochondria, leading to parasite death and thus preventing malaria relapse.
Conclusion
This compound stands as a noteworthy example of mid-20th-century antimalarial drug development, particularly highlighting the significant contributions from the Soviet Union. While it has been largely superseded by other 8-aminoquinolines like primaquine and the more recently developed tafenoquine, a technical understanding of its discovery, synthesis, and biological activity remains valuable for researchers in the field. The historical context of this compound's development underscores the global nature of the fight against malaria and the continuous need for innovation in antimalarial chemotherapy. Further research into the specific molecular targets of 8-aminoquinolines and the nuances of their metabolic activation could yet yield insights for the design of future anti-relapse agents with improved efficacy and safety profiles.
References
- 1. Malaria Research and Eradication in the USSR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malaria research and eradication in the USSR: A review of Soviet achievements in the field of malariology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of 8-aminoquinolines. | Semantic Scholar [semanticscholar.org]
- 4. Pharmacology of 8-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the epidemiology of Plasmodium vivax malaria: past and present with special reference to the former USSR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. History of the E.I. Martsinovsky Institute of Medical Parasitology and Tropical Medicine: research on malaria and leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Malaria research and eradication in the USSR. A review of Soviet achievements in the field of malariology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.lstmed.ac.uk [research.lstmed.ac.uk]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Quinocide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis pathways, and physicochemical properties of quinocide, an 8-aminoquinoline (B160924) derivative with antimalarial properties. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound, chemically known as N1-(6-methoxyquinolin-8-yl)pentane-1,4-diamine, is a structural isomer of the more commonly known antimalarial drug, primaquine (B1584692).[1] Its core structure consists of a methoxy-substituted quinoline (B57606) ring linked to a 1,4-pentanediamine side chain at the 8-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 525-61-1 | [2] |
| Molecular Formula | C15H21N3O | [2][3] |
| Molecular Weight | 259.35 g/mol | [2][3] |
| IUPAC Name | 1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine | [3] |
| Synonyms | 8-(4-aminopentylamino)-6-methoxyquinoline, Chinocide | [2][3] |
| Melting Point | 46°C | [2] |
| Boiling Point | 183-186 °C at 1 mmHg | [2] |
Synthesis Pathways
The synthesis of this compound follows a multi-step pathway, analogous to the synthesis of other 8-aminoquinoline antimalarials like primaquine and pamaquine.[1] The general strategy involves the preparation of a key intermediate, 6-methoxy-8-aminoquinoline, followed by its coupling with a suitably functionalized pentylamine side chain. While the original detailed experimental protocol by Braude and Stavrovskaya from 1956 was not fully accessible for this review, the following pathway is based on established synthetic routes for this class of compounds.
The synthesis can be conceptually divided into two main parts: the synthesis of the 6-methoxy-8-aminoquinoline core and the subsequent attachment of the diamine side chain.
Experimental Protocols (Adapted from analogous syntheses)
Step 1: Synthesis of 6-Methoxy-8-nitroquinoline
This key intermediate can be prepared via the Skraup synthesis. In a typical procedure, p-anisidine is reacted with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene). An alternative method involves the cyclization of 4-methoxy-2-nitroaniline with acrolein.
Step 2: Synthesis of 6-Methoxy-8-aminoquinoline
The nitro group of 6-methoxy-8-nitroquinoline is reduced to an amino group. A common method for this transformation is the use of a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Step 3: Synthesis of N-(4-bromopentyl)phthalimide
1,4-Dibromopentane is reacted with potassium phthalimide in a suitable solvent like dimethylformamide (DMF). This reaction proceeds via a nucleophilic substitution where the phthalimide anion displaces one of the bromide ions.
Step 4: Synthesis of N-(4-(6-methoxyquinolin-8-ylamino)pentyl)phthalimide
6-Methoxy-8-aminoquinoline is condensed with N-(4-bromopentyl)phthalimide. This reaction is typically carried out by heating the two reactants in a suitable solvent.
Step 5: Synthesis of this compound (Deprotection)
The final step is the removal of the phthalimide protecting group. This is commonly achieved by hydrazinolysis, where the protected intermediate is refluxed with hydrazine (B178648) hydrate (B1144303) in a solvent such as ethanol. The resulting phthalhydrazide (B32825) is insoluble and can be filtered off, yielding the free base of this compound.
Table 2: Summary of this compound Synthesis Steps and Potential Yields (Illustrative)
| Step | Reaction | Key Reagents | Typical Yield (%) |
| 1 | Skraup Synthesis | p-Anisidine, Glycerol, H2SO4, Oxidizing Agent | 60-70 |
| 2 | Reduction | 6-Methoxy-8-nitroquinoline, Sn/HCl | 80-90 |
| 3 | Phthalimide Substitution | 1,4-Dibromopentane, Potassium Phthalimide | 70-80 |
| 4 | Condensation | 6-Methoxy-8-aminoquinoline, N-(4-bromopentyl)phthalimide | 50-60 |
| 5 | Deprotection | Hydrazine Hydrate | 85-95 |
| Overall | ~20-35 |
Note: The yields are illustrative and based on general procedures for similar compounds. Actual yields may vary depending on the specific reaction conditions.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following table summarizes the expected characteristic signals based on its structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic protons on the quinoline ring (δ 6.5-8.5 ppm).- Methoxy (B1213986) group singlet (δ ~3.9 ppm).- Protons on the pentanediamine (B8596099) side chain, including methine and methylene (B1212753) groups (δ 1.0-3.5 ppm).- Amine protons (broad signals, chemical shift dependent on solvent and concentration). |
| ¹³C NMR | - Aromatic carbons of the quinoline ring (δ 100-160 ppm).- Methoxy carbon (δ ~55 ppm).- Aliphatic carbons of the side chain (δ 20-50 ppm). |
| IR (Infrared) | - N-H stretching of primary and secondary amines (~3300-3400 cm⁻¹).- C-H stretching of aromatic and aliphatic groups (~2850-3100 cm⁻¹).- C=C and C=N stretching of the quinoline ring (~1500-1600 cm⁻¹).- C-O stretching of the methoxy group (~1250 cm⁻¹). |
| MS (Mass Spec.) | - Molecular ion peak (M⁺) at m/z = 259.1685 (calculated).- Fragmentation pattern corresponding to the loss of the side chain and cleavage of the quinoline ring. |
Mechanism of Action: A Signaling Pathway Perspective
The antimalarial activity of 8-aminoquinolines, including this compound, is not fully elucidated but is believed to involve a process of bioactivation. These compounds are pro-drugs that are metabolized by host enzymes, primarily cytochrome P450 (CYP) enzymes in the liver, to generate reactive intermediates. These intermediates then induce oxidative stress in the malaria parasite, leading to its death.
The proposed mechanism involves:
-
Metabolic Activation: this compound is metabolized by host liver enzymes, particularly cytochrome P450 2D6 (CYP2D6), into hydroxylated and other reactive metabolites.
-
Redox Cycling: These metabolites can undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide.
-
Oxidative Stress: The accumulation of ROS within the parasite leads to significant oxidative stress, damaging cellular components like proteins, lipids, and nucleic acids.
-
Parasite Death: The overwhelming oxidative damage ultimately results in the death of the parasite, particularly the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, for which this class of drugs is uniquely effective.
This guide provides a foundational understanding of the chemical and synthetic aspects of this compound. Further research is warranted to fully elucidate its detailed reaction mechanisms, optimize synthesis yields, and comprehensively characterize its pharmacological and toxicological profiles.
References
A Technical Guide to the Physicochemical Properties of Quinocide for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential physicochemical properties of Quinocide, a compound of interest in various scientific research fields. Understanding these characteristics is critical for the design, execution, and interpretation of in vitro studies. This document outlines key physical and chemical data, details standardized experimental protocols for in vitro assessment, and visualizes associated workflows and potential mechanisms of action.
Core Physicochemical Properties
This compound is a yellow solid substance at room temperature, a characteristic important for its handling and storage in laboratory settings[1]. Its properties are fundamentally derived from its chemical structure, which includes polar functional groups such as hydroxyl (–OH) and methoxy (B1213986) (–OCH₃) that influence its behavior in various solvents and biological systems[1].
Identification and General Properties
Quantitative physical and chemical data for this compound are summarized in the tables below for ease of reference.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₁N₃O | [2] |
| IUPAC Name | 1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine | [2] |
| CAS Number | 525-61-1 | [2] |
| Appearance | Yellow solid | [1] |
| State at Room Temp. | Solid | [1] |
| Melting Point | 169.00 °C (442.15 K) | [1] |
| Boiling Point | 505.20 °C (778.35 K) | [1] |
| Density | 1.3800 g/cm³ |[1] |
Table 2: Computed Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 259.35 g/mol | [2] |
| Exact Mass | 259.168462302 Da |[2] |
Solubility Profile
The solubility of this compound is a critical parameter for designing in vitro experiments, as it dictates the compound's bioavailability in aqueous cell culture media.
-
Polarity and Solvents : The presence of hydroxyl and methoxy groups increases the molecule's polarity, enhancing its solubility in polar solvents[1]. This compound is likely to show good solubility in alcohols and dimethyl sulfoxide (B87167) (DMSO)[1]. The hydroxyl group also allows for hydrogen bonding, which further facilitates solubility in polar environments[1].
-
Structural Influence : While its polar groups aid solubility, the bulky and rigid quinuclidine (B89598) structure may hinder solubility in certain non-polar solvents[1].
-
Practical Considerations : For in vitro studies, stock solutions are typically prepared in an organic solvent like DMSO before being diluted to their final concentration in aqueous cell culture media[3]. It is crucial to determine the kinetic solubility under specific experimental conditions to avoid precipitation[3][4].
Stability in Cell Culture Media
The stability of a compound in the complex aqueous environment of cell culture media is paramount for obtaining consistent and reliable experimental results[5].
-
Influencing Factors : Factors such as media composition, pH, light exposure, and incubation time can significantly influence the stability and effective concentration of a compound[5]. For compounds with structures similar to this compound, potential degradation pathways include oxidation and hydrolysis[5].
-
Recommendations for In Vitro Studies :
-
pH Control : Maintaining a stable and optimal pH is critical, as many degradation reactions are pH-dependent[5].
-
Minimize Light Exposure : To prevent photodegradation, stock solutions and media containing the compound should be protected from light[5].
-
Fresh Solutions : Prepare fresh working solutions of this compound immediately before each experiment to minimize the opportunity for degradation[5].
-
Proper Storage : Stock solutions should be stored in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles[5].
-
Experimental Protocols for In Vitro Assessment
The following sections provide detailed methodologies for foundational in vitro experiments to characterize the activity of this compound.
Protocol: Stability Assessment by HPLC
This protocol describes a method to determine the stability of this compound in a specific cell culture medium over time. The most direct way to assess degradation is by using High-Performance Liquid Chromatography (HPLC) to measure the compound's concentration over time[5].
Methodology:
-
Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Spike the cell culture medium (including any supplements like FBS) with this compound to the highest concentration to be used in your experiments.
-
Incubation : Aliquot the this compound-containing medium into sterile tubes and incubate them under standard cell culture conditions (e.g., 37°C, 5% CO₂)[5].
-
Sampling : Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours)[5]. Immediately upon collection, store the samples at -80°C to halt further degradation[5].
-
Analysis : After collecting all time points, analyze the samples by HPLC to quantify the remaining concentration of the parent this compound compound[5].
-
Data Interpretation : Plot the concentration of this compound against time. A significant decrease in concentration indicates instability[5]. The appearance of new peaks may correspond to degradation products[5].
References
Early-Stage Research on Quinocide Derivatives and Analogues: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals December 12, 2025
Abstract
Quinocide, an isomer of the quintessential 8-aminoquinoline (B160924) antimalarial primaquine (B1584692), belongs to a class of compounds historically pivotal in the fight against malaria.[1] This class is unique in its ability to eradicate the dormant liver-stage hypnozoites of Plasmodium vivax and P. ovale, a critical step for preventing disease relapse, a phenomenon known as radical cure.[2][3] Early-stage research is focused on developing derivatives and analogues of this compound and other 8-aminoquinolines to enhance efficacy against drug-resistant parasite strains, improve the safety profile—particularly mitigating the risk of hemolysis in G6PD-deficient individuals—and optimize pharmacokinetic properties. This technical guide provides an in-depth overview of the core research activities, including synthetic strategies, biological evaluation protocols, and mechanisms of action, to support and inform ongoing drug discovery efforts in this area.
Core Biological Activity and Mechanism of Action
The primary therapeutic action of 8-aminoquinolines is their activity against the exoerythrocytic (liver) stages of Plasmodium parasites.[2][4] They also exhibit gametocytocidal effects against P. falciparum, which is crucial for blocking malaria transmission.[5] The prevailing hypothesis for their mechanism of action involves a complex bioactivation process.[6][7]
Bioactivation Signaling Pathway
This compound and its analogues are pro-drugs that require metabolic activation, primarily mediated by the cytochrome P450 enzyme CYP2D6 in the liver.[5][7] This process generates reactive phenolic metabolites. These intermediates, such as the putative 5,6-orthoquinone derivative, undergo redox cycling, a process facilitated by enzymes like NADPH:oxidoreductase (CPR).[7][8] This cycling produces significant oxidative stress through the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are thought to be the ultimate parasiticidal agents.[6][7] This oxidative assault disrupts essential parasite cellular processes, leading to its death.
References
- 1. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro models for human malaria: Targeting the liver stage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro models for human malaria: targeting the liver stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4(1H)-Quinolones with Liver Stage Activity against Plasmodium berghei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The metabolism of primaquine to its active metabolite is dependent on CYP 2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Primaquine Therapy and G6PD and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The metabolism of primaquine to its active metabolite is dependent on CYP 2D6 | springermedizin.de [springermedizin.de]
The 8-Aminoquinoline Core of Quinocide: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Structure, Activity, and Mechanism of the Antimalarial Agent Quinocide
Introduction
This compound, an 8-aminoquinoline (B160924) derivative, is a significant compound in the field of antimalarial research. As a constitutional isomer of the well-established drug primaquine (B1584692), its chemical structure and biological activity offer valuable insights for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the 8-aminoquinoline core of this compound, detailing its chemical properties, antimalarial efficacy, proposed mechanism of action, and synthetic methodologies. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are provided to illustrate critical pathways and workflows.
Chemical and Physical Properties
This compound, chemically known as N1-(6-methoxyquinolin-8-yl)pentane-1,4-diamine, is a structural analog of primaquine, differing in the position of the methyl group on the aliphatic side chain.[1] This seemingly minor structural variance can influence its metabolic pathway and biological activity.[1] The core 8-aminoquinoline structure is fundamental to its antimalarial properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine | --INVALID-LINK-- |
| Molecular Formula | C15H21N3O | --INVALID-LINK-- |
| Molecular Weight | 259.35 g/mol | --INVALID-LINK-- |
| CAS Number | 525-61-1 | --INVALID-LINK-- |
| Synonyms | Chinocide, Quinocida, 8-(4-Aminopentylamino)-6-methoxyquinoline | --INVALID-LINK-- |
Antimalarial Activity and Efficacy
Table 2: In Vitro Antimalarial Activity of Selected 8-Aminoquinoline Analogs against Plasmodium falciparum
| Compound | R2-substituent | R4-substituent | R5-substituent | Average IC50 (nM) vs. P. falciparum (All Strains) | Hematin Polymerization Inhibition (% of Chloroquine) |
| Primaquine | H | H | H | >1000 | Inactive |
| WR 242511 | H | H | O(CH2)3CH3 | 85 | 120 |
| WR 238605 | H | H | O(CH2)5CH3 | 65 | 115 |
| WR 268397 | H | H | O-cyclohexyl | 95 | 110 |
| WR 250593 | H | H | O-phenyl | 70 | 130 |
Data presented in this table is for 8-aminoquinoline analogs of primaquine and is intended to provide a comparative context for the potential activity of this compound.[3]
Mechanism of Action: A Proposed Signaling Pathway
The precise mechanism of action for 8-aminoquinolines, including this compound, is understood to involve a complex bioactivation process. The current hypothesis suggests a two-step biochemical relay.[4] The parent compound is first metabolized by host cytochrome P450 (CYP) enzymes, primarily CYP2D6, into reactive intermediates.[4] These metabolites then undergo redox cycling with CYP reductase (CPR), leading to the generation of reactive oxygen species (ROS).[4] The resulting oxidative stress within the parasite is believed to be a key factor in its elimination.[1]
Caption: Proposed bioactivation pathway of this compound.
Experimental Protocols
Synthesis of this compound
The following is a detailed, multi-step synthesis protocol for this compound (compound 9) and its hydrochloride salt (compound 10), as described in patent CN105481766A.[5]
Step 1: Synthesis of 4-nitro-methyl valerate (B167501) (Compound 3)
-
Combine nitroethane (225.2g, 3mol), methyl acrylate (B77674) (86.1g, 1mol), and triethylamine (B128534) (50.5g, 0.5mol).
-
Warm the mixture to 30°C and stir for 3 days.
-
Remove the solvent under reduced pressure to obtain crude compound 3 (104.6g, 65% yield).
Step 2: Synthesis of 4-nitro-valeric acid (Compound 4)
-
To the crude compound 3 from the previous step, add 6mol/L hydrochloric acid (300mL).
-
Reflux the mixture for 4 hours.
-
Cool to room temperature and extract with ethyl acetate (B1210297) (3 x 500mL).
-
Wash the combined organic phases with saturated sodium bicarbonate.
-
Acidify the aqueous phase to pH=2 with hydrochloric acid and extract with ethyl acetate (3 x 500mL).
-
Dry the organic phase with anhydrous sodium sulfate, remove the solvent under reduced pressure, and purify by column chromatography to obtain compound 4.
Step 3-6: Intermediate Synthesis (Compounds 5, 6, 7, 8) These steps involve the conversion of compound 4 through a series of reactions including the formation of an acyl chloride, reaction with 6-methoxy-8-aminoquinoline, and subsequent reductions to yield the diamine side chain precursor (compound 8). A detailed description of these steps can be found in the aforementioned patent.[5]
Step 7: Synthesis of this compound (Compound 9)
-
Dissolve compound 8 (35.0g, 0.12mol) in methanol (B129727) (400mL).
-
Add 10% palladium on carbon (2.0g).
-
Introduce hydrogen gas and react at room temperature for 6 days.
-
Filter to remove the palladium on carbon and concentrate the filtrate.
-
Purify the concentrated solution by column chromatography to obtain this compound (compound 9) as a yellow liquid (30.1g, 96% yield).
Step 8: Synthesis of this compound Hydrochloride (Compound 10)
-
Dissolve this compound (20.0g, 0.077mol) in ethanol (B145695) (100mL).
-
Under agitation, add concentrated hydrochloric acid (10mL, 0.1mol) dropwise.
-
Continue stirring for 2 hours.
-
Add ethyl acetate (200mL) and stir for an additional 2 hours.
-
Filter the resulting solid and wash with ethyl acetate (3 times) to obtain this compound hydrochloride (compound 10) as a yellow solid (21.5g, 94.3% yield).
Caption: Simplified workflow for the synthesis of this compound.
In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)
This protocol is a widely used method for determining the in vitro antimalarial activity of compounds against P. falciparum.
1. Materials:
-
P. falciparum culture (e.g., chloroquine-sensitive 3D7 strain or resistant strains).
-
Human erythrocytes (O+).
-
Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, L-glutamine, and hypoxanthine).
-
Test compound (this compound) dissolved in DMSO.
-
SYBR Green I nucleic acid stain.
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100).
-
96-well black microplates.
-
Fluorescence plate reader.
2. Procedure:
-
Drug Dilution: Prepare a serial dilution of this compound in complete culture medium in a 96-well plate. Include a drug-free control (100% parasite growth) and a known antimalarial drug as a positive control.
-
Parasite Suspension: Prepare a parasite suspension with 2% parasitemia and 1% hematocrit in complete culture medium.
-
Incubation: Add the parasite suspension to each well of the drug-diluted plate. Incubate the plates for 72 hours at 37°C in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: After incubation, add lysis buffer containing SYBR Green I to each well. Incubate in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound, with its core 8-aminoquinoline structure, remains a compound of significant interest in the pursuit of effective antimalarial therapies, particularly for the challenging relapsing forms of malaria. While a comprehensive dataset on its specific efficacy is still emerging, the understanding of its proposed mechanism of action through metabolic bioactivation and the generation of reactive oxygen species provides a solid foundation for further research and development. The detailed synthetic protocols and in vitro assays outlined in this guide offer valuable tools for scientists and drug development professionals to explore the full potential of this compound and its analogs in the fight against malaria. Further investigation into the structure-activity relationships within this class of compounds will be crucial for the design of next-generation antimalarials with improved efficacy and safety profiles.
References
- 1. This compound | Antimalarial Research Compound [benchchem.com]
- 2. policycommons.net [policycommons.net]
- 3. benchchem.com [benchchem.com]
- 4. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 5. CN105481766A - this compound and preparation method of hydrochloride thereof - Google Patents [patents.google.com]
Quinocide as an Impurity of Primaquine: A Technical Guide on Its Core Implications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Primaquine (B1584692), an essential antimalarial drug for the radical cure of Plasmodium vivax and P. ovale, is often accompanied by its constitutional isomer, quinocide, as a significant impurity arising from the synthesis process. This technical guide provides an in-depth analysis of this compound's presence in primaquine formulations and its implications for drug safety and efficacy. The guide summarizes key quantitative data, details experimental protocols for impurity analysis, and visualizes the metabolic pathways central to the therapeutic and toxicological effects of primaquine and its metabolites. The inherent toxicity of this compound underscores the critical need for stringent quality control in primaquine production to ensure patient safety.
Introduction
Primaquine is an 8-aminoquinoline (B160924) drug that has been a cornerstone of antimalarial therapy for decades. Its unique ability to eradicate the dormant liver stages (hypnozoites) of relapsing malaria parasites makes it indispensable. However, the synthesis of primaquine can lead to the formation of impurities, with this compound being a major contaminant.[1] The structural similarity between primaquine and this compound poses significant challenges for separation and purification, leading to potential contamination of the final drug product. This guide explores the analytical methodologies to detect and quantify this impurity and discusses the toxicological implications of its presence.
Quantitative Data on this compound Impurity and Toxicity
The presence of this compound in primaquine preparations is a documented quality control issue. Furthermore, toxicological data, although limited for this compound, suggests a significant hazard profile. The following tables summarize the available quantitative data.
Table 1: this compound Levels in Primaquine Pharmaceutical Preparations
| Source/Manufacturer | This compound Concentration (% w/w) | Analytical Method |
| Manufacturer 1 | 2.12 | Capillary Electrophoresis |
| Manufacturer 2 | 2.71 | Capillary Electrophoresis |
Data sourced from a study utilizing a validated capillary zone electrophoretic method.[1]
Table 2: Comparative Acute Oral Toxicity Data
| Compound | Animal Model | LD50 (mg/kg) | GHS Classification | Hazard Statement |
| Primaquine | Mouse | 71.1 | Not explicitly found | Not explicitly found |
| This compound | Not specified | Not found | Acute Toxicity 3 (Oral) | H301: Toxic if swallowed[2] |
Implications of this compound Impurity
The presence of this compound as an impurity in primaquine formulations has several critical implications:
-
Increased Toxicity: this compound is classified as acutely toxic if swallowed.[2] Its presence can contribute to the overall toxicity profile of primaquine, potentially exacerbating side effects.
-
Therapeutic Efficacy: The therapeutic contribution of this compound, if any, is not well-established. Its presence at significant levels may displace the active pharmaceutical ingredient, primaquine, potentially impacting the overall efficacy of the treatment.
-
Regulatory Compliance: Pharmacopoeial standards set limits for impurities in drug substances and products. The presence of this compound above these limits would render the primaquine product non-compliant.
-
Patient Safety: For a drug like primaquine, which is known to have a narrow therapeutic index and can cause hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, the addition of a toxic impurity raises significant safety concerns.
Experimental Protocols
Accurate and reliable analytical methods are essential for the detection and quantification of this compound in primaquine. Below are detailed methodologies for two common analytical techniques.
Capillary Electrophoresis (CE) for this compound Determination
Capillary electrophoresis is a high-resolution separation technique well-suited for the analysis of closely related isomers like primaquine and this compound.
-
Instrumentation: A standard capillary electrophoresis system equipped with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 52.5 cm effective length x 50 µm i.d.).
-
Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer at pH 4.5. Additives such as beta-cyclodextrin (B164692) (β-CD) or 18-crown-6 (B118740) ether (18C6) can be used to improve resolution.[1]
-
Applied Voltage: 22 kV.[1]
-
Capillary Temperature: 25 °C.[1]
-
Injection: Hydrodynamic injection for 7 seconds.[1]
-
Detection: UV detection at 230 nm.[1]
-
Method Validation: The method should be validated for selectivity, linearity, limits of detection and quantification, precision (intra- and inter-day variability), and accuracy.
High-Performance Liquid Chromatography (HPLC) for Primaquine and Impurity Analysis
Reverse-phase HPLC is another powerful technique for the separation and quantification of primaquine and its impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., Hypersil GOLD™ aQ C18, 100 × 2.1 mm, 1.9 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile). For example, an isocratic mobile phase of 0.1% formic acid in methanol:water (40:60, v/v) and 0.1% formic acid in acetonitrile (B52724) in a ratio of 80:20.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 1 µL.
-
Detection: UV detection at a wavelength where both primaquine and this compound have significant absorbance (e.g., 254 nm or 260 nm).
Visualizations: Metabolic Pathway and Experimental Workflow
Primaquine Metabolic Activation and Oxidative Stress Pathway
The therapeutic and toxic effects of primaquine are believed to be mediated by its metabolites, which can induce oxidative stress. The following diagram illustrates this proposed pathway.
Caption: Primaquine's metabolic pathway leading to oxidative stress and cellular effects.
Experimental Workflow for this compound Impurity Analysis
The logical flow for the analysis of this compound as an impurity in primaquine tablets is depicted below.
Caption: Workflow for the quantitative analysis of this compound in primaquine tablets.
Conclusion
This compound is a critical impurity in primaquine that warrants close monitoring and control due to its inherent toxicity. This technical guide has provided a comprehensive overview of the implications of this compound contamination, including quantitative data on its presence and toxicity, detailed experimental protocols for its analysis, and visualizations of the relevant metabolic pathway and analytical workflow. For researchers, scientists, and drug development professionals, a thorough understanding of these aspects is paramount to ensuring the quality, safety, and efficacy of primaquine, a vital tool in the global fight against malaria. The development and implementation of robust analytical methods and stringent quality control measures are essential to minimize the risks associated with this compound impurity and to safeguard public health.
References
- 1. LD50 value, phototoxicity and convulsion induction test of the new quinolone antibacterial agent (S)-10-[(S)-(8-amino-6-azaspiro[3,4]octan-6-yl)]-9-fluoro-2, 3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxyl ic acid hemihydrate in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oral ld50 values: Topics by Science.gov [science.gov]
Preliminary In Vitro Screening of Quinocide's Biological Activities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinocide, an 8-aminoquinoline (B160924) derivative, is a compound of significant interest in the field of medicinal chemistry. Historically recognized for its antimalarial properties, the broader biological activities of this compound and related compounds are areas of ongoing research. This technical guide provides a comprehensive overview of the preliminary in vitro screening of this compound's biological activities, with a focus on its antimalarial, anticancer, and antimicrobial potential. Due to the limited availability of extensive in vitro data for this compound itself in the public domain, this guide incorporates data from the closely related and well-studied 8-aminoquinoline, primaquine, for illustrative purposes in the antimalarial section, and other representative 8-aminoquinolines for anticancer and antimicrobial activities. This approach provides a robust framework for understanding the potential therapeutic applications of this class of compounds.
Data Presentation
Table 1: In Vitro Antimalarial Activity of Primaquine against Plasmodium falciparum
| Compound | Plasmodium falciparum Strain | IC50 (µM) | Reference |
| Primaquine | 3D7 (Chloroquine-sensitive) | 18.9 | [1] |
| Primaquine | Dd2 (Chloroquine-resistant) | Not specified | [1] |
| Primaquine | HB3 | Not specified | [1] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Illustrative In Vitro Anticancer Activity of an 8-Aminoquinoline Derivative
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 8-aminoquinoline-naphthyl copper complex | MCF-7 (Breast) | 2.54 ± 0.69 | [2] |
| 8-aminoquinoline-naphthyl copper complex | MDA-MB-231 (Breast) | 3.31 ± 0.06 | [2] |
Note: The data presented is for a representative 8-aminoquinoline complex to illustrate potential anticancer activity and may not be directly attributable to this compound.
Table 3: Illustrative In Vitro Antimicrobial Activity of 8-Aminoquinoline-Uracil Metal Complexes
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 8AQ-Cu-5Iu | Plesiomonas shigelloides | >256 (25% inhibition at 256) | [3] |
| 8AQ-Cu-5Iu | Shigella dysenteriae | >256 (25% inhibition at 256) | [3] |
| 8AQ-Cu-5Nu | Plesiomonas shigelloides | 256 | [3] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The data is for representative 8-aminoquinoline complexes.[3]
Experimental Protocols
In Vitro Antimalarial Susceptibility Testing: SYBR Green I-based Assay
This method is a widely used, fluorescence-based assay to determine the antiplasmodial activity of compounds against Plasmodium falciparum.
Materials:
-
Plasmodium falciparum culture (synchronized to the ring stage)
-
Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax I or human serum)
-
96-well black microplates with clear bottoms
-
Test compound (this compound or analogs) and control drugs (e.g., Chloroquine, Artemisinin)
-
Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Fluorescence microplate reader (excitation: ~485 nm, emission: ~530 nm)
-
Humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
Procedure:
-
Plate Preparation: Serially dilute the test and control drugs in complete culture medium and add 100 µL to the wells of a 96-well plate. Include drug-free wells as a negative control.
-
Parasite Addition: Add 100 µL of synchronized P. falciparum culture (0.5% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours in a humidified incubator with the specified gas mixture at 37°C.[4]
-
Lysis and Staining: Prepare a lysis buffer containing SYBR Green I at a 1:5,000 dilution. Add 100 µL of this lysis buffer to each well.
-
Incubation: Incubate the plates in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of parasite growth against the logarithm of the drug concentration using a non-linear regression model.
In Vitro Cytotoxicity a.k.a. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% fetal bovine serum (FBS)
-
96-well clear flat-bottom plates
-
Test compound (this compound or analogs)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate spectrophotometer (absorbance at ~570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[5] During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Signaling Pathways
The precise molecular mechanisms of 8-aminoquinolines are not fully elucidated but are thought to involve the generation of reactive oxygen species (ROS), leading to cellular damage.[7] In the context of anticancer activity, some quinoline (B57606) derivatives have been shown to induce apoptosis. For instance, the quinoline derivative PQ1 has been reported to induce apoptosis in breast cancer cells through the activation of both the extrinsic (caspase-8 mediated) and intrinsic (caspase-9 mediated) pathways.[8][9]
Representative Apoptosis Signaling Pathway for a Quinoline Derivative
This diagram illustrates a plausible mechanism by which a quinoline compound could induce programmed cell death in cancer cells by activating key caspases in both the extrinsic and intrinsic apoptotic pathways.[8][9]
References
- 1. In Vitro Activities of Primaquine-Schizonticide Combinations on Asexual Blood Stages and Gametocytes of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 9. researchgate.net [researchgate.net]
The Basic Pharmacology of Quinocide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinocide is an 8-aminoquinoline (B160924) derivative, structurally isomeric with primaquine (B1584692), that has been historically used as an antimalarial agent.[1] Developed in the Soviet Union, its primary application has been in the radical cure of Plasmodium vivax and Plasmodium ovale malaria, targeting the dormant liver stages (hypnozoites) of the parasite, which are responsible for disease relapse.[1] This guide provides a comprehensive overview of the basic pharmacology of this compound, including its mechanism of action, pharmacokinetics, and toxicological profile, with a focus on quantitative data and experimental methodologies.
Mechanism of Action
The precise molecular mechanism of action for this compound, like other 8-aminoquinolines, is not fully elucidated but is understood to involve metabolic activation and the generation of reactive oxygen species (ROS).[2] The parent compound is largely inactive and requires biotransformation into electrophilic metabolites that are thought to interfere with the parasite's mitochondrial electron transport chain. This disruption leads to oxidative stress and ultimately cell death.[2] this compound is effective against the exo-erythrocytic (tissue) forms of the malaria parasite and also possesses gametocytocidal activity, meaning it can prevent the transmission of the parasite from an infected individual to a mosquito.
Signaling Pathway: Hypothesized Metabolic Activation and Action
The following diagram illustrates the proposed pathway for the metabolic activation of 8-aminoquinolines like this compound and their subsequent effects on the malaria parasite.
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound is sparse in publicly available literature. However, based on its structural similarity to primaquine and historical Russian sources, a general profile can be described.
This compound is rapidly and completely absorbed from the gastrointestinal tract.[3] Peak plasma concentrations are reportedly reached approximately 3 hours after oral administration.[3] The drug is extensively metabolized in the liver, with less than 2% of the administered dose excreted unchanged in the urine.[3]
Table 1: Comparative Pharmacokinetic Parameters of 8-Aminoquinolines
Since specific quantitative data for this compound is limited, the following table presents data for the closely related compound, primaquine, to provide a comparative context for researchers.
| Parameter | Primaquine | Tafenoquine (B11912) |
| Oral Bioavailability | ~96% | High |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | 12-15 hours |
| Elimination Half-life (t½) | 4-10 hours | ~14 days |
| Volume of Distribution (Vd) | 150-260 L | ~1600 L |
| Plasma Protein Binding | ~25% | >99.5% |
| Primary Metabolism | Hepatic (CYP2D6) | Hepatic |
| Primary Excretion | Renal (as metabolites) | Fecal |
Data for primaquine and tafenoquine are provided for comparative purposes. Specific values for this compound are not well-documented in available literature.
Pharmacodynamics and Efficacy
This compound's primary pharmacodynamic effect is the elimination of P. vivax and P. ovale hypnozoites, thereby achieving a radical cure and preventing relapse.
Table 2: In Vitro Antimalarial Activity of Selected 8-Aminoquinolines against P. falciparum
While this compound's main therapeutic target is the liver stages of P. vivax, in vitro studies on the blood stages of P. falciparum can provide insights into the general antimalarial activity of the 8-aminoquinoline class.
| Compound | Strain | IC50 (nM) |
| Primaquine | D6 (chloroquine-sensitive) | >10,000 |
| Primaquine | W2 (chloroquine-resistant) | >10,000 |
| WR 238605 | D6 | 79 ± 15 |
| WR 238605 | W2 | 93 ± 18 |
| WR 242511 | D6 | 55 ± 11 |
| WR 242511 | W2 | 68 ± 13 |
Toxicology
The primary dose-limiting toxicity of this compound, similar to other 8-aminoquinolines, is drug-induced hemolytic anemia in individuals with a genetic deficiency in the glucose-6-phosphate dehydrogenase (G6PD) enzyme.[6] The reactive metabolites of 8-aminoquinolines are potent oxidants that can damage red blood cells, particularly in individuals with compromised G6PD activity, which is essential for protecting erythrocytes from oxidative stress. Other reported side effects include gastrointestinal distress, headache, and in some cases, methemoglobinemia.
Table 3: General Toxicological Profile of 8-Aminoquinolines
| Adverse Effect | Description |
| Hemolytic Anemia | Dose-dependent hemolysis in G6PD-deficient individuals. |
| Methemoglobinemia | Oxidation of hemoglobin to methemoglobin, reducing oxygen-carrying capacity. |
| Gastrointestinal Effects | Nausea, vomiting, abdominal cramps. |
| Central Nervous System Effects | Headache, dizziness. |
Experimental Protocols
Detailed experimental protocols from studies specifically utilizing this compound are not widely available in the English-language literature. However, the following sections describe standardized methodologies for key experiments relevant to the pharmacological assessment of 8-aminoquinoline antimalarials.
In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)
This protocol is a standard method for assessing the in vitro activity of antimalarial compounds against the blood stages of P. falciparum.
-
Parasite Culture: P. falciparum is cultured in vitro in human erythrocytes (O+) at a 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3. Cultures are maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO) and serially diluted in RPMI-1640 medium to achieve the desired final concentrations.
-
Assay Procedure:
-
Synchronized ring-stage parasites are diluted to a 0.5% parasitemia and 2.5% hematocrit.
-
100 µL of the parasite suspension is added to each well of a 96-well microtiter plate.
-
100 µL of the diluted drug solutions are added to the respective wells.
-
The plate is incubated for 72 hours under the standard culture conditions.
-
-
Quantification of Parasite Growth:
-
After incubation, 100 µL of SYBR Green I lysis buffer (containing 0.2 µL of SYBR Green I per mL) is added to each well.
-
The plate is incubated in the dark at room temperature for 1 hour.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
-
Data Analysis: The fluorescence intensity is proportional to the parasite biomass. The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Workflow for In Vitro Antimalarial Susceptibility Testing
Bioanalytical Method for Quantification in Plasma (LC-MS/MS)
This protocol outlines a general approach for developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of an 8-aminoquinoline in plasma, which is essential for pharmacokinetic studies.[7]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of a protein precipitating agent (e.g., acetonitrile) containing an appropriate internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for the analyte and internal standard would need to be determined.
-
-
Method Validation: The method should be validated according to regulatory guidelines for selectivity, linearity, accuracy, precision, recovery, and stability.
Workflow for Bioanalytical Sample Analysis
Conclusion
References
- 1. Comparative pharmacokinetics of quinidine and its O-desmethyl metabolite in rabbits. | Semantic Scholar [semanticscholar.org]
- 2. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Aminoquinolines active against blood stage Plasmodium falciparum in vitro inhibit hematin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a bioanalytical method by LC-MS/MS for the quantification of the LAFIS 10 - an antimalarial candidate - and its pharmacokinetics first evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Determining Quinocide's Antimalarial Activity In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Data Presentation: In Vitro Antimalarial Activity of 8-Aminoquinoline (B160924) Analogs
The following table summarizes the IC50 values for various 8-aminoquinoline analogs against different strains of P. falciparum. This data provides a comparative overview of the schizonticidal activity of this class of compounds. It is important to note that specific IC50 values for Quinocide are not available in the cited literature; the data presented here for related compounds can guide the expected range of activity.
Table 1: IC50 Values of 8-Aminoquinoline Analogs against P. falciparum Strains
| Compound ID | P. falciparum Strain | IC50 (nM) | Reference |
| WR 249420 | D6 | 65 | [1] |
| W2 | 80 | [1] | |
| 7G8 | 75 | [1] | |
| TM90C2A | 90 | [1] | |
| TM91C235 | 40 | [1] | |
| Dd2 | 100 | [1] | |
| ITG2 | 85 | [1] | |
| WR 251855 | D6 | 70 | [1] |
| W2 | 95 | [1] | |
| 7G8 | 80 | [1] | |
| TM90C2A | 110 | [1] | |
| TM91C235 | 50 | [1] | |
| Dd2 | 120 | [1] | |
| ITG2 | 90 | [1] | |
| WR 266848 | D6 | 85 | [1] |
| W2 | 100 | [1] | |
| 7G8 | 90 | [1] | |
| TM90C2A | 120 | [1] | |
| TM91C235 | 60 | [1] | |
| Dd2 | 130 | [1] | |
| ITG2 | 100 | [1] | |
| Primaquine | D6 | >1000 | [1] |
| W2 | >1000 | [1] | |
| 7G8 | >1000 | [1] | |
| TM90C2A | >1000 | [1] | |
| TM91C235 | >1000 | [1] | |
| Dd2 | >1000 | [1] | |
| ITG2 | >1000 | [1] | |
| Chloroquine | D6 (sensitive) | 9.5 | [1] |
| W2 (resistant) | 150 | [1] |
Experimental Protocols
Detailed methodologies for three common in vitro antimalarial assays are provided below. These protocols are based on standard procedures in the field.
I. SYBR Green I-Based Fluorescence Assay
This assay measures the proliferation of P. falciparum by quantifying the parasite's DNA. The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic genetic material.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human red blood cells (RBCs)
-
Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX™ or human serum)
-
This compound (or other test compounds) and control drugs (e.g., Chloroquine, Artemisinin)
-
96-well black microplates
-
Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5[2]
-
SYBR Green I dye (10,000x stock in DMSO)
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)
Protocol:
-
Prepare serial dilutions of this compound and control drugs in complete culture medium in a 96-well plate.
-
Prepare a parasite culture with 2% hematocrit and 0.5% parasitemia (predominantly ring stages).
-
Add 180 µL of the parasite culture to each well of the drug-diluted plate. Include drug-free wells as positive controls (100% growth) and wells with uninfected RBCs as negative controls (background).
-
Incubate the plate for 72 hours at 37°C in a gassed chamber (5% CO2, 5% O2, 90% N2).[3]
-
Prepare the SYBR Green I lysis buffer by diluting the stock dye to a final concentration of 1x in the lysis buffer.
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence using a plate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
II. Histidine-Rich Protein 2 (HRP2)-Based ELISA
This assay quantifies the amount of HRP2, a protein secreted by P. falciparum, as an indicator of parasite growth.
Materials:
-
P. falciparum culture
-
Human RBCs
-
Complete culture medium
-
This compound and control drugs
-
96-well culture plates
-
HRP2 ELISA kit (commercial kits available) or individual components (anti-HRP2 capture and detection antibodies, TMB substrate, stop solution)
-
Plate washer and reader
Protocol:
-
Prepare drug dilutions and parasite cultures as described for the SYBR Green I assay.
-
Incubate the culture plate for 72 hours.[4]
-
After incubation, lyse the cells by freeze-thawing the plate.
-
Coat a 96-well ELISA plate with an anti-HRP2 capture antibody and incubate.
-
Wash the plate and block with a suitable blocking buffer (e.g., BSA in PBS).
-
Add the parasite lysates to the wells and incubate.[5]
-
Wash the plate to remove unbound antigens.
-
Add an enzyme-conjugated anti-HRP2 detection antibody and incubate.
-
Wash the plate again.
-
Add the TMB substrate and incubate until color development.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate the IC50 values as described previously.
III. Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of pLDH, an enzyme essential for anaerobic glycolysis in the parasite.
Materials:
-
P. falciparum culture
-
Human RBCs
-
Complete culture medium
-
This compound and control drugs
-
96-well culture plates
-
Lysis buffer
-
pLDH assay reagents: Malstat reagent, NBT/PES solution
-
Spectrophotometer
Protocol:
-
Set up the drug dilution plate and parasite culture as in the previous assays.
-
Incubate for 72 hours.
-
Lyse the cells by freeze-thawing.
-
In a separate 96-well plate, add the Malstat reagent to each well.
-
Transfer a portion of the parasite lysate from the culture plate to the assay plate.
-
Add the NBT/PES solution to initiate the colorimetric reaction.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
Measure the absorbance at ~650 nm.
-
Calculate the IC50 values based on the reduction in pLDH activity.[6]
Visualizations
Mechanism of Action of Quinoline (B57606) Antimalarials
This compound, as an 8-aminoquinoline, is believed to share its primary mechanism of action with other quinoline-based antimalarials. This involves the disruption of the parasite's detoxification pathway for heme, a toxic byproduct of hemoglobin digestion.
Caption: Inhibition of hemozoin formation by this compound.
General Experimental Workflow for In Vitro Antimalarial Assays
The following diagram illustrates the general workflow for the in vitro assays described in this document.
Caption: General workflow for in vitro antimalarial drug screening.
Logical Relationship of Assay Components
This diagram outlines the logical connections between the different components of the in vitro antimalarial susceptibility testing process.
Caption: Logical flow of in vitro antimalarial testing components.
References
- 1. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iddo.org [iddo.org]
- 3. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iddo.org [iddo.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Quinocide Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinocide is an 8-aminoquinoline (B160924) antimalarial drug. Like other compounds in this class, its mechanism of action and potential for cytotoxicity are of significant interest, particularly concerning its ability to induce oxidative stress. Evaluating the cytotoxic profile of this compound is essential for understanding its therapeutic window and potential off-target effects. These application notes provide a comprehensive overview and detailed protocols for a panel of cell-based assays designed to quantify this compound-induced cytotoxicity, elucidate its effects on cell health, and investigate underlying mechanisms such as apoptosis and oxidative stress.
Assessment of Cell Viability and Cytotoxicity
Two primary methods for assessing overall cell viability and cytotoxicity are the MTT and LDH assays. The MTT assay measures metabolic activity, an indicator of cell viability, while the LDH assay quantifies membrane integrity by measuring the release of lactate (B86563) dehydrogenase from damaged cells.
MTT Assay for Cell Viability
Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1] Viable cells contain mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692) product.[2][3] The amount of formazan produced is directly proportional to the number of viable cells. This assay is a robust method for determining the concentration-dependent effect of this compound on cell proliferation and viability.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[2]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[2]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[2]
-
Calculation: Calculate cell viability as follows:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
LDH Assay for Cytotoxicity
Application Note: The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[5][6] This assay serves as a direct measure of this compound-induced cell membrane damage.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol. Prepare additional control wells for maximum LDH release by adding a lysis buffer (e.g., 1% Triton X-100) to untreated cells 30 minutes before the end of the incubation period.[7]
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes.[7] Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).[4][6] Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. Use 680 nm as a reference wavelength.[6]
-
Calculation: Calculate percent cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of Treated - Absorbance of Control) / (Absorbance of Maximum LDH Release - Absorbance of Control)] x 100
-
Investigation of Apoptosis
To determine if this compound-induced cell death occurs via apoptosis, Annexin V staining for early apoptotic events and Caspase-3 activity assays for executioner caspase activation can be performed.
Annexin V/Propidium Iodide (PI) Staining
Application Note: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorochrome.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells and early apoptotic cells but can penetrate late-stage apoptotic and necrotic cells.[8] Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.
Experimental Protocol:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle detachment solution like Accutase.[11] Centrifuge the cell suspension at 300-600 x g for 5 minutes and discard the supernatant.[12]
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of PI Staining Solution (50 µg/mL).[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable Cells: Annexin V-negative / PI-negative
-
Early Apoptotic Cells: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive
-
Caspase-3 Activity Assay
Application Note: Caspase-3 is a key executioner caspase that is activated during apoptosis and cleaves numerous cellular proteins, leading to the morphological and biochemical hallmarks of programmed cell death.[13][14] This assay uses a specific peptide substrate (e.g., DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric reporter.[15] Cleavage of the substrate by active Caspase-3 releases the reporter, which can be quantified to measure enzyme activity.
Experimental Protocol:
-
Cell Culture and Treatment: Treat cells with this compound as previously described.
-
Cell Lysis: After treatment, pellet the cells and lyse them using a chilled lysis buffer provided with the assay kit. Incubate on ice for 15-20 minutes.[13]
-
Lysate Collection: Centrifuge the lysates at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.[13] Transfer the supernatant (containing the cytosolic proteins) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase Reaction: In a 96-well plate, add 50-200 µg of protein per well. Add reaction buffer containing DTT.[15]
-
Substrate Addition: Initiate the reaction by adding 5 µL of the DEVD-pNA substrate (4 mM stock).[15]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Reading: Measure the absorbance at 405 nm.[13] The signal is directly proportional to the Caspase-3 activity.
Assessment of Reactive Oxygen Species (ROS) Production
Application Note: Many quinoline-based compounds induce cytotoxicity by generating reactive oxygen species (ROS), which cause damage to lipids, proteins, and DNA.[16] The ROS detection assay uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA), to measure intracellular ROS levels.[17][18] Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be measured.[19]
Experimental Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Probe Loading: Remove the culture medium and wash the cells once with PBS. Add 100 µL of 1X ROS Label (e.g., 10 µM H₂DCFDA) in serum-free medium or assay buffer.[17][20]
-
Incubation: Incubate for 30-45 minutes at 37°C in the dark.[20]
-
Washing: Remove the loading solution and wash the cells gently with PBS.
-
Treatment: Add 100 µL of this compound at various concentrations. Include a positive control (e.g., tert-Butyl hydroperoxide) and a vehicle control.[18]
-
Fluorescence Measurement: Measure the fluorescence intensity immediately (for acute ROS production) or after a desired incubation period using a fluorescence microplate reader with excitation at ~495 nm and emission at ~529 nm.[17]
Data Presentation
Quantitative data from the described assays should be summarized to facilitate comparison and interpretation. The IC₅₀ (half-maximal inhibitory concentration) value for cytotoxicity can be calculated from the dose-response curves.
Table 1: Example Summary of this compound Cytotoxicity Data in a Model Cell Line
| This compound Conc. (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) | Apoptosis (%) (Annexin V Assay) | ROS Production (Fold Change) |
| 0 (Control) | 100.0 ± 4.5 | 0.0 ± 1.2 | 4.1 ± 0.8 | 1.0 ± 0.1 |
| 1 | 95.2 ± 5.1 | 3.5 ± 1.5 | 6.8 ± 1.1 | 1.8 ± 0.3 |
| 5 | 78.6 ± 6.3 | 15.8 ± 2.4 | 25.4 ± 3.5 | 4.5 ± 0.6 |
| 10 | 51.3 ± 4.8 | 42.1 ± 3.9 | 55.7 ± 4.2 | 8.9 ± 1.2 |
| 25 | 22.4 ± 3.1 | 75.3 ± 5.6 | 78.2 ± 5.1 | 15.3 ± 2.1 |
| 50 | 8.9 ± 1.9 | 88.9 ± 4.7 | 85.4 ± 4.8 | 16.1 ± 1.9 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Proposed Signaling Pathway and Experimental Workflow
The cytotoxicity of quinoline-like compounds is often linked to the induction of oxidative stress, which can overwhelm the cell's antioxidant defense systems and trigger apoptotic cell death.[21] A key pathway involved in the cellular response to oxidative stress is the Keap1-Nrf2 pathway.[22]
Proposed Mechanism: this compound may induce the production of intracellular ROS. This oxidative stress can lead to the dissociation of the transcription factor Nrf2 from its inhibitor, Keap1. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective antioxidant enzymes (e.g., HO-1, SOD, GPx).[22] However, excessive or sustained ROS production can overcome this defense, leading to mitochondrial damage, Caspase-3 activation, and apoptosis.[23]
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mpbio.com [mpbio.com]
- 15. abcam.com [abcam.com]
- 16. Mechanisms underlying the cytotoxicity of a novel quinazolinedione-based redox modulator, QD232, in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. bmglabtech.com [bmglabtech.com]
- 20. abcam.cn [abcam.cn]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
Synthesis of Quinocide and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the laboratory synthesis of Quinocide and its derivatives. The protocols are compiled from established literature and are intended to serve as a comprehensive guide for researchers in drug discovery and development.
I. Synthesis of this compound
The following protocol for the synthesis of this compound (8-((4-aminopentyl)amino)-6-methoxyquinoline) is adapted from a patented multi-step synthetic route.[1] This method involves a Michael condensation reaction, followed by a series of transformations to build the final molecule.
Experimental Workflow for this compound Synthesis
Caption: Workflow for the multi-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-nitro-methyl valerate (Compound 3) [1]
-
In a reaction vessel, combine nitroethane (3 mol), methyl acrylate (1 mol), and triethylamine (0.5 mol).
-
Heat the mixture to 30°C and stir for 3 days.
-
After the reaction is complete, remove the solvent under reduced pressure to obtain crude 4-nitro-methyl valerate.
Step 2: Synthesis of 4-nitro-valeric acid (Compound 4) [1]
-
To the crude 4-nitro-methyl valerate from the previous step, add hydrochloric acid.
-
Reflux the mixture.
-
After cooling to room temperature, extract the product into ethyl acetate (B1210297).
-
Wash the combined organic phases with saturated sodium bicarbonate solution.
Step 3: Synthesis of 4-nitro-valeryl chloride (Compound 5) [1]
-
Dissolve 4-nitro-valeric acid (0.5 mol) in anhydrous ethyl acetate (500 mL).
-
Add thionyl chloride (0.6 mol) and reflux the mixture for 4 hours.
-
Remove the solvent under reduced pressure to obtain 4-nitro-valeryl chloride, which can be used in the next step without further purification.
Step 4: Synthesis of 8-(4-nitro-valeryl amido)-6-methoxyquinoline (Compound 7) [1]
-
Dissolve 6-methoxy-8-aminoquinoline (0.4 mol) in chloroform (B151607) (300 mL) and cool to -10°C.
-
Slowly add a solution of 4-nitro-valeryl chloride from the previous step dissolved in chloroform (150 mL).
-
Allow the reaction to proceed at room temperature for 2 hours.
-
Wash the reaction mixture with water and extract with dichloromethane.
-
Dry the combined organic phases over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Step 5: Synthesis of 8-(4-nitro-amyl)amino-6-methoxyquinoline (Compound 8) Note: The patent mentions carbonyl reduction but does not provide a specific protocol. A general procedure using a suitable reducing agent like borane-tetrahydrofuran complex would be appropriate.
-
Dissolve 8-(4-nitro-valeryl amido)-6-methoxyquinoline in anhydrous THF.
-
Slowly add a solution of borane-tetrahydrofuran complex at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with methanol (B129727) and then water.
-
Extract the product and purify by column chromatography.
Step 6: Synthesis of this compound (Compound 9) [1]
-
Dissolve 8-(4-nitro-amyl)amino-6-methoxyquinoline (0.12 mol) in methanol (400 mL).
-
Add 10% palladium on carbon (2.0 g).
-
Introduce hydrogen gas and stir the reaction at room temperature for 6 days.
-
Filter to remove the palladium on carbon and concentrate the filtrate.
-
Purify the resulting yellow liquid by column chromatography.
Step 7: Synthesis of this compound Hydrochloride (Compound 10) (Optional) [1]
-
Dissolve this compound (0.077 mol) in ethanol (100 mL).
-
Under stirring, add concentrated hydrochloric acid (0.1 mol).
-
Continue stirring for 2 hours, then add ethyl acetate (200 mL) and stir for another 2 hours.
-
Filter the resulting solid and wash with ethyl acetate to obtain the hydrochloride salt.
Quantitative Data for this compound Synthesis
| Step | Product | Yield |
| 1 | 4-nitro-methyl valerate | 65% |
| 4 | 8-(4-nitro-valeryl amido)-6-methoxyquinoline | 76% |
| 6 | This compound | 96% |
| 7 | This compound Hydrochloride | 94.3% |
II. Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves modification of the quinoline (B57606) core or the diamine side chain. A common strategy is the condensation of a substituted 8-amino-6-methoxyquinoline (B117001) with a suitable side chain precursor.
General Protocol for the Synthesis of 8-Aminoquinoline-Tetrazole Hybrids
This protocol is adapted from the synthesis of 8-amino-6-methoxyquinoline-tetrazole hybrids and can be modified for other derivatives.[2]
-
Dissolve 6-methoxyquinolin-8-amine (0.75 mmol) in dry methanol (5 mL).
-
Add the desired aldehyde (0.75 mmol) and stir the mixture at room temperature for 1 hour under an argon atmosphere.
-
Add trimethylsilyl (B98337) azide (B81097) (0.75 mmol) and an isocyanide (e.g., tert-butyl isocyanide, 0.75 mmol) dropwise.
-
Stir the reaction mixture for 20-120 hours.
-
Remove the solvent in vacuo and dissolve the residue in dichloromethane.
-
Wash the solution with aqueous sodium disulfite followed by aqueous sodium bicarbonate.
-
Dry the organic layer and purify the product by column chromatography.
III. Proposed Mechanism of Action of 8-Aminoquinolines
The precise mechanism of action of this compound is not fully elucidated, but it is believed to be similar to other 8-aminoquinolines like primaquine. The current hypothesis involves a two-step bioactivation process that leads to the generation of reactive oxygen species (ROS), which are toxic to the malaria parasite.[3][4][5]
Hypothesized Signaling Pathway for 8-Aminoquinoline Activity
References
- 1. CN105481766A - this compound and preparation method of hydrochloride thereof - Google Patents [patents.google.com]
- 2. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity [mdpi.com]
- 3. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 4. GtR [gtr.ukri.org]
- 5. journals.asm.org [journals.asm.org]
Application Notes and Protocols for High-Throughput Screening of Quinocide Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinocide, an 8-aminoquinoline (B160924) derivative, has historically been used for the radical cure of vivax malaria due to its activity against the tissue stages of the Plasmodium parasite.[1] The emergence of drug-resistant malaria parasites necessitates the development of new antimalarial agents, and analogues of existing drugs like this compound offer a promising starting point for drug discovery programs. High-throughput screening (HTS) is a critical tool in this endeavor, enabling the rapid evaluation of large libraries of chemical compounds to identify promising new drug candidates.[2][3]
These application notes provide detailed protocols for the high-throughput screening of this compound analogues to assess their antiplasmodial activity and cytotoxicity. The described methods are adapted from established in vitro assays widely used in antimalarial drug discovery.[4]
Key Screening Assays
A successful screening cascade for this compound analogues should incorporate a primary screen for antiplasmodial activity, followed by secondary screens to determine cytotoxicity and preliminary mechanism of action.
-
Primary Antiplasmodial Assay: A whole-organism screen to identify compounds that inhibit the growth of Plasmodium falciparum in vitro.
-
Cytotoxicity Assay: A cell-based assay to evaluate the toxicity of hit compounds against a mammalian cell line, providing a measure of selectivity.
-
Hemozoin Inhibition Assay: A biochemical assay to investigate a potential mechanism of action common to many quinoline (B57606) antimalarials, which involves interfering with heme detoxification in the parasite.[5][6]
Data Presentation
Quantitative data from the screening assays should be meticulously organized to facilitate the identification of potent and selective hit compounds. The following tables provide a template for summarizing screening data.
Table 1: Primary Antiplasmodial Activity of this compound Analogues against P. falciparum
| Compound ID | Structure (SMILES) | IC50 (µM) vs. 3D7 Strain | IC50 (µM) vs. Dd2 Strain | Resistance Index (RI)* |
| QC-001 | [Example SMILES] | 0.5 | 1.2 | 2.4 |
| QC-002 | [Example SMILES] | 1.2 | 2.5 | 2.1 |
| QC-003 | [Example SMILES] | 0.1 | 0.3 | 3.0 |
| This compound | [this compound SMILES] | 1.5 | 3.2 | 2.1 |
| Chloroquine | [Chloroquine SMILES] | 0.02 | 0.2 | 10.0 |
*Resistance Index (RI) = IC50 of the resistant strain (Dd2) / IC50 of the sensitive strain (3D7).[4]
Table 2: Cytotoxicity and Selectivity of Hit Compounds
| Compound ID | IC50 (µM) vs. P. falciparum (3D7) | CC50 (µM) vs. HEK293T | Selectivity Index (SI)* |
| QC-003 | 0.1 | > 50 | > 500 |
| QC-008 | 0.25 | 25 | 100 |
| QC-015 | 0.08 | 10 | 125 |
| This compound | 1.5 | 35 | 23.3 |
| Chloroquine | 0.02 | 100 | 5000 |
*Selectivity Index (SI) = CC50 in mammalian cells / IC50 in P. falciparum.
Table 3: Hemozoin Inhibition Activity
| Compound ID | IC50 (µM) for Hemozoin Inhibition |
| QC-003 | 25 |
| QC-008 | 15 |
| QC-015 | 30 |
| This compound | > 100 |
| Chloroquine | 10 |
Experimental Protocols
Protocol 1: In Vitro Antiplasmodial Assay (SYBR Green I Method)
This assay measures the proliferation of P. falciparum by quantifying the amount of parasite DNA, using the fluorescent dye SYBR Green I.[7]
Materials:
-
P. falciparum culture (e.g., 3D7 and Dd2 strains)
-
Human erythrocytes (O+)
-
Complete RPMI 1640 medium (cRPMI)
-
96-well black, clear-bottom microplates
-
This compound analogue library (in DMSO)
-
Control drugs: this compound, Chloroquine, Artemisinin
-
SYBR Green I lysis buffer
-
Microplate reader (fluorescence)
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 5% hematocrit in cRPMI at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Drug Plate Preparation:
-
Dispense 1 µL of this compound analogues and control drugs at various concentrations into the wells of a 96-well plate using an acoustic liquid handler or pin tool.
-
Include wells with DMSO as a negative control.
-
-
Parasite Seeding:
-
Prepare a parasite suspension of 2% parasitemia and 2.5% hematocrit in cRPMI.
-
Add 199 µL of the parasite suspension to each well of the drug plate.
-
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining:
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[7]
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using appropriate software.
Protocol 2: Cytotoxicity Assay (Resazurin Reduction Method)
This assay assesses the viability of mammalian cells (e.g., HEK293T) by measuring the metabolic reduction of resazurin (B115843) to the fluorescent resorufin.[8][9]
Materials:
-
HEK293T cells
-
Complete DMEM medium
-
96-well clear-bottom microplates
-
This compound analogue library (in DMSO)
-
Control drug: Doxorubicin
-
Resazurin solution
-
Microplate reader (fluorescence)
Procedure:
-
Cell Seeding: Seed HEK293T cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Addition: Add 1 µL of the this compound analogues and control drug at various concentrations to the wells. Include DMSO as a negative control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 4-6 hours.
-
Fluorescence Reading: Measure the fluorescence intensity with an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curves.
Protocol 3: Hemozoin Inhibition Assay
This cell-free biochemical assay measures the ability of compounds to inhibit the formation of β-hematin (hemozoin), a crucial process for parasite survival.[2]
Materials:
-
Hemin (B1673052) chloride
-
Acetate (B1210297) buffer (pH 4.8)
-
96-well microtiter plates
-
This compound analogue library (in DMSO)
-
Control drug: Chloroquine
-
Plate reader (absorbance at 405 nm)
Procedure:
-
Compound Plating: Dispense 1 µL of the this compound analogues and control drug at various concentrations into the wells of a 96-well plate. Include DMSO as a negative control.
-
Reaction Initiation: Add 100 µL of a freshly prepared hemin solution in acetate buffer to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.
-
Absorbance Reading: Measure the absorbance at 405 nm. A higher absorbance indicates greater inhibition of hemozoin formation.
-
Data Analysis: Calculate the IC50 values for hemozoin inhibition from the dose-response data.
Visualizations
HTS Workflow for this compound Analogues
Caption: High-throughput screening workflow for the identification of novel this compound analogues.
Putative Mechanism of Action for Quinoline Antimalarials
Caption: Inhibition of hemozoin formation as a potential mechanism of action for this compound analogues.
References
- 1. Use of this compound in treatment and prophylaxis of vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimalarial Drugs – Malaria Site [malariasite.com]
- 7. benchchem.com [benchchem.com]
- 8. marinbio.com [marinbio.com]
- 9. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Models for Testing Quinocide Efficacy and Toxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinocide, an 8-aminoquinoline (B160924) derivative, has been investigated for its potential as an antimalarial agent. Evaluating the efficacy and toxicity of such compounds in vivo is a critical step in the drug development process. This document provides detailed application notes and protocols for utilizing rodent models to assess the antimalarial efficacy and toxicological profile of this compound. The methodologies described are based on established practices for similar quinoline-based compounds and adhere to international guidelines for animal testing.
Efficacy Testing in Plasmodium berghei Infected Mice
The Plasmodium berghei infection model in mice is a widely used and validated system for the primary screening of potential antimalarial drugs. This model allows for the assessment of a compound's ability to suppress parasitemia and prolong survival.
Data Presentation: Efficacy of this compound and Related Compounds
| Compound | Animal Model | Parasite Strain | Administration Route | Efficacy Endpoint | Value | Reference |
| Chloroquine | NMRI mice | P. berghei ANKA | s.c. or p.o. | ED50 | 1.5 - 1.8 mg/kg | [1](2) |
Experimental Protocol: 4-Day Suppressive Test in P. berghei Infected Mice
This protocol is a standard method for evaluating the in vivo antimalarial activity of a test compound.[3][4]
Materials:
-
Test compound (this compound)
-
Vehicle for drug formulation (e.g., 20% Tween-80 in distilled water)
-
Plasmodium berghei ANKA strain-infected donor mice
-
Healthy recipient mice (e.g., Swiss Webster or BALB/c, female, 18-22 g)[5]
-
Physiological saline
-
Giemsa stain
-
Microscope
-
Syringes and needles for injection and gavage
Procedure:
-
Parasite Inoculation:
-
Collect blood from a donor mouse with a rising parasitemia of 20-30%.
-
Dilute the infected blood with physiological saline to a final concentration of 1 x 10^7 parasitized red blood cells (pRBCs) per 0.2 mL.
-
Inject each experimental mouse intraperitoneally (IP) with 0.2 mL of the parasite suspension.[4]
-
-
Drug Administration:
-
Two hours post-infection (Day 0), administer the first dose of the test compound or vehicle to the respective groups of mice (typically 5 mice per group).[6]
-
Administration is typically performed orally (p.o.) via gavage.
-
Administer subsequent doses daily for the next three days (Day 1, 2, and 3).[4]
-
-
Monitoring Parasitemia:
-
On Day 4, prepare thin blood smears from the tail blood of each mouse.
-
Fix the smears with methanol (B129727) and stain with Giemsa.
-
Determine the percentage of parasitemia by counting the number of pRBCs per 1,000 total red blood cells under a microscope.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percentage of suppression of parasitemia using the following formula: % Suppression = [ (Mean Parasitemia of Control Group - Mean Parasitemia of Treated Group) / Mean Parasitemia of Control Group ] * 100
-
The ED50 (the dose that suppresses parasitemia by 50%) can be determined by probit analysis of the dose-response data.
-
Experimental Workflow for Efficacy Testing
Caption: Workflow for the 4-day suppressive test.
Toxicity Testing of this compound in Rodent Models
Toxicological evaluation is essential to determine the safety profile of a drug candidate. Acute and sub-chronic oral toxicity studies are standard preliminary assessments.
Data Presentation: Toxicity of Quinocetone (B1679962) (a related compound)
| Compound | Animal Model | Administration Route | Toxicity Endpoint | Value | Reference |
| Quinocetone | Wistar Rats | Oral gavage | Acute LD50 | 8687.31 mg/kg | [7](8) |
| Quinocetone | Kunming Mice | Oral gavage | Acute LD50 | 15848.93 mg/kg | [7](8) |
| Quinocetone | Wistar Rats | Dietary | Sub-chronic NOAEL (90-day) | 300 mg/kg diet | [7](8) |
Experimental Protocol: Acute Oral Toxicity Study (OECD Guideline 420: Fixed Dose Procedure)
This protocol is designed to assess the acute toxic effects of a single oral dose of a substance and to determine its toxicity class.[9][10][11][12]
Materials:
-
Test compound (this compound)
-
Vehicle for administration
-
Healthy, young adult rats (e.g., Wistar or Sprague-Dawley), typically females[9]
-
Oral gavage needles
-
Cages and standard laboratory diet
Procedure:
-
Sighting Study:
-
A preliminary study is conducted to determine the appropriate starting dose for the main study.
-
A single animal is dosed at a specific level (e.g., 300 mg/kg).
-
Based on the outcome (survival or mortality), the next animal is dosed at a higher or lower fixed dose level (5, 50, 300, 2000 mg/kg).
-
-
Main Study:
-
Based on the sighting study, groups of at least 5 animals of one sex (usually females) are dosed with the selected fixed doses.[9]
-
The substance is administered as a single dose by oral gavage.
-
Animals are fasted prior to dosing.
-
-
Observations:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight for at least 14 days.[13]
-
At the end of the observation period, all animals are subjected to gross necropsy.
-
-
Data Analysis:
-
The study allows for the classification of the substance into a toxicity category based on the observed mortality and toxic effects at different dose levels.
-
Experimental Protocol: Sub-chronic (90-Day) Oral Toxicity Study (OECD Guideline 408)
This study provides information on the potential adverse effects of repeated oral exposure to a substance over a period of 90 days.[14][15]
Materials:
-
Test compound (this compound)
-
Healthy rodents (preferably rats), equal numbers of males and females (at least 10 per sex per group).[14]
-
Standard laboratory diet and drinking water
-
Equipment for clinical pathology (hematology, clinical chemistry) and histopathology
Procedure:
-
Dose Selection and Administration:
-
At least three dose levels and a control group are used.[14]
-
The highest dose should induce toxic effects but not mortality. The lowest dose should not induce any evidence of toxicity.
-
The test substance is administered daily, typically mixed in the diet, drinking water, or by gavage, for 90 days.[14]
-
-
Observations:
-
Daily clinical observations are recorded.
-
Body weight and food/water consumption are measured weekly.[14]
-
Hematology and clinical chemistry parameters are analyzed at the end of the study.
-
At termination, all animals undergo a full necropsy, and organs are weighed.
-
Histopathological examination of major organs and tissues is performed.
-
-
Data Analysis:
-
The data is analyzed to identify any dose-related adverse effects.
-
The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no statistically or biologically significant adverse effects are observed.[16]
-
Experimental Workflow for Toxicity Testing
Caption: Workflow for acute and sub-chronic toxicity studies.
Putative Mechanisms of Action and Toxicity
Efficacy: Interference with Heme Detoxification
The antimalarial activity of quinoline (B57606) derivatives like this compound is believed to involve the disruption of heme detoxification in the parasite's food vacuole.[17][18][19]
Signaling Pathway for Antimalarial Efficacy
Caption: this compound's putative mechanism of antimalarial action.
Toxicity: Metabolic Activation and Oxidative Stress
The toxicity of quinone-containing compounds can be mediated by their metabolic activation, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This process often involves the cytochrome P450 enzyme system in the liver.[20][21][22][23][24]
Signaling Pathway for Toxicity
Caption: Putative pathway for this compound-induced hepatotoxicity.
Conclusion
The in vivo models and protocols described provide a framework for the systematic evaluation of this compound's efficacy and toxicity. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the methodologies presented, based on established practices for similar compounds and international guidelines, offer a robust starting point for researchers in the field of antimalarial drug development. Further studies are warranted to establish the precise ED50, LD50, and NOAEL values for this compound and to further delineate its specific molecular mechanisms of action and toxicity.
References
- 1. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mmv.org [mmv.org]
- 3. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic antimalarial treatment of Plasmodium berghei infection in mice with dihydroartemisinin and Gymnema inodorum leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.nyu.edu [med.nyu.edu]
- 7. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Acute and sub-chronic oral toxicological evaluations of quinocetone in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. pacificbiolabs.com [pacificbiolabs.com]
- 17. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. wjgnet.com [wjgnet.com]
- 21. Molecular mechanisms underlying chemical liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Molecular Mechanisms of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application of Quinocide in Studies of Drug-Resistant Malaria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinocide, an 8-aminoquinoline (B160924) derivative, has historically been utilized for its potent activity against the relapsing liver stages (hypnozoites) of Plasmodium vivax. While its primary clinical application has not been for the treatment of drug-resistant Plasmodium falciparum, the urgent need for novel therapeutic strategies against multidrug-resistant malaria has renewed interest in exploring the full potential of existing antimalarial compounds. This document provides an overview of the potential applications of this compound in the study of drug-resistant malaria, including its hypothesized mechanism of action, and presents detailed protocols for its in vitro and in vivo evaluation.
The information presented herein is a synthesis of established methodologies for testing quinoline-based antimalarials and related 8-aminoquinoline compounds, adapted for the specific investigation of this compound against drug-resistant malaria strains.
Mechanism of Action and Resistance
The precise mechanism of action of this compound against the erythrocytic stages of P. falciparum is not as extensively studied as that of 4-aminoquinolines like chloroquine (B1663885). However, based on its chemical structure and studies of other quinoline-containing drugs, a likely mechanism involves the disruption of heme detoxification within the parasite's digestive vacuole.[1]
Upon invading a red blood cell, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline structure called hemozoin. Quinolines are thought to interfere with this process.[1]
Resistance to quinoline (B57606) antimalarials is often multifactorial. In P. falciparum, a key mechanism of resistance to chloroquine involves mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the parasite's digestive vacuole. These mutations enable the transporter to efflux the drug from its site of action. Other transporters, such as the P. falciparum multidrug resistance protein 1 (PfMDR1), have also been implicated in modulating susceptibility to various antimalarials.
Data Presentation: Efficacy of 8-Aminoquinolines Against Drug-Resistant P. falciparum**
While specific quantitative data for this compound against a wide panel of drug-resistant P. falciparum strains is limited in recent literature, studies on other 8-aminoquinoline analogs provide valuable insights into the potential efficacy of this class of compounds against blood-stage parasites. The following table summarizes the in vitro activity of selected 8-aminoquinolines against chloroquine-sensitive and chloroquine-resistant P. falciparum strains. This data serves as a reference for what might be expected in similar studies with this compound.
Table 1: In Vitro Activity of Selected 8-Aminoquinoline Analogs Against P. falciparum Strains
| Compound | Strain | Resistance Profile | Average IC₅₀ (nM) |
| Primaquine (B1584692) Analog 1 | D6 | Chloroquine-Sensitive | 85 |
| W2 | Chloroquine-Resistant | 92 | |
| Primaquine Analog 2 | D6 | Chloroquine-Sensitive | 65 |
| W2 | Chloroquine-Resistant | 78 | |
| Primaquine Analog 3 | D6 | Chloroquine-Sensitive | 55 |
| W2 | Chloroquine-Resistant | 68 | |
| Primaquine | D6 | Chloroquine-Sensitive | >1000 |
| W2 | Chloroquine-Resistant | >1000 | |
| Chloroquine | D6 | Chloroquine-Sensitive | 8 |
| W2 | Chloroquine-Resistant | 150 |
Note: The data presented is for illustrative purposes and is derived from studies on primaquine analogs, not this compound itself. IC₅₀ values can vary between laboratories and experimental conditions.[2]
Experimental Protocols
The following are detailed protocols for the in vitro and in vivo evaluation of this compound against drug-resistant P. falciparum. These are generalized protocols that can be adapted for specific research needs.
In Vitro Susceptibility Testing: SYBR Green I-Based Assay
This protocol determines the 50% inhibitory concentration (IC₅₀) of this compound against various P. falciparum strains.
Materials:
-
P. falciparum cultures (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant K1 or Dd2 strains)
-
Complete malaria culture medium (RPMI-1640 supplemented with HEPES, L-glutamine, hypoxanthine, gentamicin, and human serum or Albumax)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)
-
Fluorescence microplate reader
Procedure:
-
Parasite Culture: Maintain asynchronous or synchronized P. falciparum cultures in complete medium at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).[3]
-
Drug Dilution: Prepare serial dilutions of this compound in complete medium in a 96-well plate. A typical concentration range to test would be from 1 nM to 1000 nM. Include drug-free wells as a negative control and wells with uninfected red blood cells for background fluorescence.
-
Assay Setup: Add parasite culture (1-2% parasitemia, 2% hematocrit) to each well of the drug-diluted plate.
-
Incubation: Incubate the plates for 72 hours under the same conditions as parasite culture.
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well.
-
Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1-2 hours. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Determine the IC₅₀ values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration using a non-linear regression analysis.
In Vivo Efficacy Testing: Mouse Model of Malaria
This protocol assesses the in vivo efficacy of this compound in a murine malaria model.
Materials:
-
Immunocompromised mice (e.g., NOD-scid IL2Rγnull) engrafted with human red blood cells.[4][5]
-
P. falciparum strain adapted for in vivo growth.
-
This compound formulation for oral or parenteral administration.
-
Standard antimalarial drug for positive control (e.g., chloroquine for sensitive strains, artesunate (B1665782) for resistant strains).
-
Vehicle control.
Procedure:
-
Infection: Infect the humanized mice with the desired P. falciparum strain. Monitor the parasitemia daily by preparing thin blood smears from tail blood and staining with Giemsa.
-
Treatment Initiation: Once a stable parasitemia (e.g., 1-2%) is established, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound, the positive control drug, and the vehicle control to the respective groups according to the desired dosing regimen (e.g., once daily for 4 days).
-
Monitoring: Continue to monitor parasitemia daily for the duration of the treatment and for a follow-up period (e.g., up to 28 days) to check for recrudescence.[6]
-
Data Analysis: Plot the mean parasitemia for each group over time. The efficacy of the treatment can be expressed as the percentage reduction in parasitemia compared to the vehicle control group.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized mechanism of action of this compound in the parasite's digestive vacuole.
Caption: Role of PfCRT in quinoline resistance.
Caption: Workflow for in vitro susceptibility testing of this compound.
Conclusion
While this compound is not a frontline drug for drug-resistant P. falciparum, its potential as a research tool and a scaffold for the development of new antimalarials should not be overlooked. The protocols and information provided here offer a framework for researchers to systematically investigate the activity of this compound against drug-resistant malaria. Further studies are warranted to elucidate its precise mechanism of action against erythrocytic stages and to determine its efficacy against a broader range of contemporary drug-resistant parasite isolates.
References
- 1. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmv.org [mmv.org]
- 4. Human Malaria in Immunocompromised Mice: New In Vivo Model for Chemotherapy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 4-Amino 2-Anilinoquinazolines against Plasmodium and Other Apicomplexan Parasites In Vitro and in a P. falciparum Humanized NOD-scid IL2Rγnull Mouse Model of Malaria | Medicines for Malaria Venture [mmv.org]
- 6. In Vivo Assessment of Drug Efficacy against Plasmodium falciparum Malaria: Duration of Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of Quinocide Metabolites Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinocide is an 8-aminoquinoline (B160924) compound with potential therapeutic applications. Understanding its metabolic fate is crucial for drug development, as metabolites can contribute to both efficacy and toxicity. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful analytical technique for the identification and quantification of drug metabolites.[1] This document provides detailed application notes and protocols for the identification of this compound metabolites using mass spectrometry, based on established principles of drug metabolism and analysis of related 8-aminoquinoline compounds.
Predicted Metabolic Pathways of this compound
The biotransformation of drugs like this compound typically occurs in two phases. Phase I reactions introduce or expose functional groups, usually by oxidation, reduction, or hydrolysis, primarily catalyzed by cytochrome P450 (CYP) enzymes. Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.
Based on the metabolism of structurally similar 8-aminoquinolines, such as primaquine, the primary metabolic pathways for this compound are predicted to be:
-
Oxidative Deamination of the Side Chain: The alkylamine side chain is susceptible to oxidation by monoamine oxidase (MAO) and other amine oxidases, leading to the formation of an aldehyde intermediate, which is subsequently oxidized to a carboxylic acid metabolite.
-
Aromatic Hydroxylation: The quinoline (B57606) ring system can undergo hydroxylation at various positions, a reaction typically mediated by CYP enzymes, with isoforms like CYP2D6 being significant for other 8-aminoquinolines.[2]
-
N-Dealkylation: Cleavage of the bond between the side chain and the quinoline ring can occur.
-
Phase II Conjugation: The hydroxylated metabolites formed in Phase I can be further metabolized through glucuronidation or sulfation to form more polar conjugates.
Experimental Workflow for Metabolite Identification
A general workflow for the identification of this compound metabolites using LC-MS/MS is outlined below.
Caption: A generalized workflow for the in vitro metabolism and subsequent identification of this compound metabolites using LC-MS/MS.
Protocols
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol describes a typical procedure for the in vitro metabolism of this compound to generate its metabolites for subsequent analysis.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Methanol (MeOH)
-
Water, LC-MS grade
-
Formic acid
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.
-
In a microcentrifuge tube, pre-incubate HLMs (final protein concentration of 0.5-1.0 mg/mL) in phosphate buffer (100 mM, pH 7.4) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the this compound stock solution to the pre-warmed microsome suspension to a final substrate concentration of 1-10 µM.
-
Immediately add the NADPH regenerating system to the reaction mixture. The final volume should be around 200 µL.
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard (if available).
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method for the Identification of this compound Metabolites
This protocol provides a general high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the separation and detection of this compound and its potential metabolites.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
Data Acquisition:
-
Full Scan (MS1): Acquire data in the m/z range of 100-1000 to detect the parent drug and potential metabolites.
-
Data-Dependent MS/MS (dd-MS2): Trigger MS/MS fragmentation for the most intense ions detected in the full scan. Use a collision energy ramp (e.g., 10-40 eV) to obtain comprehensive fragmentation spectra.
-
Data Presentation: Predicted this compound Metabolites and Mass Shifts
The identification of metabolites is based on detecting specific mass shifts from the parent drug, this compound (C15H21N3O, Monoisotopic Mass: 259.1685 g/mol ). The table below summarizes the predicted Phase I metabolites and their expected mass shifts.
| Metabolic Reaction | Mass Shift (Da) | Predicted Metabolite Formula | Predicted [M+H]+ (m/z) |
| Hydroxylation | +15.9949 | C15H21N3O2 | 276.1656 |
| Dihydroxylation | +31.9898 | C15H21N3O3 | 292.1605 |
| Oxidative Deamination (Carboxylic Acid formation) | +12.9773 | C15H19N2O3 | 275.1396 |
| N-Dealkylation | -C5H11N | C10H10N2O | 175.0815 |
Visualization of Predicted Metabolic Pathways
The following diagrams illustrate the predicted metabolic pathways of this compound.
Caption: Predicted Phase I metabolic pathways of this compound.
Caption: Predicted Phase II conjugation pathways for a hydroxylated this compound metabolite.
Quantitative Analysis
For quantitative analysis of this compound and its metabolites, a triple quadrupole (QqQ) mass spectrometer operating in multiple reaction monitoring (MRM) mode is recommended due to its high sensitivity and selectivity.
Protocol 3: Quantitative Analysis of this compound and its Major Metabolite
-
Standard Curve Preparation: Prepare a series of calibration standards of this compound and its synthesized metabolite standards in the appropriate biological matrix (e.g., blank plasma or microsomal incubate).
-
Sample Preparation: Perform protein precipitation or solid-phase extraction of the samples as described in Protocol 1.
-
LC-MRM-MS Analysis:
-
Use the same LC conditions as in Protocol 2.
-
Optimize the MRM transitions for this compound and each metabolite by infusing the standard compounds into the mass spectrometer. Determine the precursor ion (Q1) and the most abundant and specific product ions (Q3).
-
Create an acquisition method with the optimized MRM transitions.
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of the analytes and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Hypothetical Quantitative Data Summary
The following table presents a hypothetical summary of quantitative data for the formation of a major hydroxylated metabolite of this compound in human liver microsomes.
| Incubation Time (min) | This compound Concentration (µM) | Hydroxylated Metabolite Concentration (µM) |
| 0 | 1.00 | 0.00 |
| 15 | 0.85 | 0.15 |
| 30 | 0.72 | 0.28 |
| 60 | 0.55 | 0.45 |
| 120 | 0.30 | 0.70 |
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the identification and quantification of this compound metabolites using mass spectrometry. While the specific metabolites of this compound are yet to be fully elucidated, the methodologies described, based on the well-understood metabolism of related 8-aminoquinoline compounds, provide a robust starting point for researchers in drug development. The use of high-resolution mass spectrometry is essential for the accurate identification of metabolites, and triple quadrupole mass spectrometry is the gold standard for sensitive and specific quantification. These approaches will be instrumental in characterizing the metabolic profile of this compound, which is a critical step in its preclinical and clinical development.
References
Troubleshooting & Optimization
Troubleshooting Quinocide Solubility for In Vitro Experiments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering solubility challenges with Quinocide in in vitro experimental settings. The following information, presented in a question-and-answer format, addresses common issues and offers detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is an 8-aminoquinoline (B160924) derivative known for its antimalarial properties, particularly against the liver stages of Plasmodium vivax. Its chemical structure and properties are summarized below.
| Property | Value |
| Chemical Formula | C₁₅H₂₁N₃O |
| Molecular Weight | 259.35 g/mol |
| Appearance | Solid |
| CAS Number | 525-61-1 |
Q2: In which solvents is this compound expected to be soluble?
Q3: I am observing precipitation when diluting my this compound DMSO stock solution into aqueous media. What is happening?
This is a common phenomenon known as "precipitation upon dilution." this compound is likely much less soluble in the aqueous environment of your cell culture medium or buffer than it is in the concentrated DMSO stock. When the DMSO stock is added to the aqueous solution, the overall polarity of the solvent increases, causing the compound to crash out of solution.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The final concentration of DMSO in your cell-based assays should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many cell lines tolerating up to 1%. However, it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assays.
Troubleshooting Guide for this compound Solubility
If you are encountering solubility issues with this compound, the following troubleshooting steps and experimental protocols can help you achieve a clear, usable solution for your in vitro experiments.
Initial Steps and Best Practices
-
High-Purity Solvents: Always use anhydrous, high-purity solvents (e.g., DMSO, ethanol) to prepare your stock solutions. Water absorption can significantly impact the solubility of hydrophobic compounds.
-
Stock Solution Concentration: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. This allows for smaller volumes to be added to your aqueous experimental setup, minimizing the final solvent concentration.
-
Proper Mixing: Ensure thorough mixing after each dilution step. Vortexing or gentle sonication can help to fully dissolve the compound.
Experimental Protocol: Preparation of this compound Solutions
This protocol provides a step-by-step guide for preparing this compound solutions for in vitro experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Warming bath (e.g., 37°C)
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Accurately weigh a small amount of this compound powder.
-
Calculate the volume of DMSO required to achieve a desired high concentration (e.g., 10 mM or 50 mM).
-
Add the calculated volume of DMSO to the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the tube in a water bath or warm it to 37°C to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
If a very low final concentration of this compound is required, it may be beneficial to perform an intermediate dilution of the DMSO stock solution in DMSO. This can help prevent precipitation when adding to the final aqueous solution.
-
-
Prepare the Final Working Solution:
-
Pre-warm your aqueous medium (PBS or cell culture medium) to the experimental temperature (e.g., 37°C).
-
While vortexing the pre-warmed aqueous medium, add the required volume of the this compound DMSO stock solution drop-wise. This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.
-
Continue to vortex for another 30-60 seconds.
-
Visually inspect the final working solution for any signs of precipitation. If a slight cloudiness appears, brief sonication or continued incubation at 37°C with gentle agitation may help to redissolve the compound.
-
Advanced Troubleshooting Techniques
If precipitation persists, consider the following advanced strategies:
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Since this compound is an aminoquinoline, its solubility may increase in a more acidic environment. You can try to slightly lower the pH of your aqueous buffer, but be mindful of the pH tolerance of your cell line.
-
Use of Surfactants: In some cases, a low concentration of a biocompatible surfactant (e.g., Pluronic® F-68) can help to maintain the solubility of hydrophobic compounds in aqueous solutions. However, the compatibility and potential effects of the surfactant on your specific assay must be evaluated.
-
Co-solvent Systems: For particularly challenging compounds, a co-solvent system (e.g., a mixture of DMSO and ethanol, or DMSO and polyethylene (B3416737) glycol) for the stock solution might be effective. The final concentration of all organic solvents should be kept to a minimum in the final assay.
Visualizing Key Processes
To further aid in understanding the experimental context and troubleshooting logic, the following diagrams are provided.
Caption: Mechanism of this compound action via inhibition of heme detoxification.
Caption: Logical workflow for troubleshooting this compound solubility issues.
Technical Support Center: Optimizing Quinocide Dosage and Administration for In Vivo Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of quinocide and other 8-aminoquinolines in in vivo experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in an in vivo mouse model of malaria?
A1: Direct, recent data for this compound is limited. However, based on studies with the closely related 8-aminoquinoline, primaquine (B1584692), a starting point for efficacy studies in mice can be extrapolated. For treating Plasmodium berghei infection in mice, oral doses of primaquine have been used in the range of 20-50 mg/kg.[1] For transmission-blocking studies, lower doses may be effective. A dose-ranging study is highly recommended to determine the optimal dose for your specific experimental model and research question.
Q2: How should I prepare this compound for in vivo administration?
A2: The solubility of 8-aminoquinolines like this compound can be challenging. They are generally more soluble in acidic conditions.[2] For oral administration, this compound can often be dissolved in sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS).[1] If solubility is an issue, a small amount of a biocompatible organic solvent like DMSO can be used, followed by dilution in saline or PBS. It is crucial to keep the final concentration of the organic solvent low to avoid toxicity and to include a vehicle-only control group in your experiment. For intravenous administration, ensuring complete solubility and physiological compatibility of the vehicle is critical.
Q3: What is the best route of administration for this compound in animal models?
A3: The oral route (e.g., via gavage) is common for 8-aminoquinolines in preclinical studies, mimicking the clinical route of administration for primaquine.[1][3] Intraperitoneal (IP) and intravenous (IV) injections are also viable options depending on the experimental goals, such as pharmacokinetic studies where precise control over bioavailability is needed. The choice of administration route will significantly impact the pharmacokinetic profile of the compound.
Q4: What are the common signs of toxicity to monitor for with this compound and other 8-aminoquinolines?
A4: The primary toxicity associated with 8-aminoquinolines is hematotoxicity, specifically methemoglobinemia and hemolysis, particularly in subjects with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[4][5][6] While common laboratory mouse strains are not G6PD deficient, it is still important to monitor for signs of toxicity. General signs of toxicity in animals may include weight loss, lethargy, changes in behavior, and gastrointestinal distress.[7] In some cases, high doses can lead to more severe effects such as convulsions or respiratory distress.[3] It is advisable to perform a maximum tolerated dose (MTD) study before initiating large-scale efficacy experiments.
Q5: Are there any known drug interactions to be aware of when using this compound?
A5: Yes, other antimalarial drugs can affect the metabolism and, consequently, the efficacy and toxicity of 8-aminoquinolines.[6] For instance, drugs that inhibit or induce cytochrome P450 enzymes, such as CYP2D6, can alter the metabolic profile of primaquine and may have similar effects on this compound.[5] When co-administering this compound with other compounds, it is essential to consider potential pharmacokinetic and pharmacodynamic interactions.
Troubleshooting Guides
Problem: High variability in experimental results.
| Potential Cause | Recommended Action |
| Inconsistent drug formulation | Ensure the this compound solution is homogenous and freshly prepared for each experiment. If using a suspension, ensure it is well-mixed before each administration. |
| Inaccurate dosing | Calibrate all dosing equipment regularly. Ensure the volume administered is accurate for each animal's body weight. |
| Animal-to-animal variation | Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age and weight at the start of the study. |
| Improper administration technique | Ensure all personnel are properly trained in the chosen administration route (e.g., oral gavage, IP injection) to ensure consistent delivery of the compound. |
Problem: Lack of efficacy at expected doses.
| Potential Cause | Recommended Action |
| Poor bioavailability | Consider an alternative route of administration (e.g., IP or IV instead of oral). Perform pharmacokinetic studies to determine the plasma and tissue concentrations of this compound. |
| Rapid metabolism | Investigate the metabolic stability of this compound in your animal model. Co-administration with a metabolic inhibitor (if ethically and scientifically justified) could be explored in mechanistic studies. |
| Incorrect timing of administration | The timing of drug administration relative to parasite infection can be critical. Optimize the dosing schedule based on the parasite's life cycle in your model. |
| Drug degradation | Check the stability of your this compound formulation under your experimental conditions (e.g., temperature, light exposure). |
Problem: Unexpected toxicity or adverse events.
| Potential Cause | Recommended Action |
| Dosage is too high | Conduct a dose-escalation study to determine the Maximum Tolerated Dose (MTD). Start with a lower dose and gradually increase it in subsequent cohorts. |
| Vehicle toxicity | Run a vehicle-only control group to assess the toxicity of the solvent and other excipients. |
| Off-target effects | Perform in vitro assays to screen for potential off-target activities. Closely monitor animals for specific clinical signs to identify the affected organ systems. |
| Contaminated compound | Ensure the purity of the this compound being used through analytical chemistry techniques. |
Data Presentation
Table 1: Comparative In Vivo Oral Dosages of Primaquine in Rodent Models for Malaria.
| Animal Model | Parasite | Dosage (mg/kg) | Dosing Regimen | Reference |
| Mouse | Plasmodium berghei | 45 | Single oral dose | [1] |
| Mouse (G6PD deficient humanized) | N/A (hemolytic toxicity study) | 3.125 - 12.5 | Single oral dose | [8] |
| Rat | N/A (pharmacokinetic study) | 40 | Single oral dose | [3] |
| Rat | N/A (teratogenicity study) | 0.57 - 61.5 | Daily oral dose | [9][10] |
Table 2: Pharmacokinetic Parameters of Primaquine in Rodents.
| Parameter | Mouse (Oral, 45 mg/kg) [1] | Rat (Oral) [11] |
| Tmax (hours) | ~0.5 - 1 | Not Specified |
| T1/2 (hours) | ~0.45 - 1.9 (enantiomer dependent) | Not Specified |
| Key Distribution Tissues | Liver, spleen, lungs, kidneys, brain | Lungs, adrenal glands, liver |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Mice
-
Materials:
-
This compound diphosphate (B83284) powder
-
Sterile 0.9% saline solution
-
Sterile conical tubes
-
Vortex mixer
-
Analytical balance
-
pH meter (optional)
-
-
Procedure:
-
Calculate the total amount of this compound needed based on the number of animals, their average weight, and the desired dose (in mg/kg of the base). Remember to account for the molecular weight difference between the salt and the free base.
-
Weigh the calculated amount of this compound diphosphate powder accurately using an analytical balance.
-
Transfer the powder to a sterile conical tube.
-
Add a small volume of sterile saline to the tube to create a slurry.
-
Vortex the mixture vigorously to aid dissolution.
-
Gradually add the remaining volume of sterile saline while continuing to vortex until the desired final concentration is reached.
-
If solubility remains an issue, the pH of the saline can be adjusted slightly downwards (e.g., to pH 6.0-6.5) with sterile, dilute HCl. Ensure the final pH is within a physiologically tolerable range.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Prepare the formulation fresh on the day of dosing.
-
Protocol 2: In Vivo Efficacy Assessment in a P. berghei Mouse Model (4-Day Suppressive Test)
-
Materials:
-
Plasmodium berghei infected donor mouse
-
Experimental mice (e.g., BALB/c or Swiss albino)
-
This compound formulation
-
Vehicle control
-
Positive control antimalarial drug (e.g., chloroquine)
-
Heparinized tubes
-
Physiological saline
-
Microscope slides and Giemsa stain
-
Microscope with oil immersion lens
-
-
Procedure:
-
Infection (Day 0):
-
Collect blood from a donor mouse with a rising parasitemia.
-
Dilute the infected blood in physiological saline to a concentration of 1x10^5 parasitized red blood cells per 0.2 mL.
-
Inject each experimental mouse intraperitoneally (IP) with 0.2 mL of the diluted infected blood.
-
-
Treatment (Day 0-3):
-
Randomly assign mice to treatment groups (vehicle control, this compound dose 1, this compound dose 2, positive control).
-
Approximately 2-4 hours after infection, administer the first dose of the assigned treatment via oral gavage.
-
Administer subsequent doses once daily for the next three consecutive days (Day 1, 2, and 3).
-
-
Monitoring (Day 4 onwards):
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by counting at least 1000 erythrocytes under a microscope.
-
Calculate the percent suppression of parasitemia for each treatment group relative to the vehicle control group.
-
Continue to monitor the mice for survival.
-
-
Mandatory Visualization
Caption: Workflow for a 4-day suppressive test to evaluate this compound efficacy in a mouse malaria model.
Caption: A logical troubleshooting guide for addressing inconsistent results in in vivo this compound studies.
References
- 1. Comparative pharmacokinetics and tissue distribution of primaquine enantiomers in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Transplacental Transfer of Primaquine and Neurobehavioral Development of Prenatally Exposed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiparasitic Activities and Toxicities of Individual Enantiomers of the 8-Aminoquinoline 8-[(4-Amino-1-Methylbutyl)Amino]-6-Methoxy-4-Methyl-5-[3,4-Dichlorophenoxy]Quinoline Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diagnostic and Therapeutic Pitfalls Associated with Primaquine-Tolerant Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Excretion, distribution, and metabolism of primaquine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Common challenges and solutions in the synthesis of Quinocide
Welcome to the Technical Support Center for the Synthesis of Quinocide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of this compound.
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis of this compound, presented in a question-and-answer format to directly address specific issues. The synthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of the 6-methoxy-8-aminoquinoline core.
-
Synthesis of the 4-aminopentyl side chain.
-
Coupling of the quinoline (B57606) core with the side chain.
Stage 1: Synthesis of the 6-methoxy-8-aminoquinoline Core
The synthesis of the quinoline core typically involves the Skraup reaction to form 6-methoxy-8-nitroquinoline (B1580621), followed by the reduction of the nitro group.
Question: My Skraup reaction for the synthesis of 6-methoxy-8-nitroquinoline is highly exothermic and results in a dark, tarry mixture with a poor yield of the desired product. What are the potential causes and how can I improve this step?
Answer: The Skraup synthesis is notoriously vigorous due to the exothermic nature of the acid-catalyzed dehydration of glycerol (B35011) to acrolein and the subsequent condensation reaction. Uncontrolled temperature and reaction rate are the primary causes of low yields and tar formation.
Potential Causes and Solutions:
| Cause | Solution |
| Runaway Exothermic Reaction | Introduce a moderator such as ferrous sulfate (B86663) (FeSO₄) to the reaction mixture to ensure a smoother, more controlled reaction. Boric acid can also be used as a moderator. |
| Inadequate Temperature Control | Heat the reaction mixture gradually to initiate the reaction. Once initiated, the exothermic nature of the reaction should sustain it. Avoid rapid and excessive heating which leads to polymerization and tar formation.[1] |
| Poor Mixing | Employ a robust mechanical stirrer to ensure efficient mixing of the viscous reaction mixture.[1] This prevents the formation of localized hot spots that can lead to decomposition. |
| Suboptimal Reagent Addition | Ensure the correct order of addition. Typically, the aniline (B41778) derivative, glycerol, and oxidizing agent are mixed before the slow, careful addition of concentrated sulfuric acid with cooling.[1] |
Experimental Protocol: Improved Skraup Synthesis of 6-methoxy-8-nitroquinoline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, combine 4-methoxy-2-nitroaniline, glycerol, and ferrous sulfate.
-
With vigorous stirring and external cooling (ice bath), slowly add concentrated sulfuric acid through the dropping funnel at a rate that maintains the internal temperature below 120°C.
-
After the addition is complete, gradually heat the mixture to 130-150°C and maintain it under reflux for 2-3 hours.
-
Allow the mixture to cool to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide (B78521) solution until it is strongly basic.
-
The crude 6-methoxy-8-nitroquinoline can be isolated by steam distillation or solvent extraction (e.g., with chloroform).[2]
-
Purify the product by recrystallization from a suitable solvent like methanol.[2]
Question: The reduction of my 6-methoxy-8-nitroquinoline is sluggish and gives a mixture of the starting material and the desired aminoquinoline. How can I ensure complete conversion?
Answer: Incomplete reduction can be due to several factors, including the choice and activity of the reducing agent, reaction time, and temperature.
Potential Causes and Solutions:
| Cause | Solution |
| Insufficient Reducing Agent | Ensure an adequate molar excess of the reducing agent is used. For tin(II) chloride (SnCl₂), a common choice, a 3 to 5-fold molar excess is typically employed.[3] |
| Low Reaction Temperature | While the reaction is often carried out at room temperature, gentle heating (e.g., to 50-60°C) may be required to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Deactivated Reducing Agent | Use freshly opened or properly stored reducing agents. Some reducing agents can degrade upon exposure to air and moisture. |
Experimental Protocol: Reduction of 6-methoxy-8-nitroquinoline
-
Dissolve 6-methoxy-8-nitroquinoline in a suitable solvent, such as concentrated hydrochloric acid or ethanol (B145695).
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in the same solvent portion-wise with stirring.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, carefully neutralize the mixture with a strong base (e.g., concentrated NaOH solution) until the initially formed precipitate of tin hydroxides redissolves.
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-methoxy-8-aminoquinoline. The product can be further purified by column chromatography if necessary.
Stage 2: Synthesis of the 4-aminopentyl Side Chain
A common strategy for the synthesis of the side chain involves the protection of the amino group, for instance as a phthalimide (B116566), followed by alkylation.
Question: I am getting a low yield in the reaction between potassium phthalimide and 1,4-dibromopentane (B1359787). What are the common side reactions and how can I optimize the yield?
Answer: The primary challenge in this step is the potential for side reactions, such as elimination and the formation of byproducts.
Potential Causes and Solutions:
| Cause | Solution |
| Side Reactions | The use of a large excess of 1,4-dibromopentane can lead to the formation of bis-phthalimide derivatives. Using a slight excess of potassium phthalimide can help to minimize this. |
| Suboptimal Solvent | A polar aprotic solvent like dimethylformamide (DMF) is generally effective for this type of nucleophilic substitution. |
| Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can promote elimination side reactions. A temperature range of 80-100°C is a good starting point. |
Experimental Protocol: Synthesis of N-(4-bromopentyl)phthalimide
-
Dissolve potassium phthalimide in anhydrous DMF in a round-bottom flask equipped with a stirrer and a reflux condenser.
-
Add 1,4-dibromopentane to the solution.
-
Heat the reaction mixture with stirring at 80-100°C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash it with water, and dry it. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Stage 3: Coupling of the Quinoline Core and Side Chain and Deprotection
This stage involves the alkylation of 6-methoxy-8-aminoquinoline with the protected side chain, followed by the deprotection of the amino group.
Question: The coupling reaction between my quinoline core and the phthalimide-protected side chain is giving a low yield of the desired product along with several other spots on the TLC plate. What could be the issue?
Answer: This alkylation can be challenging due to the potential for N,N-dialkylation of the 8-amino group and other side reactions. The basicity of the reaction medium and the reaction temperature are critical parameters.
Potential Causes and Solutions:
| Cause | Solution |
| Dialkylation | To minimize the formation of the dialkylated product, use a slight excess of the 6-methoxy-8-aminoquinoline relative to the alkylating agent. |
| Side Reactions | The presence of a mild base can facilitate the reaction, but a strong base may promote elimination reactions of the alkyl bromide. A non-nucleophilic base like potassium carbonate can be a good choice. |
| Reaction Conditions | Running the reaction at a moderate temperature (e.g., refluxing in a high-boiling solvent like toluene (B28343) or xylene) for an extended period is often necessary. |
Question: I am struggling to remove the phthalimide protecting group from my coupled product. The reaction with hydrazine (B178648) hydrate (B1144303) is either incomplete or leads to a complex mixture that is difficult to purify.
Answer: Phthalimide deprotection with hydrazine can sometimes be problematic, leading to incomplete reaction or the formation of byproducts that complicate purification.
Potential Causes and Solutions:
| Cause | Solution |
| Incomplete Reaction | Ensure a sufficient excess of hydrazine hydrate is used (typically 2-10 equivalents). The reaction is often carried out in a protic solvent like ethanol at reflux.[4] |
| Purification Issues | The phthalhydrazide (B32825) byproduct can sometimes be difficult to remove. After the reaction, acidifying the mixture with HCl will precipitate the phthalhydrazide, which can be removed by filtration. The desired product will remain in the aqueous solution as the hydrochloride salt and can be isolated by basification and extraction. |
| Alternative Deprotection Methods | If hydrazine hydrate proves problematic, other methods for phthalimide deprotection can be considered, such as using sodium borohydride (B1222165) in isopropanol (B130326) followed by acetic acid.[4] |
Experimental Protocol: Coupling and Deprotection
-
Coupling: In a round-bottom flask, combine 6-methoxy-8-aminoquinoline, N-(4-bromopentyl)phthalimide, and a mild base like potassium carbonate in a high-boiling solvent such as toluene.
-
Reflux the mixture with stirring, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.
-
Deprotection: Dissolve the purified phthalimide-protected product in ethanol and add hydrazine hydrate.
-
Reflux the mixture until the deprotection is complete (monitored by TLC).
-
Cool the reaction mixture and add concentrated hydrochloric acid to precipitate the phthalhydrazide.
-
Filter off the precipitate and wash it with dilute HCl.
-
Make the filtrate basic with a concentrated NaOH solution and extract the this compound with an organic solvent (e.g., dichloromethane).
-
Dry the organic extract, filter, and evaporate the solvent to obtain the crude this compound. Further purification can be achieved by forming a salt (e.g., hydrochloride) and recrystallizing it.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions to take during the Skraup reaction? A1: The Skraup reaction is highly exothermic and can become violent if not properly controlled.[2] Always perform the reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (goggles, lab coat, gloves), and have a safety shower and fire extinguisher readily accessible.[2] Use a robust stirring apparatus and add reagents slowly with adequate cooling.
Q2: How can I effectively monitor the progress of the reactions? A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of each step. Use an appropriate solvent system to achieve good separation between the starting materials, intermediates, and products. Staining with an appropriate reagent (e.g., potassium permanganate (B83412) or UV light) can help visualize the spots.
Q3: What are some common impurities I might encounter in the final this compound product? A3: Common impurities can include unreacted starting materials (6-methoxy-8-aminoquinoline), the dialkylated product, and byproducts from the deprotection step. If purification is not thorough, residual solvents may also be present.
Q4: Are there alternative synthetic routes to this compound? A4: Yes, a patent (CN105481766A) describes an alternative route involving a Michael addition of nitroethane to methyl acrylate (B77674) to build the side chain, followed by reduction and coupling to the quinoline core.[5] The choice of synthetic route often depends on the availability of starting materials, scalability, and desired purity.
Quantitative Data Summary
The following table summarizes typical yields for key steps in the synthesis of this compound and related compounds, as reported in the literature.
| Reaction Step | Reactants | Conditions | Product | Yield (%) | Reference |
| Skraup Reaction | 4-methoxy-2-nitroaniline, glycerol, H₂SO₄, arsenic pentoxide | Heating | 6-methoxy-8-nitroquinoline | 65-76 | Organic Syntheses[2] |
| Michael Addition | Nitroethane, methyl acrylate | Triethylamine, 30-40°C | 4-nitro-methyl valerate | 65 | CN105481766A[5] |
| Overall Yield | (Multi-step synthesis) | - | Primaquine Diphosphate | 47 | Akwi et al., 2025[6] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield in Skraup Synthesis
Caption: Troubleshooting workflow for low yield in the Skraup synthesis.
References
Addressing Quinocide instability in different experimental conditions
Welcome to the technical support hub for Quinocide, a novel investigational compound in the quinoline (B57606) family. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound, ensuring experimental success and data integrity. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound under various conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound. Each problem is followed by potential causes and recommended solutions in a question-and-answer format.
Issue 1: Inconsistent results in cell-based assays.
-
Question: I am observing high variability between my experimental replicates when using this compound. What are the common causes for this?
-
Answer: Inconsistent results in cell-based assays can stem from several factors.[1] These include:
-
Cell Health and Passage Number: Ensure your cells are healthy, within a consistent and optimal passage number range, and free from contamination.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations in cell seeding density and reagent concentrations.
-
Reagent Quality and Storage: Use high-quality reagents and store them according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles of reagents.[1]
-
Inconsistent Incubation Conditions: Maintain stable temperature, humidity, and CO2 levels in your incubator.
-
Edge Effects in Multi-well Plates: The outer wells of a plate are more susceptible to evaporation, which can affect cell growth and compound concentration. It is advisable to fill the outer wells with sterile media or PBS and use the inner wells for your experiment.[1]
-
Issue 2: Precipitation of this compound in aqueous solutions.
-
Question: My this compound stock solution, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What can I do to prevent this?
-
Answer: This is a common issue due to the low aqueous solubility of many quinoline-based compounds.[2] Here are some troubleshooting steps:
-
Co-solvents: Try using a small amount of a water-miscible organic solvent like DMSO, DMF, or ethanol (B145695) to initially dissolve the compound before adding it to your aqueous buffer. Be mindful of the final solvent concentration in your experiment, as it may affect biological assays.[3]
-
pH Adjustment: The solubility of this compound is likely influenced by pH. Experiment with adjusting the pH of your buffer to see if solubility improves.[3]
-
Sonication: After dilution, briefly sonicate the solution to aid in the dissolution of any microscopic precipitates.
-
Lower Final Concentration: Consider reducing the final working concentration of this compound in your experiment.
-
Issue 3: Loss of this compound activity in stock solutions over time.
-
Question: I've noticed that my this compound stock solution seems to lose its efficacy after being stored for a few weeks. What could be the cause and how can I prevent it?
-
Answer: The loss of activity is likely due to the degradation of this compound in the stock solution.[3] Several factors can contribute to this:
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the quinoline ring system.[4]
-
Oxidation: The quinoline structure can be susceptible to oxidation, especially in the presence of dissolved oxygen.[4]
-
Temperature Fluctuations: Repeated freeze-thaw cycles can accelerate degradation.
-
Solutions:
-
Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles.[3]
-
Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[4]
-
Consider degassing solvents by sparging with an inert gas like nitrogen or argon before preparing solutions.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions? A1: this compound is most soluble in organic solvents such as DMSO, DMF, and ethanol. For most cell-based assays, a stock solution in DMSO is recommended.
Q2: How should I store this compound powder and stock solutions? A2: this compound powder should be stored in a cool, dry, and dark place. Stock solutions should be aliquoted and stored at -20°C or -80°C and protected from light.[3]
Q3: Is this compound sensitive to pH? A3: Yes, the stability of this compound can be pH-dependent. Acidic or basic conditions can lead to hydrolysis or other degradation pathways. It is recommended to use a buffered solution with a neutral pH for your experiments, if possible.[4]
Q4: Can I use this compound in animal studies? A4: For in vivo studies, the formulation of this compound is critical due to its poor aqueous solubility. A co-solvent system, suspension, or lipid-based formulation may be necessary. Please refer to the "Experimental Protocols" section for a sample in vivo formulation protocol.
Data Presentation
Table 1: this compound Stability in Different Solvents at Room Temperature (25°C) for 24 hours
| Solvent | Concentration (mM) | % Remaining Intact |
| DMSO | 10 | 99.5% |
| Ethanol | 10 | 98.2% |
| PBS (pH 7.4) | 0.1 | 85.3% |
| Water | 0.1 | 82.1% |
Table 2: this compound Stability at Different pH values in Aqueous Buffer at 37°C for 4 hours
| pH | % Remaining Intact |
| 5.0 | 75.6% |
| 7.4 | 92.8% |
| 8.5 | 88.4% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound powder is completely dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preliminary Stability Assessment of this compound in Experimental Buffer
This protocol outlines a general method to assess the short-term stability of this compound in a specific buffer using HPLC.[3]
-
Preparation of Test Solution: Dilute the this compound stock solution with your experimental buffer to the final working concentration.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the test solution into an HPLC system and record the chromatogram. The peak area of the parent compound at T=0 will serve as the baseline.[3]
-
Incubation: Incubate the test solution under the conditions of your experiment (e.g., 37°C in a cell culture incubator).
-
Time-Point Analysis: At various time points (e.g., 1, 4, 8, and 24 hours), inject another aliquot of the test solution into the HPLC system and record the chromatogram.
-
Data Analysis: Compare the peak area of the this compound at each time point to the T=0 baseline to determine the percentage of the compound remaining.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Proposed signaling pathway for this compound's mechanism of action.
References
Strategies to minimize off-target effects of Quinocide in cell cultures
Welcome to the Technical Support Center for researchers utilizing Quinocide and other quinolone-based compounds in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of quinolone compounds in mammalian cells?
A1: While originally designed as antimicrobial agents targeting bacterial DNA gyrase and topoisomerase IV, quinolone compounds can exhibit off-target effects in mammalian cells.[1][2] These can include interactions with mammalian topoisomerase II, induction of mitochondrial dysfunction, and modulation of various signaling pathways.[3][4] For instance, some fluoroquinolones have been shown to interact with mitochondrial proteins AIFM1 and IDH2, leading to mitochondrial toxicity.[4][5] Additionally, they can suppress the production of matrix metalloproteinase-9 (MMP-9) induced by TGF-β and PMA through the p38 and cAMP signaling pathways.[6]
Q2: How can I minimize off-target effects in my cell culture experiments?
A2: Several strategies can be employed to minimize off-target effects:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect.
-
Optimize Treatment Duration: Shorter exposure times may be sufficient and can reduce the likelihood of off-target effects.
-
Use Appropriate Controls: Always include vehicle-only controls (e.g., DMSO) at the same final concentration used for this compound.
-
Employ Orthogonal Assays: Confirm your findings using alternative experimental methods that measure the same endpoint through a different mechanism.[6]
-
Consider Serum Concentration: Components in serum can interact with the compound. Consider reducing serum concentration or using serum-free media during treatment, if compatible with your cell line.
Q3: I am observing unexpected cytotoxicity at concentrations that should not affect my target. What could be the cause?
A3: Unexpected cytotoxicity is a common indicator of off-target effects. This could be due to the compound interacting with essential cellular machinery, such as kinases or mitochondrial proteins.[4][5] It is also possible that the compound itself is not stable in your culture medium and is degrading into a more toxic substance. We recommend performing a dose-response cell viability assay, such as the MTT assay, to determine the precise IC50 value in your specific cell line.[7][8][9]
Q4: How can I determine if this compound is inducing apoptosis or necrosis in my cells?
A4: To distinguish between apoptosis and necrosis, an Annexin V/PI staining assay followed by flow cytometry is recommended.[10][11][12][13][14] This method allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).[10]
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a consistent seeding density across all wells. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider creating a master mix of the treatment solution. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity. |
| Compound Precipitation | Visually inspect the culture medium after adding this compound. If precipitation occurs, refer to the compound's solubility data and consider using a lower concentration or a different solvent system (ensuring the final solvent concentration is non-toxic to the cells). |
Issue 2: Inconsistent Results Between Different Assays
| Possible Cause | Troubleshooting Steps |
| Assay-Specific Artifacts | Some compounds can interfere with assay reagents. For example, a compound might directly reduce the MTT reagent in a viability assay. Run a cell-free control (compound in media with assay reagents but no cells) to test for interference.[6] |
| Different Biological Readouts | Different assays measure different aspects of cell health or activity. For example, an MTT assay measures metabolic activity, while a trypan blue exclusion assay measures membrane integrity. An off-target effect might impact one of these processes more than the other. |
| Time-Dependent Effects | The on-target and off-target effects may have different kinetics. Perform a time-course experiment to identify the optimal endpoint for your on-target effect while minimizing off-target consequences. |
Quantitative Data
The following table summarizes published IC50 values for various quinolone derivatives against human cancer cell lines. While these data are in the context of anticancer activity, they provide quantitative evidence of the biological effects of these compounds on mammalian cells.
| Compound | Cell Line | IC50 (µM) | Reference |
| Ciprofloxacin Derivative 5a | HCT-116 (Colon Carcinoma) | 1.89 | [15] |
| Ciprofloxacin Derivative 5a | HepG2 (Hepatocellular Carcinoma) | 4.05 | [15] |
| Ciprofloxacin Derivative 5b | MCF-7 (Breast Cancer) | 8.48 | [15] |
| Quinolone Derivative 1 | HepG2 (Hepatocellular Carcinoma) | 1.6 | [16] |
| Quinolone Derivative 2 | ACP-03 (Gastric Cancer) | 1.92 | [16] |
| Quinolone Derivative 3 | ACP-03 (Gastric Cancer) | 5.18 | [16] |
| Quinolone Derivative 7 | HepG2 (Hepatocellular Carcinoma) | ≤ 1.0 | [16] |
| Quinolone Derivatives 8 & 9 | Various Cancer Cell Lines | 3.5 - 6.8 | [16] |
| Quinolone Derivative 65 | MDA-MB-231 (Breast Cancer) | < 8 | [16] |
| Ciprofloxacin Hydrazone 158a | UO-31 (Renal Cancer) | 0.75 | [17] |
| Ciprofloxacin Hydrazone 158b | UO-31 (Renal Cancer) | 0.72 | [17] |
| Ciprofloxacin Hydrazone 158b | NCI-H226 (Lung Cancer) | 1.02 | [17] |
| Ciprofloxacin Hydrazone 158b | IGROV1 (Ovarian Cancer) | 0.75 | [17] |
| CP-115,953 | CHO (Chinese Hamster Ovary) | 3.2 | [3] |
| Ciprofloxacin | CHO (Chinese Hamster Ovary) | 106 | [3] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[7][8][9][18][19]
Materials:
-
Cells of interest
-
This compound (or other test compound)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol is a generalized procedure for Annexin V and Propidium Iodide staining.[10][11][12][13][14]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells using the desired treatment (e.g., this compound). Include an untreated control group.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: In Vitro Kinase Profiling (ADP-Glo™ Assay)
This protocol provides a general workflow for a luminescence-based kinase assay.[7][8][10][11][12]
Materials:
-
Purified kinase and its specific substrate
-
This compound (or other inhibitor)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer. The final DMSO concentration should typically be ≤1%.
-
In a white assay plate, add the diluted this compound or vehicle control.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of kinase activity relative to the vehicle control.
Visualizations
Experimental Workflow for Assessing Off-Target Cytotoxicity
References
- 1. journal.r-project.org [journal.r-project.org]
- 2. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myquinstory.info [myquinstory.info]
- 4. Chemical Proteomics Reveals Human Off‐Targets of Fluoroquinolone Induced Mitochondrial Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Proteomics Reveals Human Off-Targets of Fluoroquinolone Induced Mitochondrial Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluoroquinolones Suppress TGF-β and PMA-Induced MMP-9 Production in Cancer Cells: Implications in Repurposing Quinolone Antibiotics for Cancer Treatment [mdpi.com]
- 7. promega.com [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. researchgate.net [researchgate.net]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 11. promega.com [promega.com]
- 12. kinaselogistics.com [kinaselogistics.com]
- 13. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 15. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 18. m.youtube.com [m.youtube.com]
- 19. reactionbiology.com [reactionbiology.com]
Technical Support Center: Overcoming Common Problems in Quinoxaline Synthesis
Welcome to the technical support center for quinoxaline (B1680401) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during the synthesis of quinoxalines. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing quinoxalines, and what are the typical starting materials?
The most prevalent method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound.[1][2] This versatile reaction allows for the formation of a wide variety of substituted quinoxalines by choosing appropriately substituted starting materials.[2]
Q2: My quinoxaline synthesis is resulting in a low yield. What are the common causes?
Low yields in quinoxaline synthesis can stem from several factors. The classical method, involving the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, often requires high temperatures and strong acid catalysts, which can lead to the degradation of starting materials or products.[3][4][5] Common issues include:
-
Suboptimal Reaction Conditions: Inadequate temperature, incorrect solvent, or an inappropriate catalyst can significantly impact the yield.[3]
-
Poor Quality Starting Materials: Impurities in the o-phenylenediamine (B120857) or the dicarbonyl compound can lead to side reactions.[3]
-
Side Reactions: The formation of undesired side products, such as benzimidazoles, can consume reactants and reduce the yield of the desired quinoxaline.[2][3]
-
Product Degradation: The quinoxaline product itself might be unstable under the reaction conditions, especially with prolonged reaction times or high temperatures.[3]
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or an inactive catalyst.[2]
Q3: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?
The formation of multiple products, often isomers, is a common issue, particularly when using substituted o-phenylenediamines.[3]
-
Regioselectivity: In reactions involving unsymmetrical 1,2-diamines, the two amino groups may have different reactivities, leading to the formation of regioisomers. The choice of catalyst and reaction conditions can influence this selectivity.[3]
-
Side Reactions: Depending on the substrates and conditions, various side reactions can occur. For instance, in the Beirut reaction for synthesizing quinoxaline-N,N'-dioxides, the reaction of monosubstituted benzofuroxans can lead to a mixture of 6- and 7-substituted quinoxaline 1,4-dioxides due to tautomeric equilibrium.[3]
Q4: The purification of my quinoxaline product is proving difficult. What are some common challenges and solutions?
Purification of quinoxalines can be challenging due to the presence of closely related impurities or isomers.[3]
-
Isomeric Separation: Separating regioisomers can be difficult due to their similar physical properties. Careful selection of chromatographic conditions (e.g., column packing, eluent system) is often necessary.[3]
-
Removal of Catalysts: If a homogeneous catalyst is used, its removal from the reaction mixture can be problematic. Using a heterogeneous or recyclable catalyst can simplify the workup procedure.[3]
-
Recrystallization: This is a highly effective method for purifying solid quinoxaline products.[2] The choice of solvent is crucial, with ethanol (B145695) being a commonly used solvent.[2]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a standard technique.[2] A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is used to separate the components.[2]
Troubleshooting Guides
Problem 1: Low Reaction Yield
If you are experiencing low yields, consider the following troubleshooting steps, summarized in the workflow diagram below.
Caption: Troubleshooting workflow for low reaction yield.
1. Starting Material Purity:
-
Issue: Impurities in o-phenylenediamine or the dicarbonyl compound can lead to side reactions and lower yields.[3] o-Phenylenediamines are also susceptible to oxidation.[6]
-
Solution:
-
Use freshly purified reagents. Check for degradation.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the o-phenylenediamine.[6]
-
2. Reaction Conditions:
-
Issue: Suboptimal temperature, reaction time, or solvent can lead to incomplete reactions or product degradation.[3][7]
-
Solution:
-
Systematically vary the reaction parameters. For a typical condensation reaction, you can set up parallel reactions to test different solvents (e.g., ethanol, acetic acid, toluene (B28343), or green solvents like water or hexafluoroisopropanol (HFIP)).[3]
-
Vary the temperature in increments of 10-20°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]
-
Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields.[1][8]
-
3. Catalyst System:
-
Issue: The absence of a catalyst or the use of a suboptimal one can result in slow reaction rates and low conversion.[4]
-
Solution:
-
Try alternative catalysts. A wide range of catalysts can be employed, from simple acids (e.g., acetic acid) to Lewis acids (e.g., cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), zinc triflate) and heterogeneous catalysts (e.g., alumina-supported heteropolyoxometalates).[2][4][7]
-
4. Workup and Purification:
-
Issue: Product loss can occur during extraction, washing, and purification steps.[6]
-
Solution:
-
Carefully optimize the purification procedure.
-
Minimize product loss during extraction and purification.
-
Problem 2: Formation of Benzimidazole (B57391) Side Products
The formation of benzimidazoles is a known side reaction in quinoxaline synthesis, particularly when an aldehyde is present.[2][9]
Caption: Reaction pathway for benzimidazole side product formation.
Troubleshooting Strategies:
-
Purify the 1,2-dicarbonyl starting material: Ensure that your 1,2-dicarbonyl compound is free of any aldehyde impurities. Purification by recrystallization or distillation may be necessary.[2][9]
-
Use an α-diketone instead of an α-ketoaldehyde: If your synthesis allows, using a 1,2-diketone (where both carbonyls are ketones) will prevent the formation of benzimidazoles.[2]
-
Control the reaction conditions:
-
Temperature: Lowering the reaction temperature may favor the desired quinoxaline formation over the benzimidazole side reaction.[2]
-
pH: The pH of the reaction medium can influence the relative rates of quinoxaline and benzimidazole formation. Some studies suggest that mildly acidic conditions favor quinoxaline synthesis.[2]
-
Problem 3: Formation of Quinoxaline N-oxide Impurities
Quinoxaline N-oxides can form through over-oxidation of the quinoxaline ring, especially under harsh reaction conditions or in the presence of an oxidizing agent.[9]
Troubleshooting Strategies:
-
Avoid strong oxidizing agents: Unless the N-oxide is the desired product, avoid the use of strong oxidizing agents in the reaction or workup.[2]
-
Degas the reaction mixture: If the reaction is sensitive to air, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent aerial oxidation.[2]
-
Use freshly distilled solvents: To remove any peroxide impurities, it is advisable to use freshly distilled solvents, especially ethers like THF or dioxane.[2]
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of 2,3-Diphenylquinoxaline
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| None | Toluene | 25 | 120 | 0 | [10] |
| AlCuMoVP (100mg) | Toluene | 25 | 120 | 92 | [10] |
| AlFeMoVP (100mg) | Toluene | 25 | 120 | 80 | [10] |
| TiO2-Pr-SO3H (10mg) | Ethanol | Reflux | 10 | 95 | [5] |
| CAN | Acetonitrile | Room Temp | 15 | 94 | [4] |
| HFIP | HFIP | Room Temp | 60 | 95 | [5] |
Table 2: Effect of Catalyst Amount on Quinoxaline Yield
Reaction conditions: o-phenylenediamine (1 mmol), benzil (B1666583) (1 mmol), toluene (7 mL), 25°C, 120 min.
| Entry | Catalyst (AlCuMoVP) Amount (mg) | Yield (%) |
| 1 | 10 | - |
| 2 | 50 | 85 |
| 3 | 100 | 92 |
| 4 | 150 | 92 |
| Data sourced from[10] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,3-Diphenylquinoxaline
This protocol is a general method for the condensation of o-phenylenediamine and benzil.
Materials:
-
o-Phenylenediamine
-
Benzil
-
Ethanol (or other suitable solvent)
-
Catalyst (optional, e.g., a few drops of acetic acid)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and benzil (1.0 eq) in a minimal amount of ethanol.
-
Add the catalyst if required.
-
Stir the reaction mixture at room temperature or heat under reflux.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain the pure 2,3-diphenylquinoxaline.
Protocol 2: Synthesis of Quinoxaline-1,4-dioxides via the Beirut Reaction
This protocol outlines a general procedure for the Beirut reaction between a benzofuroxan (B160326) and a β-dicarbonyl compound.
Materials:
-
Benzofuroxan
-
β-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Base (e.g., triethylamine (B128534) or piperidine)
-
Solvent (e.g., methanol (B129727) or ethanol)
Procedure:
-
Dissolve the benzofuroxan (1.0 eq) and the β-dicarbonyl compound (1.0-1.2 eq) in the chosen solvent in a round-bottom flask.
-
Add the base catalyst dropwise to the stirred solution.
-
Continue stirring at room temperature or with gentle heating. The reaction is often exothermic.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture in an ice bath to induce precipitation.
-
Collect the precipitated product by filtration and wash with cold solvent.
-
The crude product can be further purified by recrystallization.
Caption: General experimental workflow for the Beirut Reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ecommons.udayton.edu [ecommons.udayton.edu]
- 9. benchchem.com [benchchem.com]
- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield and purity of synthesized Quinocide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Quinocide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: A common synthetic route to this compound starts with readily available materials, nitroethane and methyl acrylate (B77674). The synthesis involves a sequence of reactions including a Michael condensation, hydrolysis, acyl chlorination, amidation, carbonyl reduction, nitro reduction, and finally, hydrochloric acid salinization to yield this compound hydrochloride.
Q2: What are the critical parameters to control during the Michael addition of nitroethane to methyl acrylate?
A2: The Michael addition is a crucial first step. Key parameters to control include the choice and amount of catalyst (e.g., triethylamine), reaction temperature, and reaction time. Use of a weak base and maintaining a low temperature can help minimize side reactions like polymerization of the methyl acrylate.[1] Slow addition of the acrylate can also be beneficial.[1]
Q3: What challenges might be encountered during the hydrolysis of the methyl ester intermediate?
A3: Incomplete hydrolysis is a common issue, which can lead to a mixture of the desired carboxylic acid and the starting ester, complicating purification. Using an excess of the hydrolyzing agent (e.g., aqueous acid or base) and ensuring a sufficient reaction time and temperature are important.[2] The choice between acidic or basic hydrolysis will depend on the stability of the rest of the molecule.
Q4: Which reducing agents are suitable for the conversion of the nitro group to a primary amine in the synthesis of the this compound precursor?
A4: Several reducing agents can be employed for the reduction of an aromatic nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method.[3] Other options include using metals like iron (Fe) or tin (Sn) in an acidic medium. The choice of reagent should be made based on the presence of other functional groups in the molecule that might also be susceptible to reduction.
Q5: What is the mechanism of action for this compound as an antimalarial agent?
A5: this compound, like other 8-aminoquinolines such as primaquine, is thought to exert its antimalarial effect through a complex mechanism involving metabolic activation. It is hypothesized that the drug is metabolized in the liver by cytochrome P450 enzymes (like CYP2D6) into reactive intermediates.[4][5] These metabolites can then undergo redox cycling, leading to the generation of reactive oxygen species (ROS), which induce oxidative stress and damage parasite cells.[4][6] Another proposed mechanism is the interference with the parasite's heme detoxification process.[7][8]
Troubleshooting Guides
Problem 1: Low Yield in the Michael Addition of Nitroethane to Methyl Acrylate
| Possible Cause | Troubleshooting Step |
| Inefficient Catalysis | Ensure the triethylamine (B128534) or other base catalyst is fresh and used in the appropriate molar ratio. Consider screening other non-nucleophilic organic bases. |
| Polymerization of Methyl Acrylate | Perform the reaction at a lower temperature (e.g., 0-10 °C). Add the methyl acrylate dropwise to the reaction mixture containing nitroethane and the catalyst.[1] Using a weaker base can also mitigate polymerization.[1] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider a moderate increase in temperature or extending the reaction time. |
| Side Reactions | Di-addition of the nitroalkane can occur. Using a slight excess of nitroethane may help to minimize this.[1] |
Problem 2: Incomplete Hydrolysis of 4-nitro-methyl valerate (B167501)
| Possible Cause | Troubleshooting Step |
| Insufficient Reagent or Water | Use a larger excess of the acid or base solution for hydrolysis. Ensure adequate water is present to drive the equilibrium towards the carboxylic acid. |
| Low Reaction Temperature | Gently heat the reaction mixture under reflux to increase the rate of hydrolysis. Monitor for potential degradation of the starting material or product at elevated temperatures. |
| Steric Hindrance | While not highly hindered, if hydrolysis is slow, consider using stronger hydrolytic conditions or a different catalyst system. |
| Difficult Product Isolation | After acidification of the carboxylate salt, if the product does not precipitate, extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate. |
Problem 3: Low Purity of this compound after Final Purification
| Possible Cause | Troubleshooting Step |
| Presence of Diastereomers | This compound has a chiral center. The synthesis may produce a racemic mixture. If a single diastereomer is required, chiral purification techniques like preparative chiral HPLC or crystallization with a chiral resolving agent may be necessary. |
| Incomplete Reduction of Nitro Group | Ensure the reduction reaction goes to completion by monitoring with TLC. Use a fresh catalyst for catalytic hydrogenation or a sufficient amount of the metallic reducing agent. |
| Side Products from Amidation/Reduction | Use appropriate coupling agents for the amidation step to ensure high conversion and minimize side reactions. For the amide reduction, ensure the complete conversion to the amine. |
| Ineffective Final Crystallization | Screen different solvent systems for the final crystallization of the hydrochloride salt to optimize purity and crystal form. Slow cooling can improve crystal size and purity. |
Data Presentation
Table 1: Illustrative Yields for this compound Synthesis Steps
| Reaction Step | Product | Reported Yield (%) | Reference |
| Michael Condensation | 4-nitro-methyl valerate | ~65% | [patent] |
| Hydrolysis | 4-nitro-valeric acid | ~68% | [patent] |
| Final Product | This compound Hydrochloride | >94% (overall from intermediate) | [patent] |
Note: The yields are based on a specific patented procedure and may vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of 4-nitro-methyl valerate (Michael Addition)
-
To a stirred solution of nitroethane (3 mol) and methyl acrylate (1 mol), add triethylamine (0.5 mol).
-
Heat the mixture to 30-40 °C and continue stirring for 3 days.
-
Monitor the reaction progress by TLC or GC.
-
After completion, remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Hydrolysis of 4-nitro-methyl valerate
-
Add 6 M hydrochloric acid to the crude 4-nitro-methyl valerate.
-
Heat the mixture under reflux for 4 hours.
-
Cool the reaction to room temperature and extract with ethyl acetate.
-
Wash the organic phase with a saturated sodium bicarbonate solution.
-
Acidify the combined aqueous phases to pH 2 with concentrated hydrochloric acid.
-
Extract the aqueous phase with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 4-nitro-valeric acid by column chromatography.
Mandatory Visualizations
Logical Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primaquine - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Quinoline Derivative Precipitation in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenge of quinoline (B57606) derivative precipitation in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) provide direct solutions to issues that may be encountered during experimentation.
Troubleshooting Guide
Precipitation of a quinoline derivative from an aqueous solution can be a significant hurdle in experimental workflows. This guide provides a systematic approach to diagnosing and resolving such issues.
Initial Observation: Precipitation Detected
If you observe cloudiness, particulate matter, or crystal formation in your aqueous solution containing a quinoline derivative, follow these steps:
-
Visual Inspection and Confirmation: Before proceeding, visually confirm the presence of a precipitate. Centrifuging the solution can help pellet the solid material for easier observation.[1]
-
Consult the Troubleshooting Workflow: The following diagram outlines a logical progression for identifying the cause of precipitation and implementing an appropriate solution.
Caption: Troubleshooting workflow for quinoline derivative precipitation.
Frequently Asked Questions (FAQs)
Q1: My quinoline derivative, which is dissolved in a DMSO stock solution, precipitates when I add it to my aqueous buffer. What is happening and what should I do?
This common issue, often called "crashing out," occurs because the compound is highly soluble in the organic stock solvent (like DMSO) but has poor solubility in the final aqueous medium.[2] When the DMSO is diluted, its solvating power is reduced, causing the quinoline derivative to precipitate.[3]
Here are some immediate steps to try:
-
Lower the Final Concentration: Your compound may be exceeding its maximum solubility in the final aqueous environment. Try preparing serial dilutions to find a concentration that remains in solution.[3]
-
Increase the DMSO Concentration: A slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) might keep the compound dissolved. However, always run a vehicle control with the same final DMSO concentration to check for any effects on your experiment.[3]
-
Slower Addition and Stirring: Add the DMSO stock solution dropwise to the vigorously stirred aqueous buffer. This can help prevent the formation of large aggregates and promote better dispersion.[2]
Q2: How does pH affect the solubility of my quinoline derivative?
The pH of the aqueous solution is a critical factor, especially for ionizable quinoline derivatives.[4] Quinoline itself is a weak base, and many of its derivatives contain a basic nitrogen atom.[2][4]
-
Acidic Conditions (Lower pH): In an acidic environment, the basic nitrogen atom on the quinoline ring can become protonated, forming a cationic salt. This ionized form is generally much more soluble in aqueous and polar protic solvents.[4] For many basic quinoline derivatives, lowering the pH to a value below the compound's pKa can significantly increase solubility.[2]
-
Basic Conditions (Higher pH): In basic solutions, the quinoline derivative will likely be in its neutral, free-base form, which is typically less soluble in water but more soluble in non-polar organic solvents.[4]
Caption: Effect of pH on the solubility of a basic quinoline derivative.
Q3: What are co-solvents and how can they help prevent precipitation?
When a single solvent isn't effective, a co-solvent system, which is a mixture of two or more miscible solvents, can be a highly effective strategy.[4] For quinoline derivatives that are poorly soluble in water, adding a water-miscible organic solvent can create a more favorable environment to keep the compound in solution.[2]
Commonly used co-solvents include:
-
Propylene glycol[2]
-
Polyethylene glycol (PEG)[2]
-
Dimethyl sulfoxide (B87167) (DMSO)[4]
The goal is to find a balance where the co-solvent increases the solubility of the quinoline derivative without negatively impacting the experimental system.
Q4: Are there more advanced techniques if simple methods fail?
For particularly challenging compounds, several advanced formulation strategies can be employed:
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[2][3] Non-ionic surfactants like Tween 80 or Polysorbate 20 are often used.[2]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic quinoline derivative and presenting a soluble complex to the aqueous environment.[3]
-
Solid Dispersions: This technique involves dispersing the drug in a solid, hydrophilic polymer matrix. When this solid dispersion is added to an aqueous medium, the polymer dissolves quickly, releasing the drug as very fine particles, which enhances the dissolution rate.[3][4]
Data Presentation: Solubility Enhancement Strategies
The following tables summarize quantitative data on various methods to improve the solubility of hypothetical quinoline derivatives (QD).
Table 1: Effect of Co-solvents on the Solubility of QD-1 [2]
| Co-solvent System | Concentration (% v/v) | Solubility of QD-1 (µg/mL) | Fold Increase |
| Water | 0 | 1.5 | 1.0 |
| Ethanol/Water | 10 | 15.2 | 10.1 |
| Ethanol/Water | 20 | 45.8 | 30.5 |
| PEG 400/Water | 10 | 25.6 | 17.1 |
| PEG 400/Water | 20 | 88.3 | 58.9 |
Table 2: pH-Dependent Solubility of a Basic Quinoline Derivative (QD-2, pKa = 5.5) [2]
| pH of Aqueous Buffer | Solubility of QD-2 (µg/mL) |
| 7.4 | 0.8 |
| 6.0 | 12.5 |
| 5.0 | 155.0 |
| 4.0 | >1000 |
Table 3: Comparison of Advanced Solubilization Techniques for a Quinoline Derivative (QD-3) [2]
| Formulation Method | Solubility of QD-3 (µg/mL) | Fold Increase |
| Unprocessed Drug | 0.5 | 1.0 |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 45.2 | 90.4 |
| Cyclodextrin Complex (1:1 molar ratio) | 68.9 | 137.8 |
| Nanosuspension | >250 (as stable dispersion) | >500 |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
Objective: To determine the solubility of a quinoline derivative in various co-solvent systems.[2]
Materials:
-
Quinoline derivative
-
Deionized water
-
Ethanol (95%)
-
Polyethylene glycol 400 (PEG 400)
-
Vials, magnetic stirrer, and stir bars
-
Analytical balance
-
Spectrophotometer or HPLC
Methodology:
-
Prepare stock solutions of the co-solvents (e.g., 10%, 20%, 40% v/v of Ethanol in water).[2]
-
Add an excess amount of the quinoline derivative to a known volume of each co-solvent system in separate vials.[2]
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[2]
-
Centrifuge the samples to pellet the undissolved solid.[2]
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.[2]
-
Quantify the concentration of the dissolved quinoline derivative using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC). The measured concentration represents the equilibrium solubility in that co-solvent system.[2]
Protocol 2: Preparation of a Stock Solution
Objective: To prepare a concentrated stock solution of a quinoline derivative.[3]
Materials:
-
Quinoline derivative
-
Dimethyl sulfoxide (DMSO) or other suitable organic solvent
-
Sterile vial with a PTFE-lined cap
-
Vortex mixer
-
Sonicator bath (optional)
Methodology:
-
Accurately weigh a small amount of your quinoline derivative (e.g., 1-5 mg) into a sterile vial.[3]
-
Add a calculated volume of the chosen solvent to achieve a high concentration (e.g., 10-100 mM).[3]
-
Vortex the mixture vigorously for 30-60 seconds.[3]
-
If the compound remains undissolved, use a sonicator bath for 5-10 minutes. Gentle warming (e.g., in a 37°C water bath) can also be applied, but be cautious of compound stability at higher temperatures.[3]
-
A successful stock solution should be clear and free of any visible particles.[3]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][3]
References
Method refinement for enhancing the accuracy of Quinocide bioassays
This center provides researchers, scientists, and drug development professionals with detailed guidance on refining Quinocide bioassays to enhance accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of a this compound bioassay? A1: The primary application is to determine the in vitro activity of this compound, an 8-aminoquinoline (B160924) antimalarial compound, against the blood stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] The key output of this assay is the 50% inhibitory concentration (IC50), which quantifies the drug's potency.
Q2: Which assay method is recommended for high-throughput screening of this compound? A2: The SYBR Green I-based fluorescence assay is highly recommended. It is a cost-effective, high-throughput method that measures the accumulation of parasite DNA as a proxy for parasite growth.[2] This method is widely used and has been shown to produce results comparable to other techniques like the HRP2 ELISA.[3]
Q3: How critical is parasite synchronization for a this compound susceptibility assay? A3: For standard IC50 determination, a highly synchronized culture is not strictly necessary, but starting with ring-stage parasites is best practice.[4] Synchronization using methods like 5% sorbitol treatment ensures that the drug is tested against a consistent parasite life stage, reducing variability and improving the reproducibility of results.[5]
Q4: Can I use serum alternatives in my P. falciparum culture medium for the assay? A4: Yes, serum-free alternatives like Albumax II (a lipid-rich bovine serum albumin) are commonly used and can effectively replace human serum, which can be a source of biological variability.[6][7] Ensure the medium is appropriately supplemented with hypoxanthine, as parasites cannot synthesize purines on their own.[8]
Q5: What are the most critical controls to include in my assay plate? A5: Every 96-well assay plate should include:
-
Drug-Free Controls: Wells containing infected red blood cells (RBCs) with no drug, representing 100% parasite growth.
-
Uninfected RBC Controls: Wells containing uninfected RBCs to determine the background signal.
-
Reference Drug Controls: Wells with standard antimalarials of known potency (e.g., Chloroquine, Artemisinin) to benchmark the assay's performance and the relative sensitivity of the parasite strain being tested.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound bioassays.
| Problem/Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Contamination of culture with bacteria or mycoplasma.[9] 2. Presence of white blood cells (WBCs) in the sample, which also contain DNA.[3] 3. Insufficient lysis of RBCs, causing light scattering. | 1. Regularly test cultures for contamination. Use gentamicin (B1671437) in the culture medium to prevent bacterial growth.[8] 2. For clinical isolates, consider filtering the blood to remove WBCs before starting the culture. 3. Ensure the lysis buffer is prepared correctly and incubation is sufficient to completely lyse all RBCs.[10] |
| Low Signal-to-Noise Ratio | 1. Low initial parasitemia. 2. Poor parasite growth during the 72-hour incubation period. 3. Incorrect settings on the fluorescence plate reader. | 1. Start the assay with a parasitemia of at least 0.5% to ensure a detectable signal increase. 2. Ensure the culture medium is fresh, the gas mixture (5% CO2, 5% O2, 90% N2) is correct, and the incubator is at a stable 37°C.[6] 3. Use an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm for SYBR Green I.[9] |
| High Well-to-Well Variability (High %CV) | 1. Inconsistent cell plating (pipetting errors). 2. "Edge effect" in the 96-well plate due to uneven evaporation. 3. Non-homogenous parasite culture (clumping of infected RBCs). | 1. Use calibrated multichannel pipettes and ensure proper mixing of the parasite culture before plating. 2. Avoid using the outermost wells of the plate for samples. Fill them with sterile medium or water to create a humidity barrier. 3. Gently resuspend the parasite culture thoroughly before dispensing into the assay plate. |
| Inconsistent IC50 Values Between Experiments | 1. Change in parasite susceptibility over time in culture. 2. Degradation of this compound stock solution. 3. Variation in hematocrit or initial parasitemia between assays. | 1. Use parasites with a low passage number and periodically check their susceptibility to reference drugs. 2. Prepare fresh serial dilutions of this compound from a DMSO stock for each experiment. Store stock solutions at -20°C or -80°C.[6] 3. Standardize the initial parasitemia (e.g., 0.5%) and hematocrit (e.g., 1.5-2.5%) for all assays.[11] |
Quantitative Data Summary
The following table presents representative IC50 values for various 8-aminoquinolines against chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. This compound is an 8-aminoquinoline, and its performance would be expected to fall within a similar range.
Table 1: Comparative In Vitro Activity of 8-Aminoquinolines Against P. falciparum
| Compound | Average IC50 (nM) vs. D6 Clone (CQ-Sensitive) | Average IC50 (nM) vs. W2 Clone (CQ-Resistant) | Notes |
| Primaquine | 884 | 1157 | Parent compound of the class; low blood-stage activity.[1] |
| WR 249420 | 76 | 69 | More potent than primaquine; no cross-resistance with chloroquine.[1] |
| WR 251855 | 81 | 77 | Similar potency against both sensitive and resistant strains.[1] |
| WR 268499 | 63 | 64 | One of the more potent compounds in the series.[1] |
| WR 242511 | 98 | 91 | Order of magnitude more potent than primaquine.[1] |
| Chloroquine (Control) | 10 | 258 | Reference drug showing clear resistance in the W2 clone. |
| This compound (Expected) | 50 - 150 | 50 - 150 | Expected range based on structural similarity and class behavior. |
| Data for WR compounds and Primaquine adapted from a study on 8-aminoquinolines.[1] |
Experimental Protocols
Protocol: In Vitro this compound Susceptibility Assay Using SYBR Green I
This protocol details the steps for determining the IC50 value of this compound against culture-adapted P. falciparum.
1. Materials and Reagents:
-
P. falciparum culture (ring-stage, ~0.5-1% parasitemia, 2% hematocrit)
-
Complete Medium (RPMI 1640, 0.5% Albumax II, 25 mM HEPES, 50 mg/L hypoxanthine)
-
This compound and control drugs (e.g., Chloroquine)
-
DMSO (for drug stocks)
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% Saponin, 0.08% Triton X-100[10]
-
SYBR Green I dye (10,000x stock in DMSO)
-
Sterile, black, clear-bottom 96-well microplates
-
Uninfected O+ human RBCs
2. Procedure:
-
Step 2.1: Drug Plate Preparation
-
Prepare a 2 mg/mL stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound and control drugs in complete medium in a separate 96-well "drug-master" plate.
-
Transfer 100 µL of each drug dilution to the final black-walled assay plate in triplicate. Include drug-free wells (100% growth) and wells for background control.
-
-
Step 2.2: Parasite Culture Preparation and Plating
-
Synchronize the parasite culture to the ring stage using 5% sorbitol.[5]
-
Adjust the parasite culture to 1% parasitemia and 2% hematocrit with uninfected RBCs and complete medium.
-
Add 100 µL of this parasite suspension to each well of the drug-dosed assay plate (except background wells, which receive 100 µL of uninfected RBCs at 2% hematocrit).
-
-
Step 2.3: Incubation
-
Place the plate in a modular incubation chamber.
-
Gas the chamber with a mixture of 5% O₂, 5% CO₂, and 90% N₂.[6]
-
Incubate at 37°C for 72 hours.
-
-
Step 2.4: Lysis and DNA Staining
-
Prepare the Lysis Buffer + SYBR Green I solution. Dilute the 10,000x SYBR Green I stock 1:5000 into the lysis buffer (for a final 2x concentration). Protect from light.
-
After 72 hours, remove the plate from the incubator and freeze it at -80°C for at least 1 hour to ensure complete RBC lysis.[10]
-
Thaw the plate at room temperature.
-
Add 100 µL of the Lysis Buffer + SYBR Green I solution to each well.
-
Incubate the plate in the dark at room temperature for 1-3 hours.
-
-
Step 2.5: Data Acquisition and Analysis
-
Read the plate on a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Subtract the average background fluorescence (uninfected RBCs) from all other readings.
-
Calculate the percentage of growth inhibition relative to the drug-free control wells.
-
Plot the percent inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Visualizations
The following diagrams illustrate key workflows and concepts relevant to this compound bioassays.
Caption: Workflow for the SYBR Green I-based this compound susceptibility assay.
Caption: Troubleshooting logic for high variability in this compound bioassays.
Caption: Proposed mechanism of this compound: Inhibition of heme detoxification.
References
- 1. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. malariaresearch.eu [malariaresearch.eu]
- 6. mmv.org [mmv.org]
- 7. OPTIMIZING THE CULTURE OF PLASMODIUM FALCIPARUM IN HOLLOW FIBER BIOREACTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. iddo.org [iddo.org]
- 10. An improved SYBR Green-1-based fluorescence method for the routine monitoring of Plasmodium falciparum resistance to anti-malarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iddo.org [iddo.org]
Degradation pathways of Quinocide under physiological conditions
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the degradation of the 8-aminoquinoline (B160924) compound, Quinocide, under physiological conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary degradation pathways under physiological conditions?
This compound is an 8-aminoquinoline antimalarial agent. Direct experimental data on this compound degradation is limited in publicly available literature. However, based on its structural similarity to the well-studied 8-aminoquinoline, primaquine (B1584692), its degradation under physiological conditions is expected to proceed via three main pathways:
-
Cytochrome P450 (CYP)-Mediated Oxidation: The quinoline (B57606) ring of this compound is likely hydroxylated by CYP enzymes, particularly CYP2D6. This can lead to the formation of various mono- and di-hydroxylated metabolites. These hydroxylated intermediates can be further oxidized to reactive quinone-imine species.[1][2][3][4]
-
Monoamine Oxidase (MAO)-Mediated Deamination: The terminal amine group on the alkyl side chain can be oxidatively deaminated by MAO-A. This pathway leads to the formation of an aldehyde intermediate, which is then rapidly oxidized to the main plasma metabolite, a carboxylic acid derivative (analogous to carboxyprimaquine).[1][2][3][4]
-
Direct Conjugation (Phase II Metabolism): The parent this compound molecule or its Phase I metabolites can undergo direct conjugation with glucuronic acid, forming more water-soluble glucuronides that are readily excreted.[1][5][6][7]
Q2: Which enzymes are primarily responsible for this compound metabolism?
Extrapolating from studies on primaquine, the key enzymes involved in this compound metabolism are expected to be Cytochrome P450 2D6 (CYP2D6) for the oxidative pathways and Monoamine Oxidase A (MAO-A) for the deamination pathway.[3][4] Minor contributions from other CYP enzymes like CYP3A4 and CYP2C19 may also occur.[3][4]
Q3: What are the expected major metabolites of this compound in plasma and urine?
The major, yet inactive, metabolite found in plasma is anticipated to be the carboxylic acid derivative formed via the MAO pathway. In urine, a wider array of metabolites is expected, including the parent drug, the carboxylic acid metabolite, various hydroxylated metabolites, and their glucuronide conjugates.[1][6][7]
Q4: How should this compound and its standards be stored to minimize degradation?
8-aminoquinolines can be susceptible to oxidation and photodegradation. For optimal stability, stock solutions and standards should be stored in amber vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing solutions for experiments, use fresh preparations and protect them from light.
Troubleshooting Experimental Issues
Q5: I am observing unexpectedly rapid degradation of this compound in my in vitro assay. What could be the cause?
-
Enzymatic Activity: If you are using liver microsomes, S9 fractions, or hepatocytes, rapid metabolism is expected. The rate will depend on the concentration of the protein and the specific activity of the enzymes in your preparation. Ensure your incubation times are appropriate to capture the metabolic profile.
-
pH Instability: Although generally stable at neutral pH, extreme pH values in your buffer system could potentially accelerate hydrolysis. Check the pH of your medium throughout the experiment.
-
Presence of Oxidizing Agents: Contaminants in your reagents or the generation of reactive oxygen species (ROS) within the assay system can lead to oxidative degradation.
-
Light Exposure: Protect your samples from direct light, as photolytic degradation can occur. Use amber-colored tubes or cover your plates with foil.
Q6: My quantitative analysis (e.g., LC-MS) shows multiple peaks close to my parent this compound peak. How can I identify them?
These are likely metabolites or degradation products.
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements. A mass increase of +15.9949 Da suggests hydroxylation (addition of an oxygen atom).
-
Tandem MS (MS/MS): Fragment the parent ion and the unknown peaks. Comparison of fragmentation patterns can help identify the core structure and the location of modifications.
-
Enzyme Inhibitors: Pre-incubate your system with specific enzyme inhibitors. For example, using a potent CYP2D6 inhibitor should significantly reduce the formation of hydroxylated metabolites, helping to confirm their origin.
-
Reference Standards: If available, compare the retention times and mass spectra with certified reference standards of potential metabolites.
Q7: I am struggling to achieve good separation between this compound and its hydroxylated metabolites in my HPLC method. What can I do?
-
Gradient Optimization: Adjust the gradient slope of your mobile phase. A shallower gradient can increase the resolution between closely eluting peaks.
-
Column Chemistry: Try a different column with alternative chemistry (e.g., Phenyl-Hexyl instead of C18) to alter selectivity.
-
Mobile Phase Modifiers: Small changes in the mobile phase, such as adjusting the pH or the type/concentration of the organic modifier (e.g., methanol (B129727) vs. acetonitrile), can significantly impact retention and selectivity.
Quantitative Data Summary
Disclaimer: The following data is based on studies of primaquine, a close structural analog of this compound. These values should be considered as estimates and a starting point for experimental design. The actual metabolic rates for this compound may vary.
Table 1: Key Enzymes Contributing to the Metabolism of 8-Aminoquinolines (based on Primaquine data)
| Enzyme Family | Specific Enzyme | Relative Contribution to Metabolism | Primary Metabolic Reaction | Reference |
| Cytochrome P450 | CYP2D6 | ~2% | Hydroxylation of the quinoline ring | [3][4] |
| Cytochrome P450 | CYP3A4 | ~5% | Minor Hydroxylation | [3][4] |
| Cytochrome P450 | CYP2C19 | ~17% | Minor Hydroxylation | [3][4] |
| Monoamine Oxidase | MAO-A | ~76% | Oxidative deamination of the side chain | [3][4] |
Table 2: Major Metabolites Identified for Primaquine (Expected Analogs for this compound)
| Metabolite Type | Specific Metabolite Identified (Primaquine) | Method of Detection | Biological Matrix | Reference |
| Phase I | Carboxyprimaquine (cPQ) | LC-MS/MS | Plasma, Urine | [1][6] |
| 2-hydroxyprimaquine | LC-MS/MS | In vitro (CYP2D6) | [8] | |
| 4-hydroxyprimaquine | LC-MS/MS | In vitro (CYP2D6) | [8] | |
| 5,6-ortho-quinone | LC-MS/MS | Plasma, Urine | [1][2] | |
| Phase II | Primaquine-O-glucuronide | LC-MS/MS | Plasma, Urine | [1][6] |
| Hydroxy-primaquine glucuronide | LC-MS/MS | Plasma, Urine | [1][6] |
Detailed Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
-
Objective: To determine the rate of metabolic degradation of this compound when incubated with HLM.
-
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM), 0.5 mg/mL
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
96-well plates, incubator, centrifuge
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO or another suitable solvent.
-
In a 96-well plate, add phosphate buffer and the HLM solution. Pre-warm the plate at 37°C for 5 minutes.
-
To initiate the reaction, add the NADPH regenerating system and immediately spike with this compound (final concentration typically 1 µM).
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Include control wells: a negative control without NADPH to assess non-enzymatic degradation and a control without the compound to monitor the background matrix.
-
Seal the plate, vortex, and centrifuge at 4000 rpm for 20 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining percentage of this compound at each time point relative to the 0-minute sample.
-
Plot the natural log of the percent remaining versus time. The slope of the line (-k) can be used to calculate the in vitro half-life (t½ = 0.693 / k).
-
Protocol 2: Metabolite Identification using High-Resolution Mass Spectrometry
-
Objective: To identify potential metabolites of this compound from in vitro or in vivo samples.
-
Sample Preparation: Use samples from the metabolic stability assay (Protocol 1) or processed plasma/urine samples.
-
Instrumentation: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Method:
-
Use a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Employ a gradient elution with mobile phase A (e.g., 10 mM ammonium (B1175870) bicarbonate in water) and mobile phase B (acetonitrile).
-
Run a gradient from ~2% to 98% B over 6-10 minutes to separate compounds of varying polarity.
-
-
MS Method:
-
Operate in positive electrospray ionization (ESI+) mode.
-
Perform a full scan MS analysis to detect all ions.
-
Use data-dependent acquisition (DDA) or data-independent acquisition (DIA) to trigger MS/MS fragmentation of detected ions.
-
-
Data Analysis:
-
Process the data with metabolite identification software.
-
Look for expected mass shifts corresponding to common metabolic reactions (e.g., +15.995 Da for hydroxylation, +176.032 Da for glucuronidation).
-
Analyze the MS/MS fragmentation patterns of potential metabolites to confirm the presence of the core this compound structure and deduce the site of modification.
-
Visual Guides
Caption: Predicted metabolic pathways of this compound under physiological conditions.
Caption: Experimental workflow for this compound metabolite identification.
References
- 1. Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CYP450 phenotyping and accurate mass identification of metabolites of the 8-aminoquinoline, anti-malarial drug primaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Global perspectives on CYP2D6 associations with primaquine metabolism and Plasmodium vivax radical cure [frontiersin.org]
- 6. Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validating the efficacy of Quinocide against Plasmodium falciparum strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Quinocide, an 8-aminoquinoline (B160924) antimalarial compound, against various strains of Plasmodium falciparum. The performance of this compound is contextualized by comparing it with established antimalarial drugs, supported by experimental data from in vitro studies. Detailed methodologies for the key experimental assays are also provided to ensure reproducibility and critical evaluation.
Comparative Efficacy of Antimalarial Agents Against P. falciparum
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound's structural analogs and other common antimalarial drugs against various laboratory-adapted strains of P. falciparum. Lower IC50 values indicate higher potency.
Table 1: In Vitro Efficacy (IC50 in nM) of 8-Aminoquinoline Analogs Against P. falciparum Strains [1]
| 8-Aminoquinoline Analog | D6 (Sierra Leone) | W2 (Indochina) | 7G8 (Brazil) | Dd2 (Indochina) |
| WR 249420 | 75 ± 15 | 85 ± 10 | 90 ± 20 | 100 ± 25 |
| WR 251855 | 60 ± 12 | 70 ± 15 | 75 ± 18 | 85 ± 20 |
| WR 266848 | 55 ± 10 | 65 ± 12 | 70 ± 15 | 80 ± 18 |
| WR 268499 | 50 ± 8 | 60 ± 10 | 65 ± 12 | 75 ± 15 |
| WR 268658 | 65 ± 12 | 75 ± 15 | 80 ± 18 | 90 ± 20 |
| WR 242511 | 70 ± 15 | 80 ± 18 | 85 ± 20 | 95 ± 22 |
| Primaquine | >1000 | >1000 | >1000 | >1000 |
Table 2: Comparative In Vitro Efficacy (IC50 in nM) of Standard Antimalarials
| Antimalarial Drug | 3D7 (Chloroquine-Sensitive) | Dd2 (Chloroquine-Resistant) | W2 (Chloroquine-Resistant) |
| Chloroquine (B1663885) | 6.5 - 13[2][3] | 75 - 160[3][4] | 158[2] |
| Quinine | 354[5] | <200[6] | - |
| Mefloquine | 27[5] | - | - |
| Artemisinin (DHA) | 2.0[2] | - | - |
Mechanism of Action of this compound
This compound, like other 8-aminoquinolines, is believed to exert its antimalarial activity against the asexual blood stages of P. falciparum through a dual mechanism: inhibition of hematin (B1673048) polymerization and induction of oxidative stress.
Inhibition of Hematin Polymerization
During its intraerythrocytic development, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. This compound is thought to interfere with this detoxification process by binding to heme and inhibiting the formation of hemozoin. The accumulation of free heme leads to oxidative damage and parasite death.[1][7]
This compound's primary mechanism of action against P. falciparum.
Induction of Oxidative Stress
8-aminoquinolines are also known to generate reactive oxygen species (ROS), leading to oxidative stress within the parasite. This can damage parasite proteins, lipids, and nucleic acids, contributing to its demise.
Induction of oxidative stress by this compound in P. falciparum.
Experimental Protocols
The following are detailed methodologies for commonly used in vitro assays to determine the antiplasmodial activity of compounds like this compound.
SYBR Green I-Based Fluorescence Assay
This assay measures the proliferation of P. falciparum by quantifying the amount of parasite DNA.
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Dilution: Test compounds are serially diluted in 96-well plates.
-
Incubation: Synchronized ring-stage parasites are added to the drug-containing plates and incubated for 72 hours.
-
Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with DNA, and its fluorescence is proportional to the amount of DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of growth inhibition against the drug concentration.
SYBR Green I-based fluorescence assay workflow.
Isotopic Microtest ([³H]-Hypoxanthine Incorporation Assay)
This method assesses parasite growth by measuring the incorporation of a radiolabeled nucleic acid precursor, [³H]-hypoxanthine, into the parasite's DNA and RNA.
-
Parasite Culture and Drug Dilution: Similar to the SYBR Green I assay, parasites are cultured and exposed to serial dilutions of the test drug in 96-well plates.
-
Incubation: The plates are incubated for 24-42 hours.
-
Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 18-24 hours.
-
Harvesting: The contents of the wells are harvested onto glass fiber filters, and the unincorporated radiolabel is washed away.
-
Scintillation Counting: The radioactivity on the filters, which corresponds to the amount of incorporated [³H]-hypoxanthine, is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 values are determined by comparing the counts per minute (CPM) in drug-treated wells to control wells.
Isotopic microtest workflow.
References
- 1. 8-Aminoquinolines active against blood stage Plasmodium falciparum in vitro inhibit hematin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of hemozoin formation in Plasmodium falciparum trophozoite extracts by heme analogs: possible implication in the resistance to malaria conferred by the beta-thalassemia trait - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - In vitro analysis of the antiplasmodial capacity of compounds against P. falciparum Dd2 (chloroquine-resistant) and 3D7 (chloroquine-sensitive). - Public Library of Science - Figshare [plos.figshare.com]
- 4. Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Downstream effects of haemoglobinase inhibition in Plasmodium falciparum-infected erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Quinocide versus primaquine's antimalarial potency
In the landscape of antimalarial therapeutics, the 8-aminoquinoline (B160924) derivatives quinocide and primaquine (B1584692) have historically held a significant position, primarily due to their efficacy against the persistent liver stages of Plasmodium vivax and Plasmodium ovale. This guide provides a detailed comparative analysis of the antimalarial potency of these two compounds, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While both drugs share a common structural backbone and a similar spectrum of activity, subtle differences in their chemical structure are believed to influence their efficacy and toxicity profiles.
Executive Summary
Primaquine has long been the standard of care for the radical cure of relapsing malaria. This compound, a structural isomer of primaquine, has also demonstrated significant antimalarial activity. This guide synthesizes data from comparative studies to evaluate their relative performance. The available evidence, primarily from historical clinical studies, suggests that both compounds are effective in preventing relapses of P. vivax malaria. However, nuances in their dosage, efficacy rates, and side effect profiles warrant a closer examination for future drug development endeavors. A significant limitation in this comparative analysis is the scarcity of recent head-to-head studies and in vitro potency data for this compound, reflecting a shift in research focus towards newer antimalarial agents.
Data Presentation: In Vivo Efficacy
The following tables summarize the available quantitative data from a key comparative study investigating the efficacy of this compound and primaquine in preventing relapses of Chesson strain P. vivax malaria in human volunteers.
Table 1: Comparative Efficacy of this compound and Primaquine in Preventing Relapse of P. vivax Malaria
| Treatment Group | Dosage (base) | Number of Subjects | Number Relapsed | Relapse Rate (%) |
| This compound | 15 mg daily for 14 days | 8 | 1 | 12.5% |
| Primaquine | 15 mg daily for 14 days | 24 | 9 | 37.5% |
Data extracted from Coatney, G. R., & Getz, M. E. (1962). Primaquine and this compound as curative agents against sporozoite-induced Chesson strain vivax malaria. Bulletin of the World Health Organization, 27(2), 290–293.
Experimental Protocols
The methodologies employed in the key comparative study are detailed below to provide context for the presented data.
In Vivo Efficacy Trial in Human Volunteers
Objective: To determine the curative efficacy of this compound and primaquine against sporozoite-induced Chesson strain Plasmodium vivax infection.
Study Population: Healthy adult male volunteers.
Experimental Design:
-
Infection: Volunteers were infected with the Chesson strain of P. vivax through the bites of infected Anopheles mosquitoes.
-
Confirmation of Infection: The development of patent parasitemia was confirmed by microscopic examination of blood smears.
-
Blood-Stage Treatment: Upon confirmation of infection, all subjects received a standard course of a blood schizontocidal agent to eliminate the erythrocytic stages of the parasite.
-
Radical Cure Treatment: Following the initial treatment, subjects were randomized to receive either this compound (15 mg base daily for 14 days) or primaquine (15 mg base daily for 14 days).
-
Follow-up: Subjects were monitored for an extended period for the recurrence of parasitemia, which would indicate a relapse from the liver-stage hypnozoites.
-
Endpoint: The primary endpoint was the relapse rate in each treatment group.
Mandatory Visualization
Experimental Workflow for In Vivo Antimalarial Efficacy Testing
A Comparative Analysis of Quinocide and Chloroquine Efficacy in Malaria Treatment
For Researchers, Scientists, and Drug Development Professionals
This document synthesizes available data on the efficacy of each drug from separate clinical studies and outlines the experimental protocols employed. It is important to note the limitations in directly comparing historical, often qualitative, data for Quinocide with more recent, quantitative data for Chloroquine (B1663885).
Quantitative Efficacy Data
The following tables summarize the available efficacy data for this compound and Chloroquine from various studies.
Table 1: Summary of this compound Efficacy Data for Plasmodium vivax Malaria Relapse Prevention
| Study Description | Regimen | Efficacy Outcome | Side Effects |
| Historical studies (pre-1960s) in the USSR | 10- or 14-day course | As effective as a lengthy course of acriquine with plasmocide for anti-relapse treatment and pre-epidemic prophylaxis.[1][2] | Infrequent and transient; did not typically necessitate treatment cessation.[1][2] |
Note: Specific quantitative cure rates from these historical studies are not available.
Table 2: Summary of Chloroquine Efficacy Data for Uncomplicated Malaria
| Malaria Species | Region | Regimen | Cure Rate (28-day follow-up) | Parasite Clearance |
| P. falciparum | Honduras | 25 mg/kg over 3 days | 100% | Cleared by day 3 in all patients. |
| P. vivax | Ethiopia | 25 mg/kg over 3 days | 97% (95% CI = 93.1–99.4) | 3% parasite carriage on day 3. |
| P. vivax | Ethiopia | 25 mg/kg over 3 days | 98.8% (95% CI: 95.3–100%) | All asexual stages and gametocytes cleared within 48 hours. |
| P. vivax (with primaquine) | Thailand | 1500 mg base over 3 days | 99.1% | Median parasite clearance time of 46 to 59 hours. |
| P. vivax (with primaquine) | Ethiopia | 25 mg/kg over 3 days | 100% (at day 28 and day 42) | Not specified. |
Experimental Protocols
Detailed experimental protocols for the early this compound studies are not extensively documented in available literature. The studies were described as ranging from laboratory and clinical studies of tolerance to small-scale trials of parasiticidal activity and large-scale studies on mass administration.[1][2]
For Chloroquine, modern efficacy studies generally adhere to the standardized protocols developed by the World Health Organization (WHO) for monitoring antimalarial drug efficacy.[3][4][5]
Key Components of a Standard WHO Protocol for Therapeutic Efficacy Studies:
-
Study Design: Typically a one-arm, prospective evaluation of a drug's efficacy in a cohort of patients with uncomplicated malaria.
-
Patient Enrollment: Inclusion criteria often include age, presence of mono-infection with a specific Plasmodium species confirmed by microscopy, fever or history of fever, and informed consent. Exclusion criteria typically cover signs of severe malaria, pregnancy, and recent use of other antimalarial drugs.
-
Drug Administration: The standard dose of chloroquine (25 mg base/kg) is administered over three days, with the first dose being directly observed.
-
Follow-up: Patients are followed for 28 or 42 days, with clinical and parasitological assessments at scheduled intervals (e.g., days 0, 1, 2, 3, 7, 14, 21, 28, and any day of recurrent symptoms).
-
Outcome Measures:
-
Primary: Treatment failure rate at the end of the follow-up period, categorized as early treatment failure, late clinical failure, or late parasitological failure.
-
Secondary: Parasite and fever clearance times.
-
-
Laboratory Analysis: Microscopic examination of blood smears to determine parasite density. PCR analysis is often used to distinguish between recrudescence (true treatment failure) and new infection.
Visualizing Mechanisms and Workflows
Mechanism of Action
The following diagrams illustrate the proposed mechanisms of action for Chloroquine and the general mechanism for 8-aminoquinolines like this compound.
Caption: Chloroquine's Mechanism of Action in the Malaria Parasite.
Caption: this compound's Role in Preventing Malaria Relapse.
Experimental Workflow
The following diagram outlines a generalized workflow for a clinical trial assessing antimalarial drug efficacy, based on WHO guidelines.
Caption: Generalized Workflow for an Antimalarial Efficacy Trial.
References
- 1. Use of this compound in treatment and prophylaxis of vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of this compound in treatment and prophylaxis of vivax malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WHO Template protocol for therapeutic efficacy studies | Infectious Diseases Data Observatory [iddo.org]
- 4. Methods for surveillance of antimalarial drug efficacy [who.int]
- 5. Global Malaria Programme [who.int]
Quinocide Cross-Resistance Profile: A Comparative Guide for Antimalarial Drug Development
This guide provides a comprehensive analysis of the cross-resistance patterns between the 8-aminoquinoline (B160924) antimalarial drug, Quinocide, and other classes of antimalarial agents. As a member of the same chemical class as primaquine (B1584692) and tafenoquine, this compound's efficacy is primarily directed against the latent liver stages (hypnozoites) of Plasmodium vivax and the gametocytes of P. falciparum. Understanding its cross-resistance profile is critical for its potential role in combination therapies and malaria eradication strategies. This document synthesizes available experimental data, details relevant methodologies, and illustrates key pathways and workflows.
Overview of Antimalarial Cross-Resistance
Antimalarial drug resistance is a major obstacle to global malaria control.[1] Cross-resistance occurs when a parasite strain that is resistant to one drug also exhibits resistance to another, often due to shared mechanisms of action or resistance.[2] For instance, resistance to the widely used drug chloroquine (B1663885) (CQ) is often associated with cross-resistance to amodiaquine (B18356) (AQ), as both are structurally related 4-aminoquinolines and can be affected by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[3][4] Conversely, an inverse correlation has been observed between chloroquine and mefloquine (B1676156) sensitivity in some regions.[5] Monitoring these patterns is essential for designing effective combination therapies that can overcome or delay the development of resistance.[6]
Cross-Resistance Profile of 8-Aminoquinolines
Direct and extensive quantitative cross-resistance studies specifically involving this compound are limited in publicly available literature. However, data from other 8-aminoquinolines, particularly primaquine, provide valuable insights into the expected profile for this drug class.
Key findings from studies on 8-aminoquinolines reveal a favorable cross-resistance profile:
-
No Cross-Resistance with Major Schizonticides: Studies have demonstrated a lack of cross-resistance between 8-aminoquinolines and key blood-stage agents like chloroquine and mefloquine.[7] This is a significant advantage, as it suggests that the efficacy of this compound against liver stages and gametocytes would not be compromised by the widespread resistance to chloroquine in P. falciparum or P. vivax.[7][8]
-
Intra-Class Resistance: While cross-resistance with other drug classes is not a major concern, some evidence of cross-resistance exists within the 8-aminoquinoline class itself. A study screening thirteen primaquine analogs found that resistance to primaquine correlated significantly with resistance to two other 8-aminoquinolines, suggesting a shared resistance mechanism for some compounds within this family.[7]
The distinct mechanism of action of 8-aminoquinolines, which involves metabolic activation into reactive intermediates that disrupt parasite mitochondrial function, differs significantly from drugs that target hemoglobin digestion (e.g., chloroquine) or folate synthesis (e.g., pyrimethamine), underpinning their lack of cross-resistance with these agents.[4][9]
Quantitative Data Summary
The following table summarizes representative data on the cross-resistance patterns of 8-aminoquinolines with other antimalarials, based on correlation analyses of in vitro drug sensitivity assays (IC50 values) against various P. falciparum clones.
Table 1: Correlation of In Vitro Sensitivity (IC50 Values) Between 8-Aminoquinolines and Other Antimalarials
| Drug Pair | Parasite Species | Correlation Coefficient (r) | P-value | Cross-Resistance Implication | Reference |
|---|---|---|---|---|---|
| 8-Aminoquinolines vs. Chloroquine | P. falciparum | Not Significant | > 0.05 | None | [7] |
| 8-Aminoquinolines vs. Mefloquine | P. falciparum | Not Significant | > 0.05 | None | [7] |
| Primaquine vs. WR 238605 (Tafenoquine) | P. falciparum | 0.783 | 0.037 | Positive | [7] |
| Primaquine vs. WR 254715 | P. falciparum | 0.811 | 0.027 | Positive | [7] |
| Artemisinin vs. Mefloquine | P. falciparum | 0.604 | < 0.001 | Positive | [2][10] |
| Chloroquine vs. Monodesethylamodiaquine | P. falciparum | N/A (59.3% overlap) | N/A | Positive |[11][12] |
Note: The data for 8-aminoquinolines are derived from a study involving 13 analogs, providing a class-wide assessment.
Experimental Protocols for Cross-Resistance Assessment
Determining the cross-resistance profile of this compound involves assessing its in vitro activity against parasite strains with known resistance to other antimalarials. The half-maximal inhibitory concentration (IC50) is the standard metric used.[13]
Protocol: In Vitro IC50 Determination using SYBR Green I Assay
This protocol outlines a common method for assessing the efficacy of antimalarial compounds against the asexual blood stages of P. falciparum.
1. Parasite Culture:
-
Maintain continuous in vitro cultures of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, K1) P. falciparum strains.[14]
-
Culture parasites in human O+ erythrocytes at 2-4% hematocrit in RPMI 1640 medium supplemented with human serum or Albumax I, L-glutamine, HEPES, and hypoxanthine.[14]
-
Incubate at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).[14]
-
Synchronize cultures to the ring stage using methods like sorbitol lysis.
2. Drug Plate Preparation:
-
Prepare serial dilutions of this compound and comparator drugs (e.g., chloroquine, primaquine, mefloquine) in a 96-well microtiter plate.
-
Concentrations should span a range expected to produce 0% to 100% inhibition.
-
Include drug-free wells (negative control) and wells with uninfected erythrocytes (background control).
3. Drug Exposure:
-
Add the synchronized, ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well of the drug-prepared plate.
-
Incubate the plates for 72 hours under the standard culture conditions.[14]
4. Growth Inhibition Measurement (SYBR Green I):
-
After incubation, freeze the plate at -80°C to lyse the erythrocytes.
-
Prepare a lysis buffer containing SYBR Green I DNA dye.
-
Add the lysis buffer to each well and incubate in the dark for 1-2 hours.
-
Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
5. Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data by expressing fluorescence in drug-treated wells as a percentage of the drug-free control.
-
Plot the percentage of growth inhibition against the log of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[14]
6. Cross-Resistance Analysis:
-
Compare the IC50 values of this compound against drug-sensitive and drug-resistant parasite strains. A significant increase in the IC50 value against a resistant strain indicates cross-resistance.
-
Perform correlation analysis on the IC50 values of this compound and other drugs across a panel of parasite isolates. A significant positive correlation suggests cross-resistance.[15]
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz provide clear visual representations of complex processes.
Caption: Workflow for in vitro cross-resistance testing using the SYBR Green I assay.
Caption: Proposed mechanism of action for 8-aminoquinolines like this compound.
References
- 1. Malaria chemotherapy: resistance to quinoline containing drugs in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo-in vitro model for the assessment of clinically relevant antimalarial cross-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimalarial drug resistance: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimalarial Drugs and Drug Resistance - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Resistance in the Malaria-Endemic World | Malaria | CDC [cdc.gov]
- 9. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro assessment of drug resistance in Plasmodium falciparum in five States of India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] In vitro assessment of drug resistance in Plasmodium falciparum in five States of India | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]
Validating the Mechanism of Action of Quinocide: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of genetic approaches to validate the mechanism of action of the 8-aminoquinoline (B160924) antimalarial drug, Quinocide. Due to the limited specific research on this compound, this guide draws parallels with the more extensively studied 8-aminoquinolines, primaquine (B1584692) and tafenoquine, and employs experimental data from the validation of other antimalarial drug targets as illustrative examples.
The proposed mechanism of action for 8-aminoquinolines, including this compound, is complex and not fully elucidated. It is believed to involve a multi-step process initiated by host metabolism. The parent compound is metabolized by host liver enzymes, primarily cytochrome P450 2D6 (CYP2D6), into reactive metabolites.[1][2][3] These metabolites are then thought to generate reactive oxygen species (ROS) within the parasite, leading to oxidative stress, damage to cellular components, and ultimately, parasite death.[3][4] A definitive molecular target within the Plasmodium parasite has not yet been identified.[1]
Genetic validation of this proposed mechanism is multifaceted. It involves investigating host genetic factors that influence drug metabolism and parasite genetic factors that may confer resistance. Modern genetic engineering tools, such as CRISPR-Cas9, offer powerful methods for probing potential parasite-specific components of the drug's mechanism of action.[5][6][7]
Comparative Analysis of Genetic Validation Data
The following table summarizes hypothetical quantitative data from genetic validation studies aimed at understanding the mechanism of action of this compound, compared with a known antimalarial, Atovaquone, which has a well-defined target (cytochrome b). This data is illustrative and based on typical outcomes from such experiments.
| Genetic Modification | Target Gene/Pathway | Parasite Stage | Metric | This compound (Hypothetical EC50) | Atovaquone (Illustrative EC50) | Fold Change in EC50 | Reference |
| Wild-Type (WT) | - | Asexual Blood Stage | EC50 (nM) | 100 | 1.5 | - | - |
| Knockout of Putative Target 1 (e.g., a redox-related enzyme) | PfRedox1 | Asexual Blood Stage | EC50 (nM) | 500 | 1.6 | 5 | [5] |
| Overexpression of Putative Target 1 | PfRedox1 | Asexual Blood Stage | EC50 (nM) | 20 | 1.4 | 0.2 | [5] |
| Wild-Type (WT) | Cytochrome b (cytb) | Asexual Blood Stage | EC50 (nM) | 102 | 1.5 | - | [8] |
| Y268S Mutation in cytb | Cytochrome b (cytb) | Asexual Blood Stage | EC50 (nM) | 110 | >5000 | >3333 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key genetic experiments used in validating antimalarial drug mechanisms of action.
CRISPR-Cas9-Mediated Gene Knockout of a Putative Target in P. falciparum
This protocol describes the targeted disruption of a gene hypothesized to be involved in the mechanism of action of this compound.
Objective: To assess the essentiality of a target gene and its role in this compound's efficacy.
Methodology:
-
Vector Construction:
-
A two-plasmid system is typically used.[9]
-
pBF-gC plasmid: Contains the guide RNA (gRNA) expression cassette targeting the gene of interest. The gRNA sequence is designed to be specific to the target gene to minimize off-target effects.
-
pD_Host-hdhfr plasmid: Contains the Cas9 nuclease expression cassette and a donor DNA template for homology-directed repair. The donor template consists of 5' and 3' homology arms flanking a selectable marker (e.g., human dihydrofolate reductase, hdhfr), which confers resistance to drugs like WR99210. The homology arms correspond to the sequences upstream and downstream of the target gene locus.
-
-
Transfection of P. falciparum :
-
Ring-stage parasites of a suitable strain (e.g., 3D7) are electroporated with the two plasmids.
-
-
Selection of Transfectants:
-
Transfected parasites are cultured in the presence of the selection drug (e.g., WR99210) to select for parasites that have successfully integrated the donor DNA.
-
-
Genotypic Validation:
-
Genomic DNA is extracted from the selected parasite population.
-
PCR analysis is performed using primers specific for the wild-type and the modified locus to confirm successful gene knockout.
-
Sanger sequencing of the PCR products is used to verify the correct integration of the donor template.
-
-
Phenotypic Analysis:
-
The growth rate of the knockout parasite line is compared to the wild-type line to assess the essentiality of the gene.
-
Drug susceptibility assays are performed to determine the EC50 of this compound for the knockout and wild-type parasites. A significant shift in EC50 would indicate that the targeted gene is involved in the drug's mechanism of action.
-
Genome-Wide Association Study (GWAS) to Identify Resistance Loci
This protocol outlines a method to identify genetic loci associated with this compound resistance in P. falciparum.
Objective: To identify genes and mutations that contribute to this compound resistance, thereby providing insights into its mechanism of action.
Methodology:
-
Sample Collection:
-
Collect a large number of P. falciparum clinical isolates from regions with varying levels of this compound efficacy.
-
-
Phenotyping:
-
Determine the in vitro susceptibility (EC50) of each isolate to this compound using a standardized assay (e.g., SYBR Green I-based fluorescence assay).
-
-
Genotyping:
-
Extract genomic DNA from each isolate.
-
Perform whole-genome sequencing to identify single nucleotide polymorphisms (SNPs) and other genetic variations.
-
-
Association Analysis:
-
Candidate Gene Identification and Validation:
-
Prioritize genes within the identified QTLs for further investigation based on their function.
-
Validate the role of candidate genes in resistance using reverse genetics, such as CRISPR-Cas9-mediated allele exchange, to introduce the identified mutations into a sensitive parasite background and then re-evaluating the drug susceptibility.[12]
-
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its genetic validation.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for genetic validation.
References
- 1. Tafenoquine: A Step toward Malaria Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Genetic Variation of G6PD and CYP2D6: Clinical Implications on the Use of Primaquine for Elimination of Plasmodium vivax [frontiersin.org]
- 3. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 4. What is the mechanism of Tafenoquine Succinate? [synapse.patsnap.com]
- 5. CRISPR-Cas9 based validation of potential antimalarial targets - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. CRISPR/Cas9 Editing of the Plasmodium falciparum Genome | Springer Nature Experiments [experiments.springernature.com]
- 8. How can we identify parasite genes that underlie antimalarial drug resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mesamalaria.org [mesamalaria.org]
- 10. Genomic and Genetic Approaches to Studying Antimalarial Drug Resistance and Plasmodium Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in understanding the genetic basis of antimalarial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chloroquine resistance evolution in Plasmodium falciparum is mediated by the putative amino acid transporter AAT1 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative cytotoxicity of Quinocide and its derivatives on human cell lines
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Cytotoxicity of 8-Aminoquinoline (B160924) Derivatives
The cytotoxic effects of various 8-aminoquinoline glycoconjugates were evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cells, was determined for each derivative against two human cancer cell lines, HCT 116 (colorectal carcinoma) and MCF-7 (breast adenocarcinoma), and one normal human dermal fibroblast cell line (NHDF-Neo).
| Compound ID | Linker to Sugar Moiety | Target Cell Line | IC50 (µM) ± SD |
| 17 | 1,2,3-triazole | HCT 116 | 116.4 ± 5.9 |
| MCF-7 | 78.1 ± 9.3 | ||
| NHDF-Neo | > 800 | ||
| 18 | 1,2,3-triazole | HCT 116 | 149.6 ± 1.8 |
| MCF-7 | > 800 | ||
| NHDF-Neo | > 800 | ||
| 19 | 1,2,3-triazole with ethyl linker | HCT 116 | 687.8 ± 35.7 |
| MCF-7 | 116.4 ± 2.7 | ||
| NHDF-Neo | > 800 | ||
| 20 | 1,2,3-triazole with ethyl linker | HCT 116 | 329.2 ± 5.4 |
| MCF-7 | 149.6 ± 1.8 | ||
| NHDF-Neo | > 800 |
Experimental Protocols
The following methodology was employed to determine the in vitro cytotoxicity of the 8-aminoquinoline derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Seeding: Human cancer cell lines (HCT 116 and MCF-7) and normal fibroblasts (NHDF-Neo) were seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. The cells were allowed to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: After 24 hours, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (8-aminoquinoline derivatives). The cells were then incubated for another 72 hours under the same conditions.
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT was then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Experimental Workflow
A comparative study of the gametocytocidal activity of Quinocide and primaquine
A Guide for Researchers, Scientists, and Drug Development Professionals
In the global effort to eradicate malaria, targeting the transmissible sexual stages of the Plasmodium parasite, known as gametocytes, is a critical strategy. Among the limited arsenal (B13267) of drugs with gametocytocidal activity, the 8-aminoquinoline (B160924) compounds have historically played a pivotal role. This guide provides a comparative overview of two such compounds: the well-established primaquine (B1584692) and the lesser-known quinocide. While both are recognized for their activity against the latent liver stages of Plasmodium vivax, their efficacy in eliminating mature gametocytes of Plasmodium falciparum is crucial for interrupting malaria transmission.
This comparison synthesizes available data on their performance, supported by experimental findings where available. It is important to note that while extensive research exists for primaquine, quantitative data on the specific gametocytocidal activity of this compound is sparse in publicly accessible literature. Therefore, some aspects of this comparison are based on the known properties of the 8-aminoquinoline class, to which both drugs belong.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative and qualitative data for this compound and Primaquine, focusing on their gametocytocidal properties.
Table 1: In Vitro Gametocytocidal Activity against Plasmodium falciparum
| Parameter | This compound | Primaquine |
| IC50 (Stage IV/V Gametocytes) | No specific data available. As an 8-aminoquinoline, it is presumed to have activity, but quantitative values are not reported in recent literature. | 18.9 µM (on Stage IV gametocytes)[1] |
| Mechanism of Action | Presumed to be similar to other 8-aminoquinolines, likely involving the generation of reactive oxygen species that damage parasite mitochondria. | The precise mechanism is not fully elucidated but is thought to involve disruption of mitochondrial function through oxidative stress.[1] |
| Observed Effects | Described as effective for anti-relapse therapy in P. vivax, suggesting activity against parasite stages other than asexual blood forms. Specific effects on gametocyte morphology or viability are not detailed in available literature. | Induces morphological changes in gametocytes, though some in vitro studies report a lack of significant direct morphological effect at certain concentrations.[2] Its metabolites are considered crucial for its in vivo activity. |
Table 2: Clinical Efficacy in Gametocyte Clearance
| Parameter | This compound | Primaquine |
| Gametocyte Clearance Rate | No specific clinical trial data on gametocyte clearance for P. falciparum is readily available. Historical use focused on P. vivax relapse prevention. | A single dose of 0.25 mg/kg added to ACTs is recommended by the WHO for reducing P. falciparum transmission.[1] Clinical studies demonstrate a significant reduction in gametocyte carriage and infectivity to mosquitoes.[3][4][5][6] |
| Transmission Blocking | Presumed to have transmission-blocking potential due to its classification as an 8-aminoquinoline. | Proven to be an effective transmission-blocking agent by reducing the number of circulating gametocytes and rendering them non-infectious to mosquitoes.[6][7] |
| Dosage for Gametocytocidal Effect | Not established for P. falciparum. | A single low dose of 0.25 mg/kg is the current WHO recommendation.[7][8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used to assess the gametocytocidal activity of antimalarial compounds.
In Vitro Gametocytocidal Assay (Flow Cytometry-Based)
This method is utilized to determine the 50% inhibitory concentration (IC50) of a drug against mature gametocytes.
-
Parasite Culture: P. falciparum gametocyte-producing strains (e.g., 3D7α-tubII/GFP) are cultured in vitro to produce mature stage IV/V gametocytes.[1]
-
Drug Preparation: The test compounds (e.g., Primaquine) are serially diluted to a range of concentrations.
-
Drug Exposure: Mature gametocytes are incubated with the different drug concentrations for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Gametocyte viability is assessed using flow cytometry to quantify the percentage of viable (fluorescent) gametocytes in treated versus untreated control wells.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[1]
Mosquito Membrane Feeding Assay (Transmission-Blocking Assay)
This assay directly measures the ability of a compound to prevent the transmission of parasites from a blood meal to mosquitoes.
-
Gametocyte Culture: Mature P. falciparum gametocytes are cultured in vitro.
-
Drug Treatment: The gametocyte culture is treated with the test compound at a specific concentration for a defined period.
-
Membrane Feeding: The treated gametocyte culture is mixed with fresh red blood cells and human serum and fed to anopheline mosquitoes through a membrane feeding apparatus.
-
Oocyst Counting: After a period of incubation (typically 7-10 days), the mosquito midguts are dissected, and the number of oocysts (the parasite stage following fertilization) is counted under a microscope.
-
Data Analysis: The transmission-blocking activity is determined by comparing the number of oocysts in mosquitoes fed with treated gametocytes to those fed with untreated gametocytes.
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.
Caption: Workflow for determining the in vitro gametocytocidal IC50.
Caption: Workflow of the mosquito membrane feeding assay.
References
- 1. In Vitro Activities of Primaquine-Schizonticide Combinations on Asexual Blood Stages and Gametocytes of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Primaquine Clears Submicroscopic Plasmodium falciparum Gametocytes that Persist after Treatment with Sulphadoxine-Pyrimethamine and Artesunate | PLOS One [journals.plos.org]
- 4. Primaquine Clears Submicroscopic Plasmodium falciparum Gametocytes that Persist after Treatment with Sulphadoxine-Pyrimethamine and Artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of primaquine on gametocyte development and clearance in the treatment of uncomplicated falciparum malaria with dihydroartemisinin-piperaquine in South sumatra, Western indonesia: an open-label, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic Modeling of Primaquine Pharmacokinetics, Gametocytocidal Activity, and Mosquito Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.who.int [cdn.who.int]
- 8. mesamalaria.org [mesamalaria.org]
Tafenoquine vs. Quinocide: A Comparative Review of Efficacy and Safety in the Radical Cure of Plasmodium vivax Malaria
A Tale of Two 8-Aminoquinolines: While both tafenoquine (B11912) and quinocide belong to the same 8-aminoquinoline (B160924) class of antimalarial drugs, crucial for eliminating the dormant liver stages of Plasmodium vivax and preventing relapse, they are products of distinctly different eras of drug development. Tafenoquine, a recently approved single-dose therapy, has undergone extensive modern clinical trials, providing a robust evidence base for its efficacy and safety. In contrast, this compound, a compound developed in the mid-20th century, is primarily supported by historical data from Soviet-era research, which, while indicating its utility, lacks the rigorous detail and direct comparative analysis with contemporary treatments.
This guide provides a comprehensive comparison of tafenoquine and this compound, focusing on their efficacy in preventing malaria relapse and their associated safety profiles. The information is intended for researchers, scientists, and drug development professionals, presenting available quantitative data in structured tables, outlining experimental methodologies for key studies, and visualizing complex information through diagrams.
Efficacy in Preventing P. vivax Relapse
Tafenoquine has been rigorously evaluated in multiple Phase II and Phase III clinical trials for the radical cure of P. vivax malaria. A key advantage of tafenoquine is its long half-life, allowing for a single-dose treatment regimen, which is a significant improvement over the standard 14-day course of primaquine (B1584692), another 8-aminoquinoline.[1] This single-dose administration is expected to improve patient adherence.[1]
The DETECTIVE and GATHER studies are pivotal Phase III trials that assessed the efficacy and safety of a single 300mg dose of tafenoquine.[2] In the DETECTIVE study, a significantly greater proportion of patients receiving tafenoquine remained relapse-free over a six-month period compared to those who received a placebo (62.4% vs. 27.7%).[2] The efficacy of tafenoquine was found to be comparable to a 14-day course of primaquine in a controlled clinical setting.[2][3]
| Feature | Tafenoquine | This compound |
| Dosage Regimen | Single 300mg dose | 10- or 14-day course |
| Relapse-Free Efficacy (6 months) | 62.4% (vs. 27.7% for placebo)[2] | Data from modern controlled trials unavailable. Historical data suggests effectiveness.[4] |
| Comparator in Key Trials | Placebo and Primaquine[2] | Acriquine with plasmocide (historical)[4] |
Safety and Tolerability Profile
The primary safety concern for both tafenoquine and this compound, as with all 8-aminoquinolines, is the risk of drug-induced hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[1][5] G6PD deficiency is a common genetic condition, and testing for this enzyme deficiency is mandatory before administering tafenoquine.[5]
In clinical trials, adverse events with tafenoquine were generally consistent with its known safety profile.[2] Mild, asymptomatic declines in hemoglobin were observed more frequently in patients taking tafenoquine, but these were self-recovering.[2] The frequency of adverse events for tafenoquine was reported to be 72%, with serious adverse events at 4%.[2]
For this compound, historical reports describe side effects as infrequent and transient, not typically requiring cessation of treatment.[4] However, detailed quantitative data on the incidence and types of adverse events from these older studies are limited.
| Safety Parameter | Tafenoquine | This compound |
| Primary Safety Concern | Hemolytic anemia in G6PD-deficient individuals[1] | Hemolytic anemia in G6PD-deficient individuals (as an 8-aminoquinoline) |
| G6PD Testing Requirement | Mandatory before prescription[5] | Not explicitly documented in available historical literature, but a known risk for the drug class. |
| Reported Adverse Events | Dizziness, decreased hemoglobin[3] | Infrequent and transient side-effects reported in historical literature[4] |
| Frequency of Adverse Events | 72% (in a Phase III trial)[2] | Quantitative data from modern trials unavailable. |
| Frequency of Serious Adverse Events | 4% (in a Phase III trial)[2] | Quantitative data from modern trials unavailable. |
Experimental Protocols
Tafenoquine: DETECTIVE Phase III Study
The Dose and Efficacy Trial Evaluating Chloroquine (B1663885) and Tafenoquine In Vivax Elimination (DETECTIVE) was a double-blind, double-dummy, placebo-controlled Phase III study.
-
Participants: 522 patients with confirmed P. vivax malaria.
-
Intervention: Patients were randomized to one of three arms:
-
A single 300mg dose of tafenoquine.
-
A 14-day course of 15mg primaquine.
-
A placebo.
-
-
Concomitant Medication: All patients received a 3-day course of chloroquine to treat the acute blood-stage infection.
-
Primary Endpoint: The proportion of patients who remained relapse-free over a 6-month follow-up period.[2]
This compound: Historical Studies
Detailed protocols for the historical studies on this compound are not available in the same standardized format as modern clinical trials. The research, primarily conducted in the USSR, involved laboratory and clinical studies on drug tolerance, small-scale trials on parasiticidal activity, and larger-scale studies on the effectiveness of mass administration for prophylaxis and treatment.[4] The comparator drugs in these studies included acriquine with plasmocide.[4]
Mechanism of Action and Signaling Pathways
The precise mechanism of action for 8-aminoquinolines, including tafenoquine and this compound, is not fully understood.[1] It is believed that these drugs do not directly kill the malaria parasite but are metabolized in the liver to produce reactive oxygen species that induce oxidative stress, leading to the death of the dormant hypnozoites.[1]
Figure 1. Proposed mechanism of action for 8-aminoquinolines.
Experimental Workflow: Tafenoquine Phase III Trial
The workflow for a typical Phase III clinical trial for tafenoquine involved several key stages, from patient screening to long-term follow-up, to ensure both safety and efficacy were rigorously assessed.
Figure 2. Generalized workflow for Tafenoquine Phase III clinical trials.
Logical Comparison of Key Attributes
A direct comparison highlights the significant differences in the evidence base and clinical application of tafenoquine and this compound.
Figure 3. Key attributes of Tafenoquine versus this compound.
Conclusion
Tafenoquine represents a significant advancement in the radical cure of P. vivax malaria, primarily due to its single-dose regimen and the extensive body of evidence from well-controlled clinical trials supporting its efficacy and characterizing its safety profile. The mandatory G6PD screening prior to its use is a critical step in mitigating the risk of hemolytic anemia.
This compound, while historically significant and reportedly effective, lacks the robust, modern clinical data necessary for a direct, evidence-based comparison with tafenoquine. The available information is largely qualitative and derived from studies conducted several decades ago. For researchers and drug development professionals, the case of tafenoquine versus this compound underscores the evolution of clinical trial methodology and the importance of rigorous, contemporary data in establishing the comparative efficacy and safety of pharmaceutical interventions. Further research on this compound, including modern clinical trials, would be necessary to accurately determine its place in the current landscape of antimalarial therapies.
References
- 1. Use of this compound in treatment and prophylaxis of vivax malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of this compound in treatment and prophylaxis of vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of this compound in treatment and prophylaxis of vivax malaria | PVIVAX [vivaxmalaria.org]
- 4. Quantifying Plasmodium vivax radical cure efficacy: a modelling study integrating clinical trial data and transmission dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluating the Therapeutic Window of 8-Aminoquinolines in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective and safe antimalarial drugs is a cornerstone of global efforts to combat malaria. The 8-aminoquinoline (B160924) class of compounds, which includes the established drug primaquine (B1584692) and the more recently approved tafenoquine (B11912), are critical for their ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, preventing relapse. Quinocide, another 8-aminoquinoline, has been studied historically but has less publicly available preclinical data to definitively characterize its therapeutic window in modern standardized models. This guide provides a comparative overview of the preclinical therapeutic window of these 8-aminoquinolines, focusing on their efficacy and toxicity profiles, supported by experimental data and detailed methodologies.
Comparative Preclinical Data
The therapeutic window of a drug is the range between the dose required for a therapeutic effect and the dose that causes toxicity. In preclinical antimalarial drug discovery, this is often assessed by comparing the effective dose (ED) required to reduce parasitemia with the maximum tolerated dose (MTD) or the lethal dose (LD50) in animal models. The mouse model using Plasmodium berghei is a commonly used system for initial in vivo efficacy testing.
| Drug | Animal Model | Efficacy Metric | Efficacy Value (mg/kg) | Toxicity Metric | Toxicity Value (mg/kg) | Therapeutic Index (Approx.) |
| Primaquine | Mouse (P. berghei) | ED50 (suppressive) | ~1.25 - 2.85[1] | MTD (single dose) | >100[2] | >35 - 80 |
| Tafenoquine | Mouse (P. berghei) | ED90 (suppressive) | ~1.7[3][4] | MTD (repeat dose) | Not clearly established in public literature | Not calculable from available data |
Note: The therapeutic index is a calculated ratio of the toxic dose to the therapeutic dose. A higher therapeutic index is preferable. The values presented are aggregated from various sources and may not be from directly comparable studies.
Experimental Protocols
Standardized protocols are crucial for the reliable evaluation of a drug's therapeutic window. Below are methodologies for key experiments.
In Vivo Efficacy Assessment: The 4-Day Suppressive Test (Peter's Test)
This is a standard preclinical assay to evaluate the in vivo antimalarial activity of a compound against the erythrocytic stages of Plasmodium.
Animal Model: Swiss albino mice or other suitable strains.
Parasite: Plasmodium berghei (chloroquine-sensitive or resistant strains).
Procedure:
-
Infection: Mice are inoculated intravenously or intraperitoneally with P. berghei-infected red blood cells.
-
Treatment: The test compound is administered orally or via another relevant route to groups of infected mice, typically starting a few hours after infection and continuing daily for four days. A vehicle control group and a positive control group (e.g., treated with chloroquine) are included.
-
Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Efficacy Calculation: The average parasitemia of the treated group is compared to the vehicle control group to calculate the percentage of parasite suppression. The 50% and 90% effective doses (ED50 and ED90) are then determined from the dose-response curve.
Preclinical Toxicity Assessment: Maximum Tolerated Dose (MTD) Determination
The MTD is the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity.
Animal Model: Mice or rats.
Procedure:
-
Dose Escalation: The test compound is administered to small groups of animals at escalating doses.
-
Observation: Animals are closely monitored for a defined period (e.g., 7-14 days) for signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Endpoint: The MTD is defined as the highest dose at which no significant signs of toxicity or mortality are observed.
Hemolytic Toxicity Assessment in a G6PD-Deficient Mouse Model
A critical toxicity associated with 8-aminoquinolines is drug-induced hemolysis in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.
Animal Model: Humanized mouse model with engrafted G6PD-deficient human red blood cells.
Procedure:
-
Engraftment: Immunodeficient mice (e.g., NOD-SCID) are transfused with human red blood cells from G6PD-deficient donors.
-
Drug Administration: The test compound is administered to the engrafted mice.
-
Monitoring Hemolysis: The survival of the human red blood cells is monitored over time using flow cytometry. A significant reduction in the population of G6PD-deficient red blood cells indicates hemolytic potential.
Visualizations
Experimental Workflow for Therapeutic Window Evaluation
Caption: Workflow for preclinical evaluation of the therapeutic window of antimalarial drugs.
Signaling Pathway of 8-Aminoquinoline-Induced Hemolysis in G6PD Deficiency
Caption: Mechanism of hemolytic toxicity of 8-aminoquinolines in G6PD-deficient individuals.
References
Benchmarking Quinocide's Performance Against Novel Antimalarial Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates a continuous pipeline of novel antimalarial agents with diverse mechanisms of action. This guide provides an objective comparison of the 8-aminoquinoline (B160924) compound, quinocide, against three novel antimalarial candidates: ganaplacide, artefenomel (B605594), and DSM265. The performance of these compounds is benchmarked based on available preclinical and clinical data, offering a framework for evaluating their potential roles in future malaria treatment and eradication strategies. Due to the limited availability of recent, direct quantitative data for this compound, data for the closely related and more extensively studied 8-aminoquinoline, primaquine (B1584692), is used as a proxy for in vitro and in vivo efficacy comparisons.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo efficacy of this compound (represented by primaquine) and the novel antimalarial compounds.
Table 1: In Vitro Activity against Plasmodium falciparum Strains
| Compound | IC50 (nM) vs. Drug-Sensitive (3D7/D6) | IC50 (nM) vs. Multidrug-Resistant (Dd2/W2) | Primary Target/Mechanism |
| This compound (as Primaquine) | ~7,740 nM (vs. 3D7)[1] | Weakly active in µM range[1] | Mitochondrial function (via reactive oxygen species) |
| Ganaplacide (KAF156) | 6 - 17.4 nM | 6 - 17.4 nM | Putative effect on parasite's internal protein secretory pathway |
| Artefenomel (OZ439) | ~1.5 - 3.0 nM | ~2.1 - 3.0 nM | Heme alkylation and induction of proteostatic stress |
| DSM265 | 1 - 4 nM[2] | 1 - 4 nM[2] | Dihydroorotate (B8406146) dehydrogenase (DHODH) |
Table 2: In Vivo Efficacy in Murine Malaria Models (P. berghei)
| Compound | ED90 (mg/kg) | Parasite Reduction Ratio (PRR) / Clearance Rate | Key In Vivo Model Findings |
| This compound (as Primaquine) | Data not readily available | Causal prophylactic and blood schizontocidal efficacy demonstrated[3] | S-primaquine shows better efficacy than R-primaquine[3] |
| Ganaplacide (KAF156) | Data not readily available | Rapid parasite clearance demonstrated in clinical trials[4] | High cure rates (97.4-99.2%) in Phase III trials (in combination with lumefantrine)[4] |
| Artefenomel (OZ439) | Data not readily available | Parasite clearance half-life of ~3.6-5.6 hours in humans[5][6] | Rapid initial parasite clearance, but recrudescence observed in monotherapy[6] |
| DSM265 | 3 mg/kg/day (twice daily)[7] | Parasite clearance half-life of ~9.4 hours in a human challenge study[8] | Efficacious against both blood and liver stages of P. falciparum[9] |
Table 3: Clinical Safety and Tolerability Profile
| Compound | Common Adverse Events | Key Safety Findings |
| This compound (as Primaquine) | Gastrointestinal discomfort, nausea, headache[9][10] | Risk of acute hemolytic anemia in individuals with G6PD deficiency[10] |
| Ganaplacide (KAF156) | Headache, and other events consistent with malaria symptoms[11][12] | Generally well-tolerated in combination with lumefantrine (B1675429); no major safety concerns identified in Phase II/III trials[11][12][13] |
| Artefenomel (OZ439) | Asymptomatic increase in plasma creatine (B1669601) phosphokinase, vomiting[5][14] | Generally well-tolerated in doses up to 1600 mg; no serious drug-related adverse effects reported in Phase II trials[5][15] |
| DSM265 | Headache, pyrexia (fever) - common symptoms of malaria[7][9] | Well-tolerated in single doses up to 1200 mg; no drug-related serious or severe adverse events reported in Phase 1 studies[9][16] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
In Vitro Susceptibility Testing: SYBR Green I-Based Fluorescence Assay
This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
-
Parasite Culture: Asynchronous or synchronized ring-stage P. falciparum parasites are cultured in human erythrocytes at a specified parasitemia and hematocrit.
-
Drug Dilution: The test compounds are serially diluted in 96-well microtiter plates.
-
Incubation: The parasite culture is added to the wells containing the drug dilutions and incubated for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well.[17][18] The plate is incubated in the dark to allow for cell lysis and staining of the parasite DNA.[17]
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[17]
-
IC50 Calculation: The fluorescence readings are plotted against the drug concentration, and the data is fitted to a sigmoidal dose-response curve to calculate the IC50 value.
In Vivo Efficacy Testing: Murine Malaria 4-Day Suppressive Test (Peter's Test)
This is a standard method to evaluate the in vivo efficacy of antimalarial compounds using a rodent malaria model.
-
Infection: Mice (e.g., Swiss albino or ICR) are infected intraperitoneally or intravenously with a specified number of Plasmodium berghei-parasitized red blood cells.[19][20][21]
-
Drug Administration: The test compound is administered to groups of infected mice, typically orally or subcutaneously, starting a few hours after infection and continuing for four consecutive days (Day 0 to Day 3).[19][21] A vehicle control group and a positive control group (treated with a known antimalarial like chloroquine) are included.
-
Parasitemia Monitoring: On Day 4, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopic examination.
-
Efficacy Calculation: The average parasitemia of the treated groups is compared to the vehicle control group. The percent suppression of parasitemia is calculated. The effective dose that suppresses parasitemia by 50% (ED50) and 90% (ED90) can be determined by testing a range of drug doses and using regression analysis.[22]
Mechanisms of Action and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways and a generalized workflow for antimalarial drug screening.
References
- 1. Primaquine and Chloroquine Fumardiamides as Promising Antiplasmodial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics and tissue distribution of primaquine enantiomers in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacally.com [pharmacally.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. A Randomized Trial Evaluating the Prophylactic Activity of DSM265 Against Preerythrocytic Plasmodium falciparum Infection During Controlled Human Malarial Infection by Mosquito Bites and Direct Venous Inoculation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, tolerability, pharmacokinetics, and activity of the novel long-acting antimalarial DSM265: a two-part first-in-human phase 1a/1b randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety, tolerability, pharmacokinetics, and activity of the novel long-acting antimalarial DSM265: a two-part first-in-human phase 1a/1b randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety of age-dosed, single low-dose primaquine in children with glucose-6-phosphate dehydrogenase deficiency who are infected with Plasmodium falciparum in Uganda and the Democratic Republic of the Congo: a randomised, double-blind, placebo-controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ganaplacide (KAF156) plus lumefantrine solid dispersion formulation combination for uncomplicated Plasmodium falciparum malaria: an open-label, multicentre, parallel-group, randomised, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. severemalaria.org [severemalaria.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Randomized, open-label, phase 2a study to evaluate the contribution of artefenomel to the clinical and parasiticidal activity of artefenomel plus ferroquine in African patients with uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iddo.org [iddo.org]
- 18. An improved SYBR Green-1-based fluorescence method for the routine monitoring of Plasmodium falciparum resistance to anti-malarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mmv.org [mmv.org]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to Quinocide Disposal
For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical reagents like quinocide are paramount to ensuring laboratory safety and environmental responsibility. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandated, treating it as hazardous waste. This guidance is based on the known hazards of its structural analogs, quinoline (B57606) derivatives, which are recognized for their toxicity and potential carcinogenicity.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
| Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves. | To prevent dermal absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and aerosols. |
| Lab Coat | Full-length, chemically resistant laboratory coat. | To protect skin and clothing from contamination. |
Step-by-Step Disposal Protocol
The proper segregation and collection of chemical waste are critical to prevent hazardous reactions and ensure compliant disposal.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1][2]
-
Solid Waste: Collect any solid this compound waste in a clearly labeled, sealable container made of a compatible material. The container should be marked as "Hazardous Waste" with the full chemical name "this compound".[1]
-
Liquid Waste: this compound solutions should be collected in a dedicated, leak-proof, and sealable container compatible with the solvent used. Label the container as "Hazardous Waste" and list all components of the solution with their approximate percentages.[1] Under no circumstances should this compound be disposed of down the drain.[1][2]
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing paper contaminated with this compound should be collected in a separate, sealed bag or container clearly labeled as "Hazardous Waste: this compound Contaminated Debris".[1]
Step 2: Storage of Hazardous Waste
Store all collected hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.[1] Secondary containment, such as a larger, chemically resistant bin, is highly recommended to contain any potential leaks.[1]
Step 3: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[1][2] Incineration at a licensed facility is often the preferred method for destroying pharmaceutical waste.[3]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Quinocide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety protocols and logistical guidance for the handling of Quinocide, a crucial compound in various research and development endeavors. Adherence to these procedures is mandatory to ensure the safety of all personnel and the integrity of experimental outcomes. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Summary and Personal Protective Equipment (PPE)
This compound presents several health hazards that necessitate the stringent use of personal protective equipment. The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and/or a full-face shield. | Protects against splashes and dust, preventing serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat, apron, or coveralls. | Prevents skin contact, which can cause irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations generating dust or aerosols. | Minimizes the risk of respiratory tract irritation.[1] |
Operational Plan: Safe Handling and Use
A systematic approach to handling this compound is critical to minimize exposure and prevent contamination.
Step-by-Step Handling Procedure
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to control emissions at the source.
-
Ventilation: Ensure adequate local exhaust ventilation to keep airborne concentrations below exposure limits.[1]
-
Avoid Dust Generation: Handle the chemical carefully to prevent the formation of dust and aerosols.[1]
-
Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.
Emergency Response Plan
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Spill and Leak Procedures
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don appropriate personal protective equipment, including respiratory protection, before entering the spill area.
-
Contain Spill: Use an inert absorbent material to contain the spill. Avoid generating dust.
-
Clean Up: Carefully scoop or sweep the material into a suitable, closed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination agent.
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to protect the environment and comply with regulations.
Waste Management Protocol
-
Waste Segregation: Collect all this compound waste, including contaminated labware and PPE, in a dedicated, clearly labeled, and sealed container.
-
Labeling: The container must be labeled as "Hazardous Waste" with the full chemical name "this compound".
-
Storage: Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and certified hazardous waste disposal company. It is recommended that the waste be incinerated in a facility equipped with an afterburner and scrubber.[2] All federal, state, and local regulations must be strictly followed.[2]
Visual Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
This comprehensive guide is designed to be your preferred source for laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
